Product packaging for 4'-Hydroxyflavanone(Cat. No.:CAS No. 6515-37-3)

4'-Hydroxyflavanone

カタログ番号: B191497
CAS番号: 6515-37-3
分子量: 240.25 g/mol
InChIキー: ZLHVIYHWWQYJID-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4'-Hydroxyflavanone (CAS 6515-37-3) is a high-purity flavanone derivative provided as a white to pale orange solid . This compound is a member of the 4'-hydroxyflavanones family and is naturally occurring in plants such as carnations, celery, red peppers, and various citrus fruits . With a molecular formula of C15H12O3 and a molecular weight of 240.26 g/mol, it is generally soluble in organic solvents like ethanol and chloroform but has low water solubility . This product is intended for research use only and is not for human or animal consumption. Researchers value this compound for its diverse potential applications. It has been identified as an inhibitor of Sterol Regulatory Element-Binding Proteins (SREBP), transcription factors that control the expression of enzymes regulating lipid homeostasis, making it a compound of interest for investigating conditions like fatty liver disease, hepatic steatosis, and dyslipidemia . Its binding interaction with human sex hormone-binding globulin (SHBG) has also been documented, suggesting relevance in endocrine research . In cosmetic and dermatological research, this compound and its derivatives are studied for their potential in topical formulations aimed at treating skin conditions such as psoriasis, melanogenesis, and photo-aging . Like other flavonoids, it is widely considered beneficial due to its antioxidant properties, which help control free radicals in the body . From a safety perspective, this compound is classified as an irritant that can cause skin corrosion, serious eye damage, and respiratory tract irritation upon unprotected exposure . Appropriate safety precautions, including the use of personal protective equipment, should always be followed when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O3 B191497 4'-Hydroxyflavanone CAS No. 6515-37-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,15-16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHVIYHWWQYJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022487
Record name 4'-Hydroxyflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6515-37-3
Record name 4′-Hydroxyflavanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6515-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavanone, 4'-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Hydroxyflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-HYDROXYFLAVANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K6L8O868Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4'-Hydroxyflavanone

This document provides a comprehensive technical overview of this compound, a naturally occurring flavonoid with significant potential in cosmetic and clinical research. It details the compound's chemical structure, physicochemical properties, biological activities, and relevant experimental protocols.

Chemical Identity and Structure

This compound, a member of the flavanone subclass of flavonoids, is characterized by a C6-C3-C6 backbone. Its structure consists of a chromanone ring system (A and C rings) with a phenyl group (B ring) attached at position 2. The defining feature is a hydroxyl group (-OH) at the 4' position of the B ring.

Systematic IUPAC Name: 2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one[1][2]

Chemical Structure:

(A simplified 2D representation)

Table 1: Chemical Identifiers

IdentifierValueReference
Molecular Formula C₁₅H₁₂O₃[1][3][4]
Molecular Weight 240.25 g/mol [1][3]
CAS Number 6515-37-3[1][2][5]
PubChem CID 165506[1]
ChEBI ID CHEBI:34361[2][3]
DrugBank ID DB04429[2]
Synonyms 2-(4-hydroxyphenyl)chroman-4-one, 4-Hydroxyflavanone[1][2][3]

Physicochemical and Spectroscopic Properties

This compound is a solid, appearing as a white to pale orange powder.[2][3] It is generally soluble in organic solvents like chloroform, methanol, and DMSO, but insoluble in water.[2][3]

Table 2: Physicochemical Properties

PropertyValueReference
Melting Point 182°C / 190-192°C[3][6][7]
Boiling Point (Predicted) 447.5 ± 45.0 °C at 760 mmHg[3][5][7]
Density (Predicted) 1.288 - 1.3 g/cm³[3][7]
Water Solubility (Predicted) 99.2 - 416.5 mg/L at 25°C[5][8]
logP (Octanol-Water Partition) 2.72 - 3.15[3][5][8]
pKa (Strongest Acidic, Predicted) 9.47 - 9.61[3][8]

Table 3: Summary of Spectroscopic Data

TechniqueKey Features and ObservationsReference
Mass Spectrometry (MS-MS) Negative Ion Mode Top Peaks (m/z): 119.0494, 239.0693. Positive Ion Mode Precursor (m/z): 241.08592.[1][4]
Infrared (IR) Spectroscopy Data available from sources such as PubChem, typically showing characteristic peaks for hydroxyl, carbonyl, and aromatic C-H bonds.[1]
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectra are available in chemical databases for structural elucidation.[1]
UV-Vis Spectroscopy Flavanones typically exhibit two primary absorption bands. The absence of a C2-C3 double bond distinguishes their spectra from flavones.[9]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, making it a compound of interest for drug development. Like many flavonoids, it possesses antioxidant and anti-inflammatory properties.[2][10] Its most notable, specific activity is the inhibition of sterol regulatory element-binding protein (SREBP) maturation.

Inhibition of SREBP Pathway and Lipid Synthesis

Research has shown that this compound suppresses the activation of SREBPs.[2][11] SREBPs are key transcription factors that regulate the expression of genes involved in cholesterol and fatty acid biosynthesis.[2] By inhibiting the maturation and nuclear translocation of SREBPs, this compound effectively downregulates lipogenic gene expression, leading to reduced de novo lipid synthesis. This mechanism gives it potential for treating metabolic disorders such as hepatic steatosis (fatty liver disease) and dyslipidemia.[2][11]

SREBP_Inhibition This compound Mechanism of Action cluster_Nucleus SREBP SREBP (in ER membrane) SCAP SCAP Golgi Golgi Apparatus SREBP->Golgi Translocation Proteases S1P / S2P Proteases Golgi->Proteases Processing nSREBP nSREBP (Active form) Proteases->nSREBP Cleavage Nucleus Nucleus nSREBP->Nucleus Nuclear Entry SRE Sterol Regulatory Element (SRE) Lipid Lipid Synthesis (Cholesterol, Fatty Acids) SRE->Lipid Gene Transcription HF This compound HF->Golgi Inhibits Maturation

Caption: Inhibition of the SREBP maturation pathway by this compound.

Metabolism

The metabolism of this compound is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. Studies have shown that it can be further oxidized to various dihydroxyflavanone and dihydroxyflavone products.[12][13] This biotransformation is a critical aspect of its pharmacokinetic profile, influencing its bioavailability and clearance.

Metabolism_Pathway HF This compound (m/z 241) diOHFva Dihydroxyflavanones (m/z 257) HF->diOHFva Oxidation diOHFvo Dihydroxyflavones (m/z 255) diOHFva->diOHFvo Oxidation / Desaturation CYP Human CYP Enzymes (e.g., CYP1A1, 1A2, 1B1)

Caption: Metabolic oxidation of this compound by Cytochrome P450 enzymes.

Experimental Protocols

General Synthesis Protocol: Claisen-Schmidt Condensation and Cyclization

A common method for synthesizing flavanones involves a two-step process: a base-catalyzed Claisen-Schmidt condensation followed by an acid-catalyzed intramolecular cyclization.

Step 1: Synthesis of Chalcone Intermediate

  • Reactants: Dissolve 2'-hydroxyacetophenone and 4-hydroxybenzaldehyde in a suitable solvent such as ethanol or methanol.

  • Catalyst: Add a strong base, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to the stirred solution at room temperature.

  • Reaction: Allow the mixture to stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.

  • Isolation: The precipitated solid, the corresponding chalcone, is collected by vacuum filtration, washed with cold water until neutral, and dried.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Cyclization to this compound

  • Reactants: Dissolve the purified chalcone in a solvent such as ethanol or a mixture of alcohols.

  • Catalyst: Add a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or by refluxing in an acidic buffer solution (e.g., sodium acetate/acetic acid).

  • Reaction: Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.

  • Work-up: After cooling, the reaction mixture is poured into ice water.

  • Isolation: The precipitated this compound is collected by filtration, washed thoroughly with water, and dried.

  • Purification: Further purification can be achieved by recrystallization from ethanol or methanol to yield the final product.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a general method for the analysis of this compound and its metabolites, based on published studies.[12][13]

Objective: To identify and quantify this compound and its oxidative metabolites in a biological matrix (e.g., post-incubation with human P450 enzymes).

Methodology:

  • Sample Preparation:

    • Quench the enzymatic reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant and transfer it to an autosampler vial for injection.

  • LC Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A linear gradient from ~5-10% B to 95% B over 10-15 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: Maintained at 30-40°C.

  • MS/MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

    • Scan Mode: Full scan for initial identification of parent ions (e.g., m/z 241 for [M+H]⁺ and 239 for [M-H]⁻). Product ion scans (MS/MS) are used for structural confirmation by fragmentation.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific parent-to-fragment ion transitions are monitored. For this compound, a potential transition could be m/z 241 -> 121.

    • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and gas flows for maximum signal intensity.

LCMS_Workflow start Start: Biological Sample (e.g., P450 Incubation) prep Sample Preparation (Protein Precipitation) start->prep centrifuge Centrifugation prep->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection LC Injection supernatant->injection separation Reverse-Phase C18 Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms1 Mass Analyzer 1 (Q1) (Parent Ion Selection) ionization->ms1 cid Collision Cell (Q2) (Fragmentation) ms1->cid ms2 Mass Analyzer 2 (Q3) (Fragment Ion Detection) cid->ms2 data Data Acquisition & Analysis ms2->data end End: Compound ID & Quantification data->end

Caption: General experimental workflow for LC-MS/MS analysis.

Safety and Handling

This compound is classified as an irritant.[1][2]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...).[2][3]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

4'-Hydroxyflavanone: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxyflavanone is a naturally occurring flavanone, a class of flavonoids, that has garnered significant interest in the scientific community due to its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its role in key signaling pathways.

Natural Sources of this compound

This compound is found in a variety of plants. While its presence is widespread, the concentration can vary significantly between species and even different parts of the same plant. Notable natural sources include members of the Scutellaria genus (skullcaps), citrus fruits, and various common vegetables and herbs.[1]

Quantitative Analysis of this compound in Natural Sources

The following table summarizes the available quantitative data for 4'-hydroxyflavones, including this compound, in various plant sources. It is important to note that much of the available literature quantifies broader categories of flavones, and specific data for this compound is often embedded within these broader analyses.

Plant SourcePlant PartCompound ClassConcentration (mg/g dry weight unless otherwise specified)Reference
Scutellaria baicalensisRoot4'-HydroxyflavonesNot specified
Scutellaria laterifloraLeafApigenin~0.1
Scutellaria laterifloraStemApigenin~0.05
Scutellaria laterifloraRootApigeninNot detected
Scutellaria arenicolaLeafApigenin~0.2
Scutellaria arenicolaStemApigenin~0.1
Scutellaria arenicolaRootApigeninNot detected
Scutellaria integrifoliaLeafApigenin~0.15
Scutellaria integrifoliaStemApigenin~0.08
Scutellaria integrifoliaRootApigeninNot detected
Citrus speciesPeelFlavanonesVaries significantly among species
Celery, Red Peppers, Parsley, Berries, Tea, Onions, CarnationsNot specifiedThis compoundPresent[1]

Biosynthesis of this compound

The biosynthesis of this compound, like other flavonoids, follows the phenylpropanoid pathway. This intricate pathway involves a series of enzymatic reactions that convert phenylalanine into the core flavonoid skeleton.

4_Hydroxyflavanone_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin (a flavanone) Naringenin_chalcone->Naringenin CHI _4_Hydroxyflavanone This compound Naringenin->_4_Hydroxyflavanone Isomerization/Modification

Biosynthesis of this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves extraction with organic solvents followed by chromatographic purification. The following protocols provide a general framework that can be adapted based on the specific plant material and available equipment.

General Experimental Workflow

Isolation_Workflow Start Plant Material (e.g., Scutellaria leaves, Citrus peel) Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., Methanol, Ethanol) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel or Sephadex LH-20) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Purification Further Purification (e.g., Preparative HPLC) TLC_Analysis->Purification Pure_Compound Pure this compound Purification->Pure_Compound

General workflow for the isolation of this compound.
Detailed Experimental Protocols

Protocol 1: Extraction and Isolation from Scutellaria Species

This protocol is adapted from methodologies used for the isolation of flavonoids from Scutellaria species.

1. Plant Material Preparation:

  • Air-dry the aerial parts (leaves and stems) of the Scutellaria plant at room temperature.

  • Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material in methanol (1:10 w/v) for 24-48 hours at room temperature with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process twice more with fresh methanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.

3. Preliminary Fractionation (Optional):

  • Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate. This compound is expected to be enriched in the ethyl acetate fraction.

  • Concentrate the ethyl acetate fraction to dryness.

4. Column Chromatography:

  • Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system (e.g., a gradient of chloroform-methanol or ethyl acetate-hexane).

  • Dissolve the crude extract or the ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing polarity.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol 9:1 v/v) and visualize under UV light (254 nm and 365 nm).

5. Purification by Preparative HPLC:

  • Pool the fractions containing this compound based on TLC analysis.

  • Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

  • A typical mobile phase could be a gradient of acetonitrile and water (both with 0.1% formic acid).

  • Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

6. Structure Elucidation:

  • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Protocol 2: Extraction from Citrus Peels

This protocol is a general guide for extracting flavanones from citrus peels.

1. Sample Preparation:

  • Obtain fresh citrus peels and wash them to remove any surface impurities.

  • Dry the peels at a low temperature (e.g., 40-50°C) until they are brittle.

  • Grind the dried peels into a fine powder.

2. Extraction:

  • Perform Soxhlet extraction on the powdered peel with methanol or ethanol for 6-8 hours.

  • Alternatively, use ultrasound-assisted extraction (UAE) by suspending the powder in the solvent and sonicating for 30-60 minutes.

3. Filtration and Concentration:

  • Filter the extract and concentrate it using a rotary evaporator to obtain the crude extract.

4. Purification:

  • Follow the column chromatography and preparative HPLC steps as described in Protocol 1 to isolate this compound.

Signaling Pathways Involving this compound

This compound has been shown to modulate key signaling pathways involved in cellular metabolism, making it a compound of interest for drug development.

Inhibition of SREBP Signaling Pathway

This compound has been identified as an inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors in lipid biosynthesis.[2][3] By inhibiting the maturation and activation of SREBPs, this compound can reduce the expression of genes involved in fatty acid and cholesterol synthesis.

SREBP_Pathway_Inhibition _4_Hydroxyflavanone This compound SREBP_Precursor SREBP Precursor (in ER membrane) _4_Hydroxyflavanone->SREBP_Precursor Inhibits maturation Golgi Golgi Apparatus SREBP_Precursor->Golgi Transport SCAP SCAP SCAP->Golgi S1P S1P Golgi->S1P Cleavage S2P S2P S1P->S2P Cleavage nSREBP Nuclear SREBP (Active form) S2P->nSREBP Nucleus Nucleus nSREBP->Nucleus SRE Sterol Regulatory Element (SRE) (in DNA) nSREBP->SRE Binds to Nucleus->SRE Lipid_Synthesis_Genes Lipid Synthesis Genes (e.g., FASN, HMGCR) SRE->Lipid_Synthesis_Genes Activates transcription Lipid_Synthesis Decreased Lipid Synthesis Lipid_Synthesis_Genes->Lipid_Synthesis

Inhibition of the SREBP pathway by this compound.
Activation of AMPK Signaling Pathway

Research suggests that some flavonoids can activate the AMP-activated protein kinase (AMPK) pathway. While direct activation by this compound is still under investigation, related compounds have shown this activity. AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to the inhibition of anabolic pathways (like lipid synthesis) and the activation of catabolic pathways.

AMPK_Pathway_Activation _4_Hydroxyflavanone This compound (or related flavonoids) AMPK AMPK _4_Hydroxyflavanone->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Activates Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis CPT1 Carnitine Palmitoyltransferase 1 (CPT1) Malonyl_CoA->CPT1 Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis mTORC1->Autophagy Inhibits

Potential activation of the AMPK pathway by this compound.

Conclusion

This compound is a promising natural compound with well-documented presence in various plant sources, particularly in the Scutellaria genus. The isolation and purification of this flavanone can be achieved through standard phytochemical techniques involving solvent extraction and chromatography. Its ability to modulate critical metabolic pathways, such as SREBP and potentially AMPK, underscores its potential for the development of novel therapeutics for metabolic disorders. Further research is warranted to fully elucidate its pharmacological properties and to optimize extraction and purification processes for industrial applications.

References

An In-depth Technical Guide to the Biological Activities and Therapeutic Potential of 4'-Hydroxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxyflavanone is a naturally occurring flavanone, a class of flavonoids found in a variety of plants, including citrus fruits, parsley, and celery.[1] As a member of the flavonoid family, it has garnered significant interest for its potential therapeutic applications, which are attributed to its diverse biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its biological effects, mechanisms of action, and therapeutic promise. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound, with the chemical formula C₁₅H₁₂O₃, is a white to pale orange compound.[1][2] It is generally soluble in organic solvents like ethanol and chloroform but is insoluble in water.[1]

PropertyValueReference
IUPAC Name2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one[1][3]
Molecular FormulaC₁₅H₁₂O₃[3]
Molar Mass240.258 g/mol [1]
CAS Number6515-37-3[1][3]

Biological Activities and Therapeutic Potential

This compound exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and lipid-lowering effects. These properties underscore its potential as a lead compound for the development of novel therapeutics for various diseases.

Antioxidant Activity

Flavanones are recognized for their capacity to neutralize free radicals, thereby mitigating oxidative stress, a key contributor to numerous chronic diseases.[1] The antioxidant properties of hydroxy-flavones are attributed to their ability to scavenge free radicals.

Quantitative Data on Antioxidant Activity of Related Flavonoids

CompoundAssayIC50 (µM)Cell Line/SystemReference
6,3´,4´-trihydroxyflavoneCellular ROS Scavenging3.02RAW 264.7
7,3´,4´-trihydroxyflavoneCellular ROS Scavenging2.71RAW 264.7
Anti-inflammatory Effects

Inflammation is a critical physiological process that, when dysregulated, contributes to the pathogenesis of many diseases. Flavonoids, including this compound, have demonstrated potent anti-inflammatory properties. The proposed mechanisms involve the inhibition of pro-inflammatory enzymes and signaling pathways.

Quantitative Data on Anti-inflammatory Activity of Related Flavonoids

CompoundAssayIC50 (µM)Cell Line/SystemReference
3',4'-dihydroxyflavoneNitric Oxide (NO) Inhibition9.61 ± 1.36RAW 264.7
LuteolinNitric Oxide (NO) Inhibition16.90 ± 0.74RAW 264.7
Anticancer Activity

This compound has shown promise as an anticancer agent, primarily through the induction of apoptosis in cancer cells.

2.3.1. Induction of Apoptosis

Studies have shown that hydroxylation at the C4' position of the flavanone structure is crucial for its apoptosis-inducing activity.[4] this compound has been demonstrated to induce apoptosis in human leukemia (HL-60) cells.[4] The underlying mechanism involves the activation of the caspase cascade, specifically caspase-9 and caspase-3, and is associated with the production of reactive oxygen species (ROS).[4]

Quantitative Data on Anticancer Activity

CompoundCell LineAssayIC50Reference
This compoundHL-60 (Human leukemia)CytotoxicitySignificant cytotoxic effect[4]
7-hydroxy-4'-methoxyflavoneHeLa (Cervical cancer)MTT Assay25.73 µg/mL[5]
7-hydroxy-4'-methoxyflavoneWiDr (Colon cancer)MTT Assay83.75 µg/mL[5]
7-hydroxy-4'-methoxyflavanoneHeLa (Cervical cancer)MTT Assay40.13 µg/mL[5]
7-hydroxy-4'-methoxyflavanoneWiDr (Colon cancer)MTT Assay37.85 µg/mL[5]
ThioflavanoneMCF-7 (Breast cancer)Anti-proliferative62-89 µM[6]
ThioflavanoneMDA-MB-231 (Breast cancer)Anti-proliferative62-89 µM[6]
ThioflavanoneMDA-MB-453 (Breast cancer)Anti-proliferative62-89 µM[6]
Neuroprotective Effects
Lipid-Lowering Potential

This compound has been identified as an inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) maturation.[1][7][8] SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids. By inhibiting SREBP activation, this compound can suppress de novo lipid synthesis, suggesting its potential in the management of conditions like fatty liver disease, hepatic steatosis, and dyslipidemia.[1][7][8]

Signaling Pathways Modulated by this compound

The diverse biological activities of this compound are a consequence of its ability to modulate multiple intracellular signaling pathways.

Apoptosis Pathway

This compound induces apoptosis through the intrinsic pathway, which involves the activation of caspase-9 and the subsequent activation of the executioner caspase-3.[4] This cascade leads to the cleavage of cellular proteins and ultimately, programmed cell death.

4_Hydroxyflavanone This compound ROS_Production ROS Production 4_Hydroxyflavanone->ROS_Production Mitochondria Mitochondria ROS_Production->Mitochondria Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Apoptosis induction by this compound.

SREBP Signaling Pathway

This compound inhibits the maturation of SREBPs, which are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane.[7][8] This inhibition prevents their translocation to the Golgi and subsequent cleavage, thereby blocking the release of the active transcription factor domain. This leads to the downregulation of genes involved in lipid biosynthesis.

4_Hydroxyflavanone This compound SREBP_Cleavage SREBP Cleavage 4_Hydroxyflavanone->SREBP_Cleavage inhibits SREBP_Precursor SREBP Precursor (ER) Golgi Golgi Apparatus SREBP_Precursor->Golgi Golgi->SREBP_Cleavage Active_SREBP Active SREBP (Nucleus) SREBP_Cleavage->Active_SREBP Lipid_Synthesis_Genes Lipid Synthesis Genes Active_SREBP->Lipid_Synthesis_Genes activates

Caption: Inhibition of SREBP maturation by this compound.

Experimental Protocols

This section provides an overview of the methodologies commonly employed to evaluate the biological activities of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of absorbance.

Protocol Outline:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add different concentrations of the this compound solution.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell viability and proliferation, which is indicative of a compound's cytotoxic or cytostatic effects.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol Outline:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate Incubate (2-4h, 37°C) Add_MTT->Incubate Add_Solubilizer Add Solubilizing Agent Incubate->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

References

4'-Hydroxyflavanone: A Deep Dive into its Mechanisms of Action in Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxyflavanone is a naturally occurring flavanone found in a variety of plants, including citrus fruits. As a member of the flavonoid family, it has garnered significant interest for its potential therapeutic applications, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the bioactivity of this compound, with a focus on its interactions with key cellular signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the described pathways to support further research and drug development efforts.

Core Mechanism of Action: Inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs)

A primary mechanism of action for this compound is the suppression of the activation of Sterol Regulatory Element-Binding Proteins (SREBPs). SREBPs are key transcription factors that regulate the expression of genes involved in cholesterol and fatty acid biosynthesis. By inhibiting SREBP activation, this compound effectively downregulates lipogenesis, making it a promising candidate for addressing conditions like hepatic steatosis and dyslipidemia.[1]

Quantitative Data: Inhibition of SREBP Activation

The inhibitory effects of this compound on SREBP-mediated gene expression and lipid synthesis have been quantified in human hepatoma Huh-7 cells.

ParameterCell LineTreatmentResultReference
Fatty Acid Synthase (FAS) Promoter ActivityHuh-7This compoundDose-dependent impairment[1]
SREBP Target Gene ExpressionHuh-7This compoundReduction[1]
De Novo Fatty Acid SynthesisHuh-7This compoundSuppression[1]
De Novo Cholesterol SynthesisHuh-7This compoundSuppression[1]
Experimental Protocols

This assay is used to measure the effect of this compound on the transcriptional activity of the Fatty Acid Synthase (FAS) promoter, which is regulated by SREBPs.

  • Cell Culture: Human hepatoma Huh-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.

  • Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing the FAS promoter region upstream of the luciferase gene. A control plasmid, such as one expressing Renilla luciferase, is co-transfected for normalization.

  • Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Lysis and Luminescence Measurement: After the desired incubation period (e.g., 24 hours), cells are lysed, and the luciferase activity is measured using a luminometer. Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency and cell number.

This technique is employed to assess the effect of this compound on the proteolytic processing of SREBP, which is a key step in its activation.

  • Cell Culture and Treatment: Huh-7 cells are cultured and treated with this compound as described above.

  • Protein Extraction: Cells are harvested and lysed to extract total protein. Nuclear and cytoplasmic fractions can also be separated to specifically analyze the localization of the cleaved, active form of SREBP.

  • SDS-PAGE and Electrotransfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for SREBP (recognizing both the precursor and cleaved forms). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the amount of the cleaved, nuclear form of SREBP in treated cells compared to controls indicates inhibition of SREBP activation.

Diagram: SREBP Inhibition by this compound

SREBP_Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_precursor SREBP Precursor S1P S1P SREBP_precursor->S1P Transport SCAP SCAP S2P S2P S1P->S2P Cleavage nSREBP nSREBP (active) S2P->nSREBP Cleavage SRE SRE nSREBP->SRE Binds Lipogenic_Genes Lipogenic Genes SRE->Lipogenic_Genes Transcription HF This compound HF->SREBP_precursor Inhibits Maturation

Caption: this compound inhibits the maturation of SREBP, preventing its activation and subsequent transcription of lipogenic genes.

Modulation of Other Key Cellular Pathways

While the inhibition of SREBP is a well-defined mechanism, this compound, like other flavonoids, is known to interact with a multitude of other signaling pathways, contributing to its diverse biological activities.

Anti-inflammatory Effects: NF-κB and MAPK Pathways

Flavonoids are recognized for their anti-inflammatory properties, which are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. While specific quantitative data for this compound is limited, the general mechanism involves the suppression of pro-inflammatory cytokine production.

Diagram: General Anti-inflammatory Mechanism of Flavonoids

Anti_Inflammatory cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Receptor->IKK MAPK MAPK Cascade Receptor->MAPK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates MAPK->NFκB_n Activates Proinflammatory_Genes Pro-inflammatory Genes NFκB_n->Proinflammatory_Genes Transcription Flavanone This compound Flavanone->IKK Inhibits Flavanone->MAPK Inhibits Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor

Caption: this compound may exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

Antioxidant Effects: Nrf2 Pathway

The antioxidant properties of flavonoids are often attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Diagram: Nrf2 Activation by Flavonoids

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Transcription Flavanone This compound Flavanone->Keap1 Inactivates ROS Oxidative Stress (ROS) ROS->Keap1 Inactivates

Caption: this compound may induce antioxidant responses through the activation of the Nrf2 signaling pathway.

Anticancer Effects: PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. Flavonoids have been shown to inhibit the PI3K/Akt pathway, leading to apoptosis and reduced proliferation of cancer cells.

Diagram: PI3K/Akt Inhibition by Flavonoids

PI3K_Akt_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Flavanone This compound Flavanone->PI3K Inhibits Flavanone->Akt Inhibits Growth_Factor Growth Factor Growth_Factor->RTK

Caption: this compound may exhibit anticancer effects by inhibiting the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential, primarily through its well-documented inhibition of SREBP-mediated lipogenesis. Its likely interactions with other key cellular signaling pathways, including NF-κB, MAPK, Nrf2, and PI3K/Akt, further underscore its pleiotropic effects and broad therapeutic window.

For drug development professionals, this compound presents a compelling lead compound, particularly for metabolic disorders. Further research should focus on:

  • Quantitative SAR studies: To optimize the flavanone structure for enhanced potency and selectivity.

  • In vivo efficacy and safety profiling: To translate the in vitro findings to preclinical and clinical models.

  • Combination therapies: To explore synergistic effects with existing drugs for metabolic, inflammatory, and neoplastic diseases.

The detailed mechanisms and protocols provided in this guide serve as a foundational resource for advancing the scientific understanding and therapeutic application of this compound.

References

An In-depth Technical Guide to the Pharmacology, Biochemistry, and Metabolism of 4'-Hydroxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxyflavanone is a naturally occurring flavanone, a class of flavonoids found in a variety of plants, including citrus fruits, celery, and red peppers.[1] As with many flavonoids, this compound has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the pharmacology, biochemistry, and metabolism of this compound, with a focus on its mechanism of action, particularly its role as an inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) maturation. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development.

Pharmacology

The primary pharmacological activity of this compound identified to date is its ability to modulate lipid metabolism through the inhibition of the SREBP pathway.[2][3] SREBPs are key transcription factors that regulate the expression of genes involved in the biosynthesis of cholesterol and fatty acids.[2][3] By inhibiting the maturation of SREBPs, this compound effectively downregulates the entire lipid synthesis cascade, suggesting its potential as a therapeutic agent for metabolic disorders such as hepatic steatosis (fatty liver disease) and dyslipidemia.[2][3][4]

Mechanism of Action: SREBP Pathway Inhibition

The SREBP pathway is a critical cellular signaling cascade that senses and responds to cellular sterol levels. In sterol-depleted conditions, SREBP precursors, which are anchored in the endoplasmic reticulum (ER) membrane, are transported to the Golgi apparatus. In the Golgi, they undergo a two-step proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing the mature, transcriptionally active N-terminal domain. This mature SREBP then translocates to the nucleus and activates the transcription of genes involved in lipid synthesis and uptake.[5][6]

This compound has been shown to impair the fatty acid synthase promoter activity and reduce the activation of SREBPs in human hepatoma Huh-7 cells.[2][3] This leads to a subsequent reduction in the expression of SREBP target genes and a suppression of de novo fatty acid and cholesterol synthesis.[2][3] While the precise molecular interaction between this compound and the components of the SREBP pathway has not been fully elucidated, it is understood to inhibit the maturation process, thereby preventing the release of the active transcription factor.[2][3]

SREBP_Pathway_Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_Precursor SREBP Precursor SCAP SCAP SREBP_Precursor->SCAP binds S1P Site-1 Protease (S1P) SREBP_Precursor->S1P Transport to Golgi (low sterol) SREBP_Precursor->S1P INSIG INSIG SCAP->INSIG binds (high sterol) S2P Site-2 Protease (S2P) S1P->S2P Cleavage 1 S1P->S2P Mature_SREBP Mature SREBP S2P->Mature_SREBP Cleavage 2 S2P->Mature_SREBP SRE Sterol Regulatory Element (SRE) Mature_SREBP->SRE binds Lipid_Synthesis_Genes Lipid Synthesis Genes Mature_SREBP->Lipid_Synthesis_Genes SRE->Lipid_Synthesis_Genes activates transcription SRE->Lipid_Synthesis_Genes Lipid Synthesis Lipid Synthesis Lipid_Synthesis_Genes->Lipid Synthesis 4_Hydroxyflavanone This compound 4_Hydroxyflavanone->S1P Inhibits Maturation Hepatic Steatosis / Dyslipidemia Hepatic Steatosis / Dyslipidemia Lipid Synthesis->Hepatic Steatosis / Dyslipidemia

Figure 1: Inhibition of the SREBP maturation pathway by this compound.

Anti-inflammatory and Antioxidant Activities

Biochemistry

Chemical Properties
PropertyValueReference
IUPAC Name 2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one[4]
Molecular Formula C15H12O3[4]
Molar Mass 240.26 g/mol [4]
Appearance White to pale orange solid[4]
Solubility Soluble in organic solvents (chloroform, ethanol), insoluble in water[4]
Synthesis

The synthesis of this compound typically involves a multi-step process starting from substituted acetophenones and benzaldehydes. A common method is the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an acid-catalyzed intramolecular cyclization.

A general synthetic workflow is depicted below:

Synthesis_Workflow Start 2',4'-Dihydroxyacetophenone + 4-Methoxybenzaldehyde Intermediate 2',4'-Dihydroxy-4-methoxychalcone (Chalcone Intermediate) Start->Intermediate Claisen-Schmidt Condensation (e.g., KOH, Ethanol) Product This compound Intermediate->Product Intramolecular Cyclization (e.g., H2SO4, Reflux)

Figure 2: General synthetic workflow for this compound.

Metabolism

The metabolism of flavanones, including this compound, is a critical aspect of their bioavailability and in vivo activity. Like many xenobiotics, flavanones undergo extensive Phase I and Phase II metabolism, primarily in the liver and intestines.

Phase I Metabolism

Phase I metabolism of flavanones is largely mediated by cytochrome P450 (CYP) enzymes. Studies have shown that human P450s, including CYP1A1, 1A2, 1B1, and 2A6, can oxidize this compound.[9][10] This oxidation can lead to the formation of various hydroxylated and dihydroxylated metabolites.[9][10] For instance, this compound can be oxidized to dihydroxylated flavanones and dihydroxylated flavones.[9]

Phase II Metabolism

Following Phase I oxidation, or directly, flavanones and their metabolites undergo Phase II conjugation reactions. These reactions, which include glucuronidation and sulfation, increase the water solubility of the compounds, facilitating their excretion. The resulting glucuronide and sulfate conjugates are the major forms of flavanones found circulating in the plasma.[11]

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans or preclinical models is currently limited in the public domain. However, general pharmacokinetic properties of flavanones have been studied. Typically, after oral administration, flavanones are rapidly metabolized, and the parent compounds are often found at very low levels in the plasma.[11] The majority of the circulating compounds are the glucuronidated and sulfated metabolites.[11]

For illustrative purposes, a pharmacokinetic study of the related compound, 2'-Hydroxyflavanone, in mice after a single oral dose of 10 mg/kg revealed a Cmax of 185.86 ng/mL, a Tmax of 5 minutes, and a half-life of 97.52 minutes.[12][13] This suggests rapid absorption and relatively fast elimination for this class of compounds.

Experimental Protocols

This section provides representative experimental protocols that can be adapted for the study of this compound.

Synthesis of this compound

Objective: To synthesize this compound from 2',4'-dihydroxy-4-methoxychalcone.

Materials:

  • 2',4'-dihydroxy-4-methoxychalcone

  • Ethanol

  • Concentrated Sulfuric Acid (H2SO4)

  • Distilled water

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Eluent for TLC (e.g., n-hexane:ethyl acetate, 4:3)

Procedure:

  • Dissolve 2',4'-dihydroxy-4-methoxychalcone (1 mmol) in 50 mL of ethanol in a round-bottom flask.

  • Slowly add concentrated H2SO4 (e.g., 0.8 mL) to the mixture.

  • Reflux the reaction mixture for 24 hours.

  • After cooling to room temperature, add cold distilled water to the mixture until a solid precipitate forms.

  • Filter the solid product and wash with cold distilled water.

  • Purify the crude product by preparative TLC using a suitable eluent system to obtain pure 7-hydroxy-4'-methoxyflavanone.[7]

SREBP Maturation Assay (Western Blot)

Objective: To assess the effect of this compound on the proteolytic cleavage of SREBP.

Materials:

  • Huh-7 cells

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against SREBP (recognizing both precursor and mature forms)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Culture Huh-7 cells to a suitable confluency.

  • Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Lyse the cells and collect the total protein.

  • Determine the protein concentration of each sample.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary anti-SREBP antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities for the precursor and mature forms of SREBP to determine the effect of this compound on SREBP cleavage.[14]

Western_Blot_Workflow Start Culture and Treat Huh-7 Cells with this compound Lysis Cell Lysis and Protein Extraction Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Electrotransfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubation with Primary Antibody (anti-SREBP) Blocking->Primary_Ab Secondary_Ab Incubation with Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis of Precursor vs. Mature SREBP Bands Detection->Analysis

Figure 3: Experimental workflow for SREBP Western Blot analysis.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare serial dilutions of the this compound stock solution.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the different concentrations of this compound (or a standard antioxidant like ascorbic acid) to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Safety and Toxicity

This compound is classified as an irritant and may cause skin, eye, and respiratory tract irritation upon unprotected exposure.[4][15] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.[16]

Conclusion and Future Directions

This compound is a promising natural compound with a clear mechanism of action in the inhibition of lipid synthesis via the SREBP pathway. This positions it as a potential candidate for the development of therapeutics for metabolic diseases. However, to advance its development, further research is critically needed. Specifically, detailed in vivo pharmacokinetic and pharmacodynamic studies are required to understand its absorption, distribution, metabolism, excretion, and efficacy in relevant animal models. Furthermore, quantitative determination of its anti-inflammatory and antioxidant activities, along with a broader toxicological profile, will be essential for a comprehensive assessment of its therapeutic potential and safety. The elucidation of the precise molecular interactions with the SREBP machinery will also provide valuable insights for the potential design of more potent and specific analogs.

References

Navigating the Solubility Landscape of 4'-Hydroxyflavanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxyflavanone, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. As with any compound destined for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of bioavailability and formulation feasibility. This technical guide provides a comprehensive overview of the current knowledge on the solubility profile of this compound in various solvents, details established experimental protocols for solubility determination, and presents visual workflows to aid in research and development.

Data Presentation: Solubility Profile of this compound

It is generally characterized as being soluble in organic solvents and insoluble in water[1]. The table below summarizes the available qualitative and semi-quantitative solubility data for this compound.

Solvent/Solvent SystemTemperatureSolubilityData Type
Water25 °C (estimated)416.5 mg/LQuantitative (estimated)
ChloroformHeatedSlightly SolubleQualitative
MethanolNot SpecifiedSlightly SolubleQualitative
Dimethyl Sulfoxide (DMSO)Not SpecifiedSoluble (10 mM solution possible)Semi-quantitative
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 2.5 mg/mL (10.41 mM)Semi-quantitative[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)Not Specified≥ 2.5 mg/mL (10.41 mM)Semi-quantitative[2]
10% DMSO, 90% Corn OilNot Specified≥ 2.5 mg/mL (10.41 mM)Semi-quantitative[2]

Experimental Protocols: Determining Solubility

The most common and reliable method for determining the thermodynamic solubility of a compound is the equilibrium shake-flask method . This protocol is widely accepted in the pharmaceutical industry for its accuracy and reproducibility.

Principle

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solution is saturated and the concentration of the dissolved solute is constant. The concentration of the solute in the filtered supernatant is then determined using a suitable analytical technique.

Detailed Methodology
  • Preparation of Materials:

    • Ensure the this compound to be tested is of high purity.

    • Use analytical grade or higher purity solvents.

    • Calibrate all analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer) prior to use.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials, each containing a precise volume of the selected solvent. The excess solid is crucial to ensure that saturation is achieved.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator. The temperature should be precisely controlled.

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant using a syringe filter (e.g., 0.22 µm or 0.45 µm pore size) to remove all undissolved particles. This step is critical to avoid artificially high solubility readings.

  • Analysis:

    • Analyze the concentration of this compound in the clear filtrate using a validated analytical method.

      • High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its specificity and sensitivity. A calibration curve of known concentrations of this compound should be prepared to quantify the solubility sample.

      • UV-Vis Spectroscopy: This method can be used if this compound has a distinct chromophore and there are no interfering substances. A calibration curve is also required.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), moles per liter (mol/L or M), or as a mole fraction.

    • Always report the temperature at which the solubility was determined.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G prep Preparation of Materials sample_prep Sample Preparation (Excess Solute) prep->sample_prep equilibration Equilibration (Constant Temp. & Agitation) sample_prep->equilibration separation Phase Separation (Centrifugation/Settling) equilibration->separation filtration Filtration separation->filtration analysis Analysis (HPLC/UV-Vis) filtration->analysis reporting Data Reporting analysis->reporting

Shake-flask experimental workflow.
Relationship Between Solvent Properties and Solubility

The solubility of a flavonoid like this compound is influenced by the properties of the solvent, particularly its polarity. The following diagram illustrates the general relationship.

G Solute This compound (Moderately Polar) Solubility Solubility Solute->Solubility Exhibits Polar Polar Solvents (e.g., Methanol, Ethanol) Polar->Solubility Generally Good NonPolar Non-Polar Solvents (e.g., Hexane) NonPolar->Solubility Generally Poor Intermediate Intermediate Polarity (e.g., Acetone, Chloroform) Intermediate->Solubility Variable

Solvent polarity and solubility.

References

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 4'-Hydroxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxyflavanone is a naturally occurring flavanone, a type of flavonoid, found in various plants. Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant, anti-inflammatory, and other potential health-promoting properties, making them a subject of intense research in drug discovery and development. Accurate structural elucidation and characterization are paramount in understanding the bioactivity and potential therapeutic applications of such compounds. This technical guide provides a comprehensive overview of the spectroscopic data interpretation for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The structural integrity of this compound can be unequivocally confirmed through the collective analysis of its spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data for this compound
Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-25.46dd12.8, 3.2
H-3ax3.10dd17.2, 12.8
H-3eq2.85dd17.2, 3.2
H-57.92dd7.9, 1.6
H-67.08ddd8.0, 7.4, 1.1
H-77.53ddd8.7, 7.4, 1.6
H-87.02dd8.7, 1.1
H-2', H-6'7.38d8.6
H-3', H-5'6.89d8.6
4'-OH9.80s-

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound
Atom No.Chemical Shift (δ, ppm)
C-278.5
C-342.8
C-4191.8
C-4a118.0
C-5128.8
C-6121.7
C-7136.4
C-8121.2
C-8a161.7
C-1'129.5
C-2', C-6'128.0
C-3', C-5'115.5
C-4'158.0

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)AssignmentFunctional Group
~3300 (broad)O-H stretchPhenolic hydroxyl
~3050C-H stretchAromatic
~2900C-H stretchAliphatic
~1680C=O stretchKetone
~1600, ~1480C=C stretchAromatic
~1250C-O stretchPhenolic hydroxyl
~1170C-O-C stretchEther
Table 4: Mass Spectrometry Data for this compound
m/zRelative IntensityAssignment
240High[M]⁺ (Molecular Ion)
147Moderate[C₉H₇O₂]⁺
121High[C₇H₅O₂]⁺
120Moderate[C₈H₈O]⁺
94Moderate[C₆H₆O]⁺

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of spectroscopic data. The following protocols outline the standard procedures for obtaining NMR, IR, and MS spectra for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Transfer the solution into a standard 5 mm NMR tube.

  • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

¹H and ¹³C NMR Acquisition:

  • The NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.

  • For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

  • For ¹³C NMR, a proton-decoupled pulse sequence is employed. Key parameters include a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. The number of scans can range from several hundred to several thousand depending on the sample concentration and instrument sensitivity.

  • Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy: This is a common and convenient method for obtaining IR spectra of solid samples.

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free cloth, and allow it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the empty, clean ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)

Electrospray Ionization (ESI)-MS/MS: This technique is suitable for the analysis of flavonoids.

  • Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent may contain a small amount of formic acid (e.g., 0.1%) to promote protonation in positive ion mode or ammonia to promote deprotonation in negative ion mode.

  • Infusion and Ionization: The sample solution is introduced into the mass spectrometer's ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system. In the ESI source, the sample is nebulized and ionized.

  • MS Analysis: The mass-to-charge ratios (m/z) of the resulting ions are measured by the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • MS/MS Analysis: For structural elucidation, the precursor ion of interest (e.g., the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The m/z of these fragment ions are then analyzed to provide information about the structure of the original molecule.

Spectroscopic Data Interpretation and Visualization

Workflow for Spectroscopic Data Interpretation

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data, leading to the structural elucidation of this compound.

Spectroscopic_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis cluster_Interpretation Structural Interpretation cluster_Validation Validation NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR_Data Chemical Shifts Multiplicities Coupling Constants NMR->NMR_Data IR IR Spectroscopy IR_Data Vibrational Frequencies Functional Groups IR->IR_Data MS Mass Spectrometry MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Fragment_Assembly Fragment Assembly NMR_Data->Fragment_Assembly IR_Data->Fragment_Assembly MS_Data->Fragment_Assembly Structure_Proposal Propose Structure Fragment_Assembly->Structure_Proposal Structure_Confirmation Confirm Structure of This compound Structure_Proposal->Structure_Confirmation

A logical workflow for spectroscopic data interpretation.
Mass Spectrometry Fragmentation Pathway of this compound

The fragmentation of flavonoids in mass spectrometry provides valuable structural information. The following diagram illustrates the proposed fragmentation pathway for this compound based on retro-Diels-Alder (RDA) cleavage, a common fragmentation mechanism for this class of compounds.

Fragmentation_Pathway M This compound [M]⁺ m/z = 240 F1 Fragment 1 [C₉H₇O₂]⁺ m/z = 147 M->F1 RDA Cleavage F2 Fragment 2 [C₈H₈O]⁺ m/z = 120 M->F2 RDA Cleavage F3 Fragment 3 [C₇H₅O₂]⁺ m/z = 121 F1->F3 - C₂H₂ F4 Fragment 4 [C₆H₆O]⁺ m/z = 94 F2->F4 - C₂H₄

Proposed MS fragmentation of this compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust and definitive structural elucidation of this compound. The presented data, experimental protocols, and interpretative diagrams serve as a foundational guide for researchers and professionals engaged in the study of flavonoids and other natural products. Accurate and thorough spectroscopic interpretation is a critical step in advancing our understanding of the chemical and biological properties of these important molecules, ultimately contributing to the development of new therapeutic agents.

The Biosynthetic Pathway of 4'-Hydroxyflavanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of 4'-hydroxyflavanone in plants. It details the enzymatic reactions, presents available quantitative data, outlines experimental protocols, and provides visual representations of the key pathways and workflows. This document is intended to serve as a valuable resource for professionals engaged in flavonoid research and the development of novel therapeutic agents.

Introduction to this compound and its Significance

This compound is a naturally occurring flavanone, a class of flavonoids widely distributed in the plant kingdom. It can be found in various plants, including carnations (Dianthus caryophyllus), citrus fruits, celery, red peppers, parsley, berries, tea, and onions.[1] As a precursor to a wide array of downstream flavonoids, this compound holds a central position in plant secondary metabolism. Flavonoids, in general, are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties, making the study of their biosynthesis a critical area of research.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a two-step enzymatic process that forms a key branch of the general phenylpropanoid pathway. This pathway begins with the amino acid phenylalanine and, through a series of enzymatic reactions, produces p-coumaroyl-CoA, the starter molecule for flavonoid biosynthesis.

The core pathway to this compound involves two key enzymes: Chalcone Synthase (CHS) and Chalcone Isomerase (CHI).

4-Hydroxyflavanone Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis Phenylalanine Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA Phenylalanine->p-Coumaroyl-CoA Multiple Steps (PAL, C4H, 4CL) p-Coumaroyl-CoA_start p-Coumaroyl-CoA Naringenin_Chalcone Naringenin Chalcone (4,2',4',6'-Tetrahydroxychalcone) p-Coumaroyl-CoA_start->Naringenin_Chalcone Chalcone Synthase (CHS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin_Chalcone 3 molecules 4-Hydroxyflavanone This compound (Naringenin) Naringenin_Chalcone->4-Hydroxyflavanone Chalcone Isomerase (CHI)

Figure 1: Biosynthetic pathway of this compound.

Step 1: Synthesis of Naringenin Chalcone by Chalcone Synthase (CHS)

Chalcone synthase (CHS) is the first committed enzyme in the flavonoid biosynthetic pathway. It is a type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. The reaction proceeds through a series of decarboxylation and condensation steps, ultimately leading to the formation of a tetraketide intermediate that cyclizes to yield the chalcone.

Step 2: Isomerization to this compound by Chalcone Isomerase (CHI)

Naringenin chalcone is then rapidly and stereospecifically isomerized to (2S)-naringenin, commonly known as this compound, by the enzyme chalcone isomerase (CHI). This intramolecular cyclization reaction is crucial for the efficient production of flavanones in plants. While this reaction can occur spontaneously under alkaline conditions, CHI significantly accelerates the rate of conversion.

Quantitative Data

Quantitative data on enzyme kinetics and metabolite concentrations are crucial for understanding and engineering metabolic pathways. The following tables summarize the available quantitative data for the key enzymes and the product of the this compound biosynthetic pathway.

Enzyme Kinetic Parameters

Table 1: Kinetic Parameters of Chalcone Synthase (CHS)

Plant SourceSubstrateKm (µM)kcat (s-1)Vmax (nmol mg-1 min-1)Reference
Cyclosorus parasiticusp-Coumaroyl-CoA7.20 ± 1.070.0177 ± 0.000716.31 ± 0.69[2]
Cyclosorus parasiticusMalonyl-CoA32.39 ± 5.030.0193 ± 0.00117.93 ± 0.97[2]
Panicum virgatump-Coumaroyl-CoA0.130--[3]

Table 2: Kinetic Parameters of Chalcone Isomerase (CHI)

Plant SourceSubstrateKm (µM)Reference
Oryza sativaNaringenin Chalcone11.60[1]
Oryza sativaIsoliquiritigenin50.95[1]
SoybeanNaringenin (as inhibitor)34 (Ki)[4]

Note: The kinetic parameters can vary depending on the specific isoform of the enzyme, the plant species, and the experimental conditions.

Concentration of this compound in Plants

Direct quantitative data for this compound across a wide range of plant species is limited in the readily available literature. Many studies focus on total flavonoid content or other specific flavonoid derivatives. However, some information is available for certain plant families.

Table 3: Reported Presence and Quantification of Flavanones (including Naringenin/4'-Hydroxyflavanone) in Selected Plants

Plant FamilyPlant SpeciesTissueFlavanone ContentReference
CaryophyllaceaeDianthus caryophyllus (Carnation)PetalsReported as a constituent[1][5]
RutaceaeCitrus species (e.g., grapefruit, lemon)Peel, JuiceNaringin (a glycoside of naringenin) is abundant, especially in grapefruit.[6][7]

Note: The data presented is often for flavanone glycosides, from which this compound (the aglycone) is derived. The concentration can vary significantly based on cultivar, growing conditions, and extraction methods.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Recombinant Protein Expression and Purification

The production of pure, active enzymes is a prerequisite for in vitro characterization. The following workflow outlines a general procedure for the expression and purification of recombinant CHS and CHI.

Recombinant_Protein_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Gene_Amplification Amplify CHS or CHI gene from cDNA using PCR Vector_Ligation Ligate PCR product into an expression vector (e.g., pET) Gene_Amplification->Vector_Ligation Transformation Transform E. coli (e.g., BL21(DE3)) with the recombinant plasmid Vector_Ligation->Transformation Inoculation Inoculate a large culture of E. coli Induction Induce protein expression with IPTG at mid-log phase Inoculation->Induction Harvesting Harvest cells by centrifugation Induction->Harvesting Lysis Lyse cells (e.g., sonication) in a suitable buffer Clarification Clarify lysate by centrifugation Lysis->Clarification Affinity_Chromatography Purify the His-tagged protein using Ni-NTA affinity chromatography Clarification->Affinity_Chromatography SDS_PAGE Analyze purified protein by SDS-PAGE for purity Affinity_Chromatography->SDS_PAGE

Figure 2: General workflow for recombinant protein expression and purification.

Protocol 1: Expression and Purification of His-tagged Chalcone Synthase (CHS)

  • Gene Cloning:

    • Amplify the full-length coding sequence of the CHS gene from plant cDNA using PCR with primers containing appropriate restriction sites.

    • Ligate the amplified gene into a pET expression vector (e.g., pET-30a(+)) containing an N-terminal His-tag.

    • Transform E. coli BL21(DE3) cells with the recombinant plasmid.[8]

  • Protein Expression:

    • Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.[9]

  • Protein Purification:

    • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at high speed.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).

    • Elute the His-tagged CHS protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).[10]

    • Analyze the purified protein fractions by SDS-PAGE to assess purity.

    • Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

Enzyme Activity Assays

Protocol 2: Chalcone Synthase (CHS) Activity Assay

This assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.2)

    • 80 µM p-coumaroyl-CoA

    • 160 µM malonyl-CoA

    • Purified CHS enzyme (e.g., 30 µg)[11]

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).[11]

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously. Centrifuge to separate the phases. Repeat the extraction of the aqueous phase with ethyl acetate.

  • Analysis:

    • Combine the organic phases and evaporate to dryness.

    • Resuspend the residue in a suitable solvent (e.g., methanol).

    • Analyze the product by High-Performance Liquid Chromatography (HPLC) on a C18 column. Monitor the absorbance at a wavelength where naringenin chalcone absorbs maximally (e.g., around 370 nm).

    • Quantify the product by comparing the peak area to a standard curve of authentic naringenin chalcone.

Protocol 3: Chalcone Isomerase (CHI) Activity Assay

This assay measures the conversion of naringenin chalcone to this compound (naringenin).

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 2 mM DTT

    • 100 µM naringenin chalcone (dissolved in a small amount of a suitable organic solvent like DMSO or methanol)

    • Purified CHI enzyme (e.g., 10 µg)

  • Incubation: Incubate the reaction at room temperature for a short period (e.g., 1-5 minutes), as the reaction is typically very fast.

  • Reaction Termination and Extraction: Terminate the reaction and extract the product as described for the CHS assay using ethyl acetate.

  • Analysis:

    • Analyze the extracted product by HPLC on a C18 column. Monitor the absorbance at a wavelength suitable for naringenin detection (e.g., around 288 nm).

    • Quantify the this compound produced by comparing its peak area to a standard curve of authentic naringenin.

Quantification of this compound in Plant Tissues

This protocol outlines a general method for the extraction and quantification of flavonoids, including this compound, from plant material.

Flavonoid_Quantification_Workflow Sample_Preparation Collect and freeze-dry plant tissue Grinding Grind the dried tissue to a fine powder Sample_Preparation->Grinding Extraction Extract with a suitable solvent (e.g., 80% methanol) with sonication Grinding->Extraction Filtration Filter the extract to remove solid debris Extraction->Filtration HPLC_Analysis Analyze the extract by HPLC-UV or HPLC-MS Filtration->HPLC_Analysis Quantification Quantify this compound using a standard curve HPLC_Analysis->Quantification

Figure 3: Workflow for quantification of this compound in plant tissues.

Protocol 4: HPLC Quantification of this compound in Plant Material

  • Sample Preparation:

    • Harvest fresh plant material and immediately freeze it in liquid nitrogen to quench metabolic activity.

    • Lyophilize (freeze-dry) the tissue to remove water.

    • Grind the dried tissue into a fine powder.

  • Extraction:

    • Accurately weigh a known amount of the powdered tissue (e.g., 100 mg).

    • Add a defined volume of extraction solvent (e.g., 1 ml of 80% methanol).

    • Vortex the mixture and sonicate for a period (e.g., 30 minutes) to enhance extraction.

    • Centrifuge the mixture at high speed to pellet the solid debris.

    • Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.

  • Analysis by HPLC:

    • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

    • Use a C18 reversed-phase column.

    • Employ a gradient elution method with two mobile phases, typically:

      • Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid)

      • Mobile Phase B: Acetonitrile or methanol with a small amount of acid.

    • Set the UV detector to monitor at the absorbance maximum of this compound (around 288 nm). For higher sensitivity and specificity, use a mass spectrometer (LC-MS).

  • Quantification:

    • Prepare a series of standard solutions of authentic this compound of known concentrations.

    • Inject the standards into the HPLC to generate a calibration curve by plotting peak area against concentration.

    • Inject the plant extract and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the extract using the calibration curve. Express the final concentration as mg/g of dry weight of the plant tissue.

Conclusion

The biosynthesis of this compound represents a fundamental branch of flavonoid metabolism in plants. A thorough understanding of the enzymes involved, their kinetics, and the methods to quantify the products is essential for researchers in plant biology, natural product chemistry, and drug development. This technical guide provides a foundational resource for these endeavors, offering detailed protocols and a summary of the available quantitative data. Further research is warranted to expand the quantitative understanding of this compound distribution across a broader range of plant species and to explore the regulatory mechanisms that govern its production. Such knowledge will be invaluable for the metabolic engineering of plants and microorganisms to produce high-value flavonoids for various applications.

References

Physical and chemical properties of 4'-Hydroxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxyflavanone is a naturally occurring flavonoid belonging to the flavanone subclass, characterized by a C6-C3-C6 backbone. It is found in a variety of plants, including citrus fruits and has garnered significant interest within the scientific community due to its diverse biological activities.[1] This technical guide provides an in-depth overview of the physical, chemical, and biological properties of this compound, with a focus on its therapeutic potential. Detailed experimental protocols for its synthesis and analysis are provided, alongside visualizations of key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a white to pale orange solid.[1] It is generally soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone, but is sparingly soluble in water.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₂O₃[1][3][4]
Molecular Weight 240.25 g/mol [3][5]
Melting Point 182 °C[5]
Boiling Point 447.5 ± 45.0 °C at 760 mmHg[5]
Density 1.288 ± 0.06 g/cm³[5]
logP (o/w) 2.720 (estimated)[5]
Water Solubility Sparingly soluble[1]
Appearance White to Pale Orange Solid[1]
CAS Number 6515-37-3[3]

Table 2: Spectroscopic Data for this compound

TechniqueKey Data PointsSource
¹³C NMR Spectral data available in public databases.[3]
GC-MS Major fragments observed.[3]
LC-MS/MS (Positive Ion Mode) Precursor ion [M+H]⁺ at m/z 241.0859. Major fragment ions at m/z 121.0283, 147.0429, 195.0776.[3]
LC-MS/MS (Negative Ion Mode) Precursor ion [M-H]⁻ at m/z 239.0693. Major fragment ion at m/z 119.0494.[3]
Infrared (IR) Spectroscopy (ATR-Neat) Data available from various sources.[3][6]
Raman Spectroscopy (FT-Raman) Data available from various sources.[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an intramolecular cyclization.

Step 1: Synthesis of 4,2'-Dihydroxychalcone (Chalcone Intermediate) via Claisen-Schmidt Condensation

This reaction involves the base-catalyzed condensation of an appropriate acetophenone and benzaldehyde.

  • Materials:

    • 2'-Hydroxyacetophenone

    • 4-Hydroxybenzaldehyde

    • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

    • Ethanol

    • Hydrochloric Acid (HCl) (for neutralization)

  • Protocol:

    • Dissolve equimolar amounts of 2'-hydroxyacetophenone and 4-hydroxybenzaldehyde in ethanol in a flask.

    • Slowly add a concentrated aqueous solution of KOH or NaOH to the mixture while stirring.

    • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary but are often several hours.

    • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

    • Acidify the mixture with dilute HCl to precipitate the chalcone.

    • Filter the precipitate, wash it with cold water until the washings are neutral, and then dry it.

    • The crude 4,2'-dihydroxychalcone can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Cyclization of 4,2'-Dihydroxychalcone to this compound

The chalcone intermediate is cyclized under acidic or basic conditions to yield the flavanone.

  • Materials:

    • 4,2'-Dihydroxychalcone

    • Sulfuric Acid (H₂SO₄) or Sodium Acetate

    • Ethanol or other suitable solvent

  • Protocol (Acid-Catalyzed):

    • Dissolve the purified 4,2'-dihydroxychalcone in ethanol.

    • Add a catalytic amount of concentrated sulfuric acid to the solution.

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into cold water to precipitate the this compound.

    • Filter the precipitate, wash with water, and dry.

    • Purify the crude product by recrystallization from a solvent such as ethanol.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Intramolecular Cyclization 2_Hydroxyacetophenone 2'-Hydroxyacetophenone Chalcone 4,2'-Dihydroxychalcone 2_Hydroxyacetophenone->Chalcone 4_Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4_Hydroxybenzaldehyde->Chalcone Base_Catalyst Base (KOH/NaOH) in Ethanol Base_Catalyst->Chalcone Flavanone This compound Chalcone->Flavanone Acid_Catalyst Acid (H₂SO₄) Reflux Acid_Catalyst->Flavanone

Caption: Synthesis workflow for this compound.

Analytical Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[7]

    • Ensure the sample is fully dissolved.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[7]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Key parameters include an appropriate spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can be performed to aid in the complete assignment of proton and carbon signals and to confirm connectivity.

  • Data Analysis: Process the spectra using appropriate software. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS). Coupling constants (J) are reported in Hertz (Hz).

2.2.2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of this compound.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for electrospray ionization - ESI).

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Data Acquisition:

    • Acquire full scan mass spectra in both positive and negative ion modes to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns, which can aid in structural elucidation.

  • Data Analysis: Analyze the mass-to-charge ratios (m/z) of the parent ion and fragment ions to confirm the molecular weight and deduce structural information.

2.2.3. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in this compound.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.[8]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[8]

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

G Start Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS Mass Spectrometry (LC-MS, MS/MS) Start->MS IR Infrared Spectroscopy (FTIR-ATR) Start->IR Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MW_Confirmation Molecular Weight and Fragmentation Analysis MS->MW_Confirmation FG_Identification Functional Group Identification IR->FG_Identification Final_Characterization Complete Structural Characterization Structure_Confirmation->Final_Characterization MW_Confirmation->Final_Characterization FG_Identification->Final_Characterization

Caption: Analytical workflow for this compound.

Biological Activity and Signaling Pathways

This compound has been shown to modulate several key signaling pathways, contributing to its potential therapeutic effects.

Inhibition of Sterol Regulatory Element-Binding Protein (SREBP) Maturation

This compound is a known inhibitor of the maturation of Sterol Regulatory Element-Binding Proteins (SREBPs).[9] SREBPs are transcription factors that play a crucial role in the synthesis of cholesterol and fatty acids. By inhibiting the maturation of SREBPs, this compound can suppress the expression of genes involved in lipid biosynthesis.[9] This mechanism suggests its potential in the management of metabolic disorders such as hepatic steatosis (fatty liver disease) and dyslipidemia.[9]

G cluster_0 Nucleus 4HF This compound SREBP_Precursor SREBP Precursor (in ER membrane) 4HF->SREBP_Precursor Inhibits Maturation Golgi Golgi Apparatus SREBP_Precursor->Golgi Transport SCAP SCAP SCAP->SREBP_Precursor Escorts Proteases Proteolytic Cleavage (S1P, S2P) Golgi->Proteases nSREBP Mature SREBP (nSREBP) Proteases->nSREBP Nucleus Nucleus nSREBP->Nucleus Translocation SRE Sterol Regulatory Element (SRE) Lipid_Synthesis_Genes Lipid Synthesis Genes (e.g., FASN, HMGCR) SRE->Lipid_Synthesis_Genes Activates Transcription Lipid_Synthesis Fatty Acid and Cholesterol Synthesis Lipid_Synthesis_Genes->Lipid_Synthesis Leads to nSREBP_in_Nucleus nSREBP nSREBP_in_Nucleus->SRE Binds to

Caption: Inhibition of SREBP maturation by this compound.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Flavonoids, as a class, are known to inhibit this pathway. For instance, 4'-hydroxychalcone, a precursor to this compound, has been shown to inhibit NF-κB activation by inhibiting proteasome activity, which in turn prevents the degradation of IκBα.[10]

G cluster_0 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB->IkB Bound to Nucleus Nucleus NFkB->Nucleus Translocation Flavonoid Flavonoid (e.g., this compound) Flavonoid->Proteasome Inhibits Inflammatory_Genes Inflammatory Gene Transcription NFkB_in_Nucleus NF-κB NFkB_in_Nucleus->Inflammatory_Genes Activates

Caption: General mechanism of NF-κB pathway inhibition by flavonoids.

Activation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain inducers, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of antioxidant genes like Heme Oxygenase-1 (HO-1). Some flavonoids have been shown to activate this protective pathway.[11][12] For example, 6,7,4′-trihydroxyflavanone, a related compound, promotes HO-1 expression through Nrf2 nuclear translocation.[11][12]

G cluster_0 Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Flavonoid Flavonoid (e.g., this compound) Flavonoid->Keap1 Induces Dissociation Nrf2 Nrf2 Keap1->Nrf2 Sequesters Proteasome Proteasomal Degradation Keap1->Proteasome Targets Nrf2 for Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1) ARE->Antioxidant_Genes Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Nrf2_in_Nucleus Nrf2 Nrf2_in_Nucleus->ARE Binds to

Caption: General mechanism of Nrf2 pathway activation by flavonoids.

Conclusion

This compound is a promising natural product with well-defined physicochemical properties and significant biological activities. Its ability to modulate key signaling pathways, particularly the SREBP pathway, highlights its potential for the development of new therapeutic agents for metabolic diseases. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the scientific and medicinal value of this compound. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

4'-Hydroxyflavanone: A Technical Review of its Potential as an Endocrine Disruptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxyflavanone, a naturally occurring flavonoid, has garnered scientific interest for its potential interaction with the endocrine system. This technical guide provides an in-depth analysis of the existing evidence regarding its capacity to act as an endocrine disruptor. The document summarizes key quantitative data on its interaction with critical components of the endocrine signaling pathway, details the experimental protocols used to ascertain these effects, and visualizes the underlying mechanisms and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the endocrine-disrupting potential of flavonoids and specifically this compound.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in various plants, are known for their wide range of biological activities.[1] As a member of the flavanone subclass, this compound is structurally similar to endogenous steroid hormones, which raises the possibility of its interference with endocrine pathways.[2] Endocrine disrupting chemicals (EDCs) can exert their effects by mimicking or blocking hormone receptors, altering hormone synthesis and metabolism, and disrupting the regulation of hormonal systems. This guide focuses on the potential of this compound to disrupt endocrine function through its interaction with key targets: aromatase, estrogen receptors, and androgen receptors.

Quantitative Data on Endocrine Disruption Potential

The endocrine-disrupting activity of a compound is quantified through various in vitro and in vivo assays. This section presents the available quantitative data for this compound in a structured format to facilitate comparison and analysis.

Table 1: Aromatase Inhibition by this compound
CompoundIC50 (µM)Assay SystemReference
This compound 10 Human placental microsomes[3]
Flavanone8.0Human placental microsomes[3]
7-Hydroxyflavone0.5Human placental microsomes[3]
7,4'-Dihydroxyflavone2.0Human placental microsomes[3]

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the aromatase enzyme activity. A lower IC50 value indicates greater potency.

Table 2: Estrogen Receptor (ER) and Androgen Receptor (AR) Interaction Data for this compound
ReceptorAssay TypeQuantitative Data (Ki, RBA, EC50, IC50)Reference
Estrogen Receptor α (ERα)Binding/Functional AssayData not available in searched literature-
Estrogen Receptor β (ERβ)Binding/Functional AssayData not available in searched literature-
Androgen Receptor (AR)Binding/Functional AssayData not available in searched literature-

Note: Extensive literature searches did not yield specific quantitative data (Ki, RBA, EC50, or IC50) for the direct interaction of this compound with estrogen or androgen receptors. While studies on other flavonoids suggest potential for interaction[1][4], direct experimental values for this compound are not currently available in the public domain.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to assess the endocrine-disrupting potential of compounds like this compound.

Aromatase Inhibition Assay (Human Placental Microsomes)

This assay determines the ability of a test compound to inhibit the enzyme aromatase (cytochrome P450 19A1), which is responsible for the conversion of androgens to estrogens.[3]

  • Enzyme Source: Microsomes are prepared from human placental tissue, which is a rich source of aromatase.

  • Substrate: Androstenedione is used as the natural substrate for aromatase.

  • Assay Principle: The assay measures the production of estrone from androstenedione. The inhibitory effect of the test compound is determined by quantifying the reduction in estrone formation in the presence of the compound compared to a control.

  • Detection Method: The amount of estrone produced can be measured using various techniques, including radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the aromatase activity (IC50) is calculated from a dose-response curve.[3] A lower IC50 value indicates a more potent inhibitor.[5] Kinetic analyses can also be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[5]

Aromatase Inhibition Assay Workflow
H295R Steroidogenesis Assay (OECD 456)

The H295R steroidogenesis assay is a comprehensive in vitro method to screen for chemicals that affect the production of steroid hormones, including androgens and estrogens.[6][7][8][9][10]

  • Cell Line: The human adrenal carcinoma cell line H295R is used because it expresses all the key enzymes required for steroidogenesis.[6]

  • Assay Principle: H295R cells are exposed to various concentrations of the test compound for 48 hours. The levels of multiple steroid hormones, including testosterone and 17β-estradiol, in the cell culture medium are then measured.

  • Hormone Measurement: Hormone levels are typically quantified using enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).[8]

  • Data Analysis: The production of each hormone in the presence of the test compound is compared to a solvent control. Significant increases or decreases in hormone levels indicate interference with the steroidogenic pathway.

G H295R Cell Culture H295R Cell Culture Exposure to this compound Exposure to this compound H295R Cell Culture->Exposure to this compound Incubation (48h) Incubation (48h) Exposure to this compound->Incubation (48h) Medium Collection Medium Collection Incubation (48h)->Medium Collection Hormone Quantification (ELISA/LC-MS) Hormone Quantification (ELISA/LC-MS) Medium Collection->Hormone Quantification (ELISA/LC-MS) Data Analysis (Fold Change vs. Control) Data Analysis (Fold Change vs. Control) Hormone Quantification (ELISA/LC-MS)->Data Analysis (Fold Change vs. Control)

H295R Steroidogenesis Assay Workflow

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound may exert its endocrine-disrupting effects is crucial for risk assessment and further research.

Aromatase Inhibition Signaling Pathway

Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. By inhibiting this enzyme, this compound can decrease the production of estrogens, thereby altering the balance of sex hormones. This is a common mechanism for many endocrine disruptors.[11]

G Androgens (e.g., Testosterone) Androgens (e.g., Testosterone) Aromatase (CYP19A1) Aromatase (CYP19A1) Androgens (e.g., Testosterone)->Aromatase (CYP19A1) Substrate Estrogens (e.g., Estradiol) Estrogens (e.g., Estradiol) Aromatase (CYP19A1)->Estrogens (e.g., Estradiol) Conversion This compound This compound This compound->Aromatase (CYP19A1) Inhibition

Aromatase Inhibition by this compound
Potential Interaction with Estrogen and Androgen Receptors

While direct binding data for this compound is lacking, flavonoids with similar structures have been shown to interact with estrogen and androgen receptors.[2][4] These interactions can be either agonistic (mimicking the natural hormone) or antagonistic (blocking the natural hormone). Such interactions can disrupt the normal signaling cascades of these receptors, leading to altered gene expression and physiological responses.[12]

Conclusion and Future Directions

The available evidence indicates that this compound possesses the potential to act as an endocrine disruptor, primarily through the inhibition of aromatase. The IC50 value of 10 µM suggests a moderate in vitro inhibitory activity. However, a significant data gap exists regarding its direct interaction with estrogen and androgen receptors.

Future research should prioritize:

  • Quantitative analysis of ER and AR binding: Determining the binding affinities (Ki) and functional activities (EC50/IC50) of this compound for ERα, ERβ, and AR is essential for a comprehensive risk assessment.

  • In vivo studies: Animal studies are needed to evaluate the endocrine-disrupting effects of this compound in a whole-organism context, considering its metabolism and bioavailability.

  • Structure-activity relationship studies: Investigating a broader range of flavanones will help to elucidate the structural features that govern their endocrine-disrupting potential.

By addressing these research needs, a more complete understanding of the potential risks and mechanisms of action of this compound as an endocrine disruptor can be achieved, providing valuable information for regulatory agencies and the scientific community.

References

An In-Depth Technical Guide to the Safety, Hazards, and Toxicity of 4'-Hydroxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxyflavanone, a naturally occurring flavanone found in a variety of plants, has garnered interest for its potential cosmetic and pharmaceutical applications. As with any compound intended for potential human use, a thorough understanding of its safety and toxicity profile is paramount. This technical guide provides a comprehensive overview of the available safety, hazard, and toxicity information for this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

GHS Hazard Identification and Classification

This compound is classified as an irritant. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound[1][2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Signal Word: Warning

These classifications necessitate specific precautionary measures to be taken when handling this compound.

Precautionary Measures and First Aid

The following precautionary statements are advised when working with this compound[2]:

Prevention:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Response:

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

Storage:

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

Disposal:

  • P501: Dispose of contents/container to an approved waste disposal plant.

Quantitative Toxicity Data

Currently, there is a notable lack of publicly available, specific quantitative toxicity data for this compound. Extensive searches for metrics such as LD50 (median lethal dose), specific IC50 (half-maximal inhibitory concentration) values from cytotoxicity assays, and NOAEL (No-Observed-Adverse-Effect Level) have not yielded concrete values for this particular compound.

However, a study on the structurally related compound, 4-hydroxychalcone (4-HCH), provides some context. In this study, the IC50 of 4-HCH was determined to be approximately 133.6 μM on Human Embryonic Kidney 293 (HEK293) cells[3]. While not directly applicable to this compound, this information on a similar chemical structure may offer a preliminary indication of its potential cytotoxic concentration range.

Table 1: Summary of Available Quantitative Toxicity Data

ParameterValueSpecies/Cell LineTest MethodSource
This compound
LD50 (Oral)Data not available---
LD50 (Dermal)Data not available---
LD50 (Inhalation)Data not available---
IC50Data not available---
NOAELData not available---
4-Hydroxychalcone (structurally related)
IC50~133.6 μMHuman Embryonic Kidney 293 (HEK293) cellsMTT Assay[3]

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is limited, standardized protocols are available for assessing the types of hazards it is classified with. These protocols provide a framework for any future toxicological evaluation of the compound.

Skin Irritation Testing

The potential for skin irritation can be assessed using the OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method .

  • Principle: This in vitro method utilizes a reconstructed human epidermis model which mimics the properties of the upper layers of human skin. The test substance is applied topically to the tissue. Cell viability is then measured, typically by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a colored formazan product by mitochondrial dehydrogenases in viable cells. A reduction in cell viability below a certain threshold indicates irritation potential.

  • Methodology Outline:

    • Tissue Preparation: Reconstructed human epidermis tissues are equilibrated in a culture medium.

    • Test Substance Application: A defined amount of the test substance is applied to the surface of the tissue.

    • Incubation: The tissues are incubated for a specified period (e.g., 60 minutes).

    • Rinsing: The test substance is thoroughly rinsed from the tissue surface.

    • Post-incubation: The tissues are incubated in fresh medium for a longer period (e.g., 42 hours).

    • Viability Assessment: The tissues are incubated with MTT solution. The resulting formazan is then extracted, and the optical density is measured spectrophotometrically.

    • Data Interpretation: The percentage of viable cells is calculated relative to a negative control. A mean tissue viability of ≤ 50% is typically used to classify the substance as an irritant.

Eye Irritation Testing

The Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) is a widely used alternative method for assessing eye irritation potential.

  • Principle: This ex vivo assay uses the chorioallantoic membrane of fertilized chicken eggs, which is a complete tissue with a vascular system. The test substance is applied to the CAM, and the membrane is observed for signs of damage, such as hemorrhage, lysis, and coagulation, within a short observation period.

  • Methodology Outline:

    • Egg Preparation: Fertilized hen's eggs are incubated for 9-10 days. A window is then carefully made in the shell to expose the CAM.

    • Test Substance Application: A defined amount of the test substance is applied directly onto the CAM.

    • Observation: The CAM is observed for a set period (typically 5 minutes) for the appearance of hemorrhage, vascular lysis, and coagulation.

    • Scoring: The time at which each of these endpoints appears is recorded. An irritation score is calculated based on these observations.

    • Data Interpretation: The irritation score is used to classify the substance into categories of non-irritant, slight irritant, moderate irritant, or severe irritant.

Cytotoxicity Assessment

The MTT assay is a common colorimetric assay for assessing cell viability and cytotoxicity.

  • Principle: This assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Methodology Outline:

    • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

    • Test Substance Exposure: The cells are treated with various concentrations of the test substance for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan formation.

    • Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to an untreated control. The IC50 value, the concentration of the substance that inhibits 50% of cell growth, can then be determined.

Genotoxicity Assessment (Ames Test)

The Bacterial Reverse Mutation Assay (Ames Test) is a widely used method to assess the mutagenic potential of a chemical.

  • Principle: This test uses several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. These strains are auxotrophic for histidine and cannot grow on a histidine-free medium. The test measures the ability of a substance to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-free medium. The test can be performed with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Methodology Outline:

    • Strain Preparation: Overnight cultures of the Salmonella typhimurium tester strains are prepared.

    • Exposure: The tester strains are exposed to various concentrations of the test substance in the presence or absence of the S9 metabolic activation system.

    • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

    • Incubation: The plates are incubated for 48-72 hours.

    • Colony Counting: The number of revertant colonies (his+) on each plate is counted.

    • Data Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Potential Signaling Pathways and Mechanisms of Toxicity

Direct evidence for the signaling pathways involved in the toxicity of this compound is not currently available. However, studies on structurally similar flavonoids provide insights into potential mechanisms.

One relevant pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway . This pathway is a primary cellular defense mechanism against oxidative stress. A study on 6,7,4'-trihydroxyflavanone, a compound with a similar flavanone core, demonstrated that it can induce the Nrf2/heme oxygenase-1 (HO-1) signaling pathway, which has a cytoprotective effect against hypoxia-induced neurotoxicity[4]. It is plausible that this compound could also interact with the Nrf2 pathway, although whether this interaction would be protective or contribute to toxicity under different cellular contexts remains to be investigated.

The general irritant properties of this compound suggest a mechanism involving disruption of cellular membranes and induction of inflammatory responses in exposed tissues.

Below is a conceptual workflow for investigating the potential toxicity of this compound, incorporating the aforementioned experimental protocols.

Toxicity_Investigation_Workflow cluster_in_silico In Silico Assessment cluster_in_vivo In Vivo Testing (if necessary) cluster_mechanistic Mechanistic Studies in_silico QSAR Modeling (Toxicity Prediction) skin_irritation Skin Irritation (OECD 439) in_silico->skin_irritation Prioritize cytotoxicity Cytotoxicity (MTT Assay) skin_irritation->cytotoxicity eye_irritation Eye Irritation (HET-CAM) eye_irritation->cytotoxicity genotoxicity Genotoxicity (Ames Test) cytotoxicity->genotoxicity pathway_analysis Signaling Pathway Analysis (e.g., Nrf2, NF-κB) cytotoxicity->pathway_analysis acute_toxicity Acute Oral Toxicity (OECD 423) genotoxicity->acute_toxicity If positive or for further assessment dermal_toxicity Dermal Toxicity acute_toxicity->dermal_toxicity

Conceptual workflow for the toxicological assessment of this compound.

Carcinogenicity and Mutagenicity

Conclusion

This compound is classified as a skin, eye, and respiratory irritant, and appropriate safety precautions should be taken during handling. While general protocols for assessing these hazards are well-established, there is a significant lack of specific quantitative toxicity data for this compound. The available information on structurally related flavonoids suggests that cytotoxicity and interactions with cellular signaling pathways like Nrf2 are potential areas for further investigation. To provide a comprehensive risk assessment for this compound, further studies are required to determine key toxicological parameters such as LD50, IC50, and NOAEL, and to elucidate its genotoxic and carcinogenic potential. The experimental protocols outlined in this guide provide a roadmap for conducting such a thorough toxicological evaluation.

References

Methodological & Application

High-Yield Purification Techniques for 4'-Hydroxyflavanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield purification of 4'-Hydroxyflavanone, a naturally occurring flavonoid with significant potential in cosmetic and clinical applications. The described methods, including flash chromatography, preparative high-performance liquid chromatography (HPLC), and recrystallization, are designed to yield high-purity material suitable for research and drug development purposes.

Introduction

This compound is a flavonoid found in various plants, including carnations, celery, red peppers, and citrus fruits.[1] It has garnered scientific interest due to its biological activities, notably its role as an inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs). SREBPs are key transcription factors that regulate the synthesis of lipids, and their inhibition by this compound suggests potential therapeutic applications in managing conditions like fatty liver disease, hepatic steatosis, and dyslipidemia.[2][3][4] Given its potential, the availability of high-purity this compound is crucial for accurate in vitro and in vivo studies. This document outlines robust and reproducible purification strategies to obtain this compound with high yield and purity.

Purification Strategies

The selection of an appropriate purification strategy for this compound depends on the scale of the purification, the nature of the impurities, and the desired final purity. The three primary methods detailed here are flash chromatography for rapid, medium-scale purification, preparative HPLC for high-resolution separation, and recrystallization for obtaining highly crystalline, pure material.

Table 1: Comparison of Purification Techniques for this compound
TechniquePrincipleTypical ScalePurity AchievedYieldAdvantagesDisadvantages
Flash Chromatography Adsorption chromatography based on polarity.mg to g>95%Good to HighFast, cost-effective for moderate purities.Lower resolution than HPLC, solvent intensive.
Preparative HPLC High-resolution partition chromatography.µg to g>99%GoodHigh purity and resolution, adaptable.Slower, more expensive, requires specialized equipment.
Recrystallization Differential solubility in a given solvent at varying temperatures.mg to kg>99% (crystalline)VariableYields highly pure crystalline solid, scalable.Requires suitable solvent, potential for product loss.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Chromatography

This protocol describes the purification of crude this compound using a silica gel column. The mobile phase is a gradient of hexane and ethyl acetate.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Flash chromatography system (e.g., CombiFlash®) or glass column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

    • Visualize the spots under a UV lamp to determine the Rf value of this compound and identify impurities. The ideal Rf for the target compound is around 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand to the top of the silica bed.

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) through it.

  • Sample Loading:

    • Dissolve the crude this compound (e.g., 1 g) in a minimal amount of dichloromethane or the initial mobile phase.

    • Alternatively, for dry loading, adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and apply the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to a final concentration of 70:30 hexane:ethyl acetate).

    • Collect fractions (e.g., 20 mL each) throughout the elution process.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing pure this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

    • Determine the yield and assess the purity by analytical HPLC or NMR.

Table 2: Typical Parameters for Flash Chromatography of this compound

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (gradient)
Initial Gradient 95:5 (v/v)
Final Gradient 70:30 (v/v)
Crude Sample Load 1-5 g (for a medium-sized column)
Expected Yield 85-95%
Purity >95%
Protocol 2: High-Purity Purification by Preparative HPLC

This protocol is suitable for obtaining highly pure this compound for sensitive applications. A reverse-phase C18 column is used with a methanol and water mobile phase containing a small amount of acid to improve peak shape.

Materials and Equipment:

  • Partially purified this compound (from flash chromatography or crude)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (HPLC grade)

  • Preparative HPLC system with a C18 column

  • Fraction collector

  • Rotary evaporator or lyophilizer

Procedure:

  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical HPLC system with a C18 column.

    • Test different gradients of methanol and water (with 0.1% formic or acetic acid) to achieve good separation of this compound from impurities.

    • A typical gradient might be from 40% to 80% methanol over 20 minutes.

  • Scale-Up to Preparative HPLC:

    • Based on the analytical method, scale up the conditions for the preparative C18 column. Adjust the flow rate and injection volume according to the column dimensions.

  • Sample Preparation and Injection:

    • Dissolve the this compound sample in the initial mobile phase or a compatible solvent like methanol.

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

    • Inject the sample onto the equilibrated preparative HPLC column.

  • Fraction Collection:

    • Monitor the elution profile using a UV detector (typically at 280 nm for flavanones).

    • Collect the peak corresponding to this compound using a fraction collector.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the majority of the methanol using a rotary evaporator.

    • If the remaining solvent is primarily water, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate) or lyophilized to obtain the pure solid.

    • Determine the final yield and confirm purity using analytical HPLC and other spectroscopic methods.

Table 3: Typical Parameters for Preparative HPLC of this compound

ParameterValue
Stationary Phase C18 silica gel (e.g., 10 µm particle size)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Gradient 40% B to 80% B over 20-30 minutes
Flow Rate Dependent on column diameter (e.g., 20-50 mL/min for a 21.2 mm ID column)
Detection UV at 280 nm
Expected Yield >90% (from partially purified material)
Purity >99%
Protocol 3: Recrystallization for Final Polishing

Recrystallization is an excellent final step to obtain highly pure, crystalline this compound. Methanol or a hexane-acetone mixture are suitable solvent systems.

Materials and Equipment:

  • Purified this compound

  • Methanol (reagent grade) or Hexane and Acetone (reagent grade)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution:

    • Place the purified this compound in an Erlenmeyer flask.

    • For methanol recrystallization: Add a minimal amount of hot methanol to dissolve the solid completely.

    • For hexane-acetone recrystallization: Dissolve the solid in a minimal amount of hot acetone, then slowly add hot hexane until the solution becomes slightly turbid. Add a few more drops of hot acetone to redissolve the precipitate.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent (or cold hexane for the mixed solvent system).

    • Dry the crystals under vacuum to remove any residual solvent.

Table 4: Recrystallization Parameters for this compound

ParameterSolvent System 1Solvent System 2
Solvent(s) MethanolHexane:Acetone
Approximate Ratio N/A~10:1 (v/v)
Procedure Dissolve in hot methanol, cool slowly.Dissolve in hot acetone, add hot hexane to turbidity, cool.
Expected Yield 70-90%75-95%
Purity >99.5% (crystalline)>99.5% (crystalline)

Visualization of Experimental Workflow and Biological Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound, starting from a crude extract or synthetic mixture.

experimental_workflow crude Crude this compound flash Flash Chromatography (Silica Gel, Hexane:EtOAc) crude->flash Initial Purification partially_pure Partially Purified (>95% Purity) flash->partially_pure prep_hplc Preparative HPLC (C18, MeOH:H2O) partially_pure->prep_hplc High-Resolution Purification highly_pure Highly Pure Solution (>99% Purity) prep_hplc->highly_pure recrystallization Recrystallization (Methanol or Hexane:Acetone) highly_pure->recrystallization Final Polishing final_product Crystalline this compound (>99.5% Purity) recrystallization->final_product analysis Purity Analysis (HPLC, NMR, MS) final_product->analysis

Caption: General workflow for the high-yield purification of this compound.

SREBP Signaling Pathway and Inhibition by this compound

This compound has been identified as an inhibitor of the maturation of Sterol Regulatory Element-Binding Proteins (SREBPs).[2][3] The SREBP pathway is a central regulator of lipid homeostasis. Inactive SREBP precursors reside in the endoplasmic reticulum (ER) in a complex with SCAP (SREBP Cleavage-Activating Protein) and Insig (Insulin-induced gene). When cellular sterol levels are low, the SREBP-SCAP complex translocates to the Golgi apparatus, where SREBP is proteolytically cleaved by Site-1 and Site-2 proteases. The released N-terminal domain of SREBP then translocates to the nucleus and activates the transcription of genes involved in cholesterol and fatty acid synthesis. This compound is thought to inhibit the maturation process, preventing the activation of SREBPs and thereby reducing the expression of lipogenic genes.

srebp_pathway cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_nucleus Nucleus srebp_scap SREBP-SCAP-Insig Complex translocation Translocation srebp_scap->translocation s1p Site-1 Protease s2p Site-2 Protease s1p->s2p cleaved_srebp Cleaved SREBP s2p->cleaved_srebp nuclear_translocation Nuclear Translocation cleaved_srebp->nuclear_translocation n_srebp Nuclear SREBP (nSREBP) sre Sterol Response Element (SRE) n_srebp->sre Binds to lipogenic_genes Lipogenic Gene Transcription sre->lipogenic_genes Activates hf This compound hf->inhibition_point Inhibits Maturation translocation->s1p cleavage Proteolytic Cleavage nuclear_translocation->n_srebp

Caption: Inhibition of the SREBP signaling pathway by this compound.

Conclusion

The purification protocols outlined in this document provide robust methods for obtaining high-purity this compound. The choice of technique will depend on the specific requirements of the research or development project. For initial purification of larger quantities, flash chromatography is recommended. For achieving the highest purity, particularly for sensitive biological assays, preparative HPLC followed by recrystallization is the preferred method. The provided information on the SREBP signaling pathway offers a context for the biological investigation of this promising flavonoid.

References

Application Notes and Protocols for the Quantitative Analysis of 4'-Hydroxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxyflavanone is a naturally occurring flavanone found in various plants, including citrus fruits and carnations.[1] As a member of the flavonoid family, it has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and cholesterol-lowering effects.[1] Furthermore, research suggests its potential in addressing conditions like fatty liver disease and hepatic steatosis through the inhibition of sterol regulatory element-binding proteins (SREBPs).[1] Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and understanding its biological activity.

These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantitative analysis of this compound using HPLC-UV and LC-MS/MS.

Table 1: HPLC-UV Method Performance

ParameterTypical Value
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: LC-MS/MS Method Performance

ParameterTypical Value
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.2 ng/mL
Limit of Quantification (LOQ)~1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by HPLC-UV

This protocol outlines a general method for the quantification of this compound using HPLC with UV detection. Optimization may be required based on the specific sample matrix and instrumentation.

1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid

2. Chromatographic Conditions

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Start with 30% B, increase to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation (e.g., from a biological matrix):

    • To 100 µL of the sample, add 300 µL of acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of this compound using LC-MS/MS, particularly suitable for complex biological matrices.

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • This compound reference standard.

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid.

2. LC-MS/MS Conditions

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Start with 20% B, increase to 90% B over 8 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM):

    • Parent Ion (Q1): m/z 241.1

    • Product Ion (Q3): m/z 121.1 (quantifier), m/z 93.1 (qualifier)

    • Collision Energy and other MS parameters: Optimize based on the specific instrument.

3. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) by serially diluting the stock solution with 50% methanol.

  • Sample Preparation: Follow the same procedure as described in Protocol 1, Section 3.

4. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the known concentrations of the standards.

  • Quantify this compound in the samples using the regression equation from the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Microsomes) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC LCMS LC-MS/MS Analysis (ESI+, MRM) HPLC->LCMS Integration Peak Integration LCMS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

G cluster_pathway AMPK Signaling Pathway HNF4a HNF4α Degradation HNF4α Degradation HNF4a->Degradation leads to MTP MTP Gene Expression HNF4a->MTP regulates AMPK AMPK AMPK->HNF4a phosphorylates Degradation->MTP downregulates Lipid_Metabolism Regulation of Lipid Metabolism MTP->Lipid_Metabolism affects Hydroxyflavanone This compound Derivative Hydroxyflavanone->AMPK activates

Caption: Activation of AMPK signaling by a this compound derivative.[2][3][4][5]

References

Application Notes and Protocols for Assessing 4'-Hydroxyflavanone Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxyflavanone is a naturally occurring flavanone found in various plants, including citrus fruits and certain vegetables.[1] Flavonoids, as a class of polyphenolic compounds, are recognized for their potential health benefits, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][2] this compound, in particular, has garnered interest for its potential therapeutic applications. These application notes provide a comprehensive guide to designing and conducting a series of in vitro assays to evaluate the efficacy of this compound across these key biological activities. The provided protocols are intended to serve as a foundational framework that can be adapted and optimized for specific research needs.

Antioxidant Activity Assays

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is implicated in numerous chronic diseases. The antioxidant potential of this compound can be quantified using the following cell-free assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is measured spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Prepare serial dilutions of the this compound stock solution to obtain a range of test concentrations (e.g., 1, 10, 25, 50, 100 µg/mL).

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound solution or the positive control to the respective wells.

    • For the blank, add 100 µL of the solvent used for the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

    • Measure the absorbance at 517 nm using a microplate reader.[4][5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution with the solvent.

    • A_sample is the absorbance of the DPPH solution with the 4'-Hydroxyflvanone or control.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[6][7]

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

    • Prepare serial dilutions of this compound and a positive control (e.g., Trolox).

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of this compound solution or the positive control.

    • Incubate at room temperature for 6 minutes.[7]

    • Measure the absorbance at 734 nm.[6][8]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the ABTS•+ solution with the solvent.

    • A_sample is the absorbance of the ABTS•+ solution with the this compound or control.

Data Presentation: Antioxidant Activity

AssayCompoundConcentration (µg/mL)% Scavenging ActivityIC50 (µg/mL)
DPPHThis compound1
10
25
50
100
Ascorbic Acid1
10
25
50
100
ABTSThis compound1
10
25
50
100
Trolox1
10
25
50
100

Anti-inflammatory Activity Assays

Chronic inflammation is a key contributor to various diseases. The anti-inflammatory potential of this compound can be assessed by its ability to inhibit protein denaturation and the activity of key inflammatory enzymes.

Bovine Serum Albumin (BSA) Denaturation Assay

Protein denaturation is a hallmark of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of BSA, a process that mimics protein denaturation in inflammatory conditions.[9]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 1% w/v solution of BSA in distilled water.

    • Prepare serial dilutions of this compound and a positive control (e.g., Diclofenac sodium).

  • Assay Procedure:

    • The reaction mixture consists of 0.45 mL of BSA solution and 0.05 mL of the test compound at various concentrations.[10]

    • Adjust the pH of the mixture to 6.3 using 1N HCl.[10]

    • Incubate the samples at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.[11]

    • After cooling, measure the absorbance (turbidity) at 660 nm.[10]

  • Calculation: The percentage inhibition of protein denaturation is calculated as follows:

    Where:

    • A_control is the absorbance of the control (BSA with solvent).

    • A_sample is the absorbance of the BSA with the test compound.

Cyclooxygenase-2 (COX-2) Inhibition Assay

COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation. This assay determines the ability of this compound to inhibit COX-2 activity.

Experimental Protocol:

This protocol is based on a colorimetric COX inhibitor screening assay kit (e.g., Cayman Chemical, Item Number 760111).[12]

  • Reagent Preparation:

    • Reconstitute and dilute all kit components (COX-2 enzyme, heme, arachidonic acid, etc.) as per the manufacturer's instructions.

    • Prepare serial dilutions of this compound and a selective COX-2 inhibitor as a positive control (e.g., Celecoxib).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells.

    • Add the test compound or control to the wells.

    • Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • The peroxidase activity of COX is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[12]

  • Calculation: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Data Presentation: Anti-inflammatory Activity

AssayCompoundConcentration (µg/mL)% InhibitionIC50 (µg/mL)
BSA DenaturationThis compound10
25
50
100
200
Diclofenac Sodium10
25
50
100
200
COX-2 InhibitionThis compound1
10
50
100
Celecoxib0.1
1
10
50

Anticancer Activity Assays

The potential of this compound to inhibit the growth of cancer cells can be evaluated using cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[13]

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate media.[14]

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).

  • Assay Procedure:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

    • Measure the absorbance at 570 nm.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.[16][17]

Experimental Protocol:

  • Cell Culture, Seeding, and Treatment:

    • Follow the same procedure as for the MTT assay.

  • Assay Procedure:

    • After treatment, fix the cells by adding 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.[18]

    • Wash the plates five times with slow-running tap water and air dry.

    • Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[18]

    • Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.[16]

    • Solubilize the bound dye with 200 µL of 10 mM Tris base solution.

    • Measure the absorbance at 540 nm.[18]

Data Presentation: Anticancer Activity

AssayCell LineCompoundConcentration (µM)% Cell ViabilityIC50 (µM)
MTTMCF-7This compound1
10
25
50
100
Doxorubicin0.1
1
10
SRBHeLaThis compound1
10
25
50
100
Doxorubicin0.1
1
10

Neuroprotective Activity Assay

Neurodegenerative diseases are often associated with oxidative stress-induced neuronal cell death. This assay evaluates the ability of this compound to protect neuronal cells from oxidative damage.

Hydrogen Peroxide (H₂O₂)-Induced Neurotoxicity Assay

Hydrogen peroxide is a common inducer of oxidative stress in in vitro models. This assay measures the protective effect of this compound against H₂O₂-induced cell death in a neuronal cell line.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

    • Seed the cells in a 96-well plate and allow them to differentiate if necessary.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-6 hours).

    • Induce oxidative stress by adding a cytotoxic concentration of H₂O₂ (to be determined by a preliminary dose-response experiment) and incubate for 24 hours.

    • Include controls for untreated cells, cells treated with H₂O₂ alone, and cells treated with this compound alone.

  • Cell Viability Assessment:

    • Measure cell viability using the MTT or SRB assay as described above.

Data Presentation: Neuroprotective Activity

Cell LineTreatmentThis compound Conc. (µM)H₂O₂ Conc. (µM)% Cell Viability
SH-SY5YControl (Untreated)00100
H₂O₂ alone0X
4'-HF + H₂O₂1X
10X
25X
50X
4'-HF alone500

Signaling Pathway Analysis

To understand the molecular mechanisms underlying the observed biological activities of this compound, it is crucial to investigate its effects on key signaling pathways. Based on the known activities of flavonoids, the following pathways are proposed for investigation.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[19] Inhibition of this pathway is a key mechanism for many anti-inflammatory compounds.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/TNF-α IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) DNA->Genes H4F This compound H4F->IKK Inhibition H4F->Proteasome Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Nrf2 Antioxidant Response Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a master regulator of the cellular antioxidant response.[20] Activation of Nrf2 leads to the expression of antioxidant enzymes.

Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Genes H4F This compound H4F->Keap1 Inhibition

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in cancer.[21][22]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation H4F This compound H4F->PI3K Inhibition H4F->Akt Inhibition

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Workflow

The following diagram illustrates a logical workflow for the in vitro evaluation of this compound.

Experimental_Workflow cluster_screening Primary Screening cluster_secondary Secondary Screening & Mechanistic Studies cluster_compound Test Compound Antioxidant Antioxidant Assays (DPPH, ABTS) Neuroprotection Neuroprotection Assay Antioxidant->Neuroprotection AntiInflammatory Anti-inflammatory Assay (BSA Denaturation) Cytotoxicity Cytotoxicity Assays (MTT, SRB) AntiInflammatory->Cytotoxicity Enzyme Enzyme Inhibition (COX-2) AntiInflammatory->Enzyme Pathway Signaling Pathway Analysis (Western Blot, qPCR) Cytotoxicity->Pathway Neuroprotection->Pathway Enzyme->Pathway H4F This compound H4F->Antioxidant H4F->AntiInflammatory

References

Application Notes and Protocols for Cell-Based Assays with 4'-Hydroxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxyflavanone is a naturally occurring flavonoid found in a variety of plants, including citrus fruits, celery, and red peppers.[1] As a member of the flavanone subclass of flavonoids, it has garnered significant interest in the scientific community for its potential therapeutic properties.[1] Pre-clinical research suggests that this compound possesses a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1] These properties make it a compelling candidate for further investigation in drug discovery and development.

These application notes provide detailed protocols for conducting key cell-based assays to evaluate the bioactivity of this compound. The protocols cover the assessment of its cytotoxic, anti-inflammatory, and neuroprotective potential. Additionally, this document summarizes available quantitative data for this compound and related compounds and provides visual representations of the key signaling pathways it may modulate.

Data Presentation

The following table summarizes the available quantitative data on the biological activity of this compound and structurally related hydroxyflavones. This data is intended to provide a comparative reference for expected activity in various cell-based assays.

CompoundAssay TypeCell LineEndpointResult (IC50/EC50)Reference
3',4'-DihydroxyflavoneAnti-inflammatory (NO inhibition)RAW 264.7IC509.61 ± 1.36 µM[2]
Luteolin (3',4',5,7-Tetrahydroxyflavone)Anti-inflammatory (NO inhibition)RAW 264.7IC5016.90 ± 0.74 µM[2]
6,3',4'-TrihydroxyflavoneAnti-inflammatory (NO inhibition)RAW 264.7 (2D)IC5022.1 µM[3]
7,3',4'-TrihydroxyflavoneAnti-inflammatory (NO inhibition)RAW 264.7 (2D)IC5026.7 µM[3]
7-HydroxyflavoneCytotoxicityMCF-7IC50> 100 µM[4]
7,8-Dihydroxy-4-thioflavoneNeuroprotectionSH-SY5Y (H2O2-induced stress)Neuroprotective EffectSignificant at 0.3 µM[5]
4'-HydroxychalconeCytotoxicitySH-SY5YDecreased cell viability10-60 µM[6]

Note: Data for this compound is limited. The provided values for related compounds can guide concentration selection for initial experiments.

Key Signaling Pathways

Flavonoids, including this compound, are known to modulate several key signaling pathways involved in cell proliferation, inflammation, and survival. The following diagrams illustrate the putative mechanisms of action.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth 4HF This compound 4HF->PI3K inhibits 4HF->Akt inhibits

Figure 1: Putative inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters Proteasome Proteasome IkB->Proteasome degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates to 4HF This compound 4HF->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Gene_Expression induces

Figure 2: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

General Guidelines
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

  • Cell Culture: Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Controls: Include appropriate controls in all experiments, such as a vehicle control (medium with DMSO), a negative control (untreated cells), and a positive control (a compound with known activity in the specific assay).

Application Note 1: Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and to calculate its half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Workflow:

MTT_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compound Treat with varying concentrations of This compound Incubate_24h->Treat_Compound Incubate_48_72h Incubate for 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Application Note 2: Anti-inflammatory Activity in Macrophages

Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of inflammatory mediators such as NO and cytokines like TNF-α and IL-6. The inhibitory effect of this compound on the production of these mediators is a measure of its anti-inflammatory activity.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO concentration.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Application Note 3: Neuroprotective Effect in a Neuronal Cell Line

Objective: To assess the neuroprotective potential of this compound against oxidative stress-induced cell death in the human neuroblastoma cell line SH-SY5Y.

Principle: Oxidative stress, induced by agents like hydrogen peroxide (H2O2), is a major contributor to neuronal cell death in neurodegenerative diseases. This assay measures the ability of this compound to protect SH-SY5Y cells from H2O2-induced cytotoxicity.

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to differentiate for 5-7 days in a low-serum medium to acquire a more neuron-like phenotype.

  • Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H2O2 (e.g., 100-200 µM) for 24 hours.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay as described in Application Note 1.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by this compound by comparing the viability of cells pre-treated with the compound and exposed to H2O2 to those exposed to H2O2 alone.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for investigating the biological activities of this compound in cell-based models. By systematically evaluating its cytotoxic, anti-inflammatory, and neuroprotective effects, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Further studies are warranted to fully elucidate the pharmacological profile of this promising natural compound.

References

Application of 4'-Hydroxyflavanone in Anticancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxyflavanone is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids have garnered significant attention in anticancer research due to their potential to modulate various cellular processes involved in cancer progression. While extensive research has been conducted on many flavonoids, specific data on the anticancer properties of this compound is still emerging. These application notes provide a comprehensive overview of the current understanding of this compound's role in cancer research, drawing on available data and insights from studies on structurally similar flavanones. This document offers detailed protocols for key experiments and visualizes relevant signaling pathways to guide researchers in this promising area of study.

Data Presentation

Quantitative data on the direct anticancer effects of this compound is limited in publicly available literature. One study investigating the inhibitory effects of several flavanone compounds on various cancer cell lines reported that this compound, along with 6-OH flavanone, naringin, and naringenin, showed little or no inhibition of cell growth in A549 (lung carcinoma), LLC (Lewis lung carcinoma), AGS (gastric adenocarcinoma), SK-Hep1 (liver adenocarcinoma), and HA22T (hepatocellular carcinoma) cells.[1] In contrast, the parent compound flavanone and 2'-OH flavanone demonstrated significant inhibitory effects in these cell lines.[1]

For context and to guide future research, the following table summarizes the reported anticancer activities of the structurally related and more extensively studied 2'-Hydroxyflavanone.

CompoundCancer Cell LineAssayIC50 / EffectReference
2'-HydroxyflavanoneA549 (Lung)Cell Growth InhibitionGrowth Inhibition Observed[1]
2'-HydroxyflavanoneLLC (Lewis Lung)Cell Growth InhibitionGrowth Inhibition Observed[1]
2'-HydroxyflavanoneAGS (Gastric)Cell Growth InhibitionGrowth Inhibition Observed[1]
2'-HydroxyflavanoneSK-Hep1 (Liver)Cell Growth InhibitionGrowth Inhibition Observed[1]
2'-HydroxyflavanoneHA22T (Hepatoma)Cell Growth InhibitionGrowth Inhibition Observed[1]
2'-HydroxyflavanoneA549 (Lung)Cell Cycle AnalysisG2/M Phase Arrest[1]
2'-HydroxyflavanoneLung Cancer CellsMetastasis InhibitionInhibition of invasion, motility, and adhesion[2]
2'-HydroxyflavanoneBreast Cancer CellsCell ViabilityReduced cell viability[3]
2'-HydroxyflavanoneBreast Cancer CellsApoptosisInduction of apoptosis[4]
2'-HydroxyflavanoneProstate Cancer CellsCell ProliferationInhibition of proliferation and colony formation[5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer potential of this compound. These are generalized methods that can be adapted for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Western Blotting

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-ERK, ERK, p-Akt, Akt, p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, Cyclin D1, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Visualizations

Based on studies of related flavanones, this compound may exert its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and metastasis. The following diagrams illustrate these potential pathways.

experimental_workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis cell_culture Cancer Cell Culture treatment This compound Treatment cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blotting treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: General experimental workflow for in vitro anticancer evaluation.

mapk_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription Proliferation Cell Proliferation, Survival, Metastasis Transcription->Proliferation Flavanone This compound Flavanone->ERK Inhibition

Caption: Potential inhibition of the MAPK signaling pathway by this compound.

pi3k_akt_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth, Survival, Proliferation mTOR->CellGrowth Flavanone This compound Flavanone->Akt Inhibition PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Postulated inhibitory effect on the PI3K/Akt signaling pathway.

stat3_pathway Cytokine Cytokines Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerization Nucleus Nucleus STAT3_dimer->Nucleus GeneExp Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->GeneExp CellSurvival Cell Survival, Proliferation GeneExp->CellSurvival Flavanone This compound Flavanone->STAT3 Inhibition of phosphorylation

Caption: Hypothesized inhibition of the STAT3 signaling pathway.

Conclusion and Future Directions

The anticancer potential of this compound is an area that warrants further investigation. While initial screenings have shown limited direct cytotoxicity against some cancer cell lines, its structural similarity to other bioactive flavanones suggests that it may possess other important anticancer properties, such as the inhibition of metastasis or synergistic effects with other chemotherapeutic agents. The protocols and pathway diagrams provided here serve as a foundational guide for researchers to systematically evaluate the efficacy and mechanisms of action of this compound in various cancer models. Future studies should focus on broader screenings against a wider panel of cancer cell lines, in vivo efficacy studies, and detailed mechanistic investigations to fully elucidate its potential as a novel anticancer agent.

References

Application Notes and Protocols for 4'-Hydroxyflavanone as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxyflavanone is a naturally occurring flavonoid found in various plants, including citrus fruits and carnations.[1] As a member of the flavanone subclass, it exhibits various biological activities, including the inhibition of sterol regulatory element-binding protein (SREBP) maturation, which plays a crucial role in lipid homeostasis.[2] This property makes this compound a valuable compound for research in metabolic diseases such as hepatic steatosis and dyslipidemia.[2] To ensure the accuracy and reliability of such research, high-purity this compound is essential for use as an analytical reference standard.

This document provides detailed application notes and protocols for the proper handling, storage, and utilization of this compound as an analytical reference standard for quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection.

Physicochemical Properties and Storage

A comprehensive understanding of the physicochemical properties of this compound is critical for its effective use as a reference standard.

PropertyValueReference
Chemical Name 2-(4-Hydroxyphenyl)-2,3-dihydrochromen-4-one
CAS Number 6515-37-3
Molecular Formula C₁₅H₁₂O₃
Molecular Weight 240.25 g/mol
Appearance White to pale orange solid
Solubility Soluble in DMSO (100 mg/mL), Chloroform (Slightly, Heated), Methanol (Slightly). Insoluble in water.
Storage (Powder) -20°C for 3 years, 4°C for 2 years
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month

Experimental Protocols

Preparation of Standard Stock Solution

Objective: To prepare a concentrated stock solution of this compound for the creation of calibration standards.

Materials:

  • This compound analytical reference standard

  • HPLC-grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Volumetric flasks (e.g., 10 mL)

  • Pipettes

Protocol:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Quantitatively transfer the weighed powder to a 10 mL volumetric flask.

  • Add a small amount of DMSO to dissolve the compound completely. Sonication may be used to aid dissolution.

  • Once dissolved, bring the solution to the final volume with DMSO.

  • Mix the solution thoroughly to ensure homogeneity. This will be your 1 mg/mL stock solution.

  • Store the stock solution at -20°C or -80°C in amber vials to protect from light.

Preparation of Calibration Standards

Objective: To prepare a series of solutions with known concentrations to construct a calibration curve for quantitative analysis.

Materials:

  • This compound stock solution (1 mg/mL)

  • HPLC-grade mobile phase (e.g., Acetonitrile:Water mixture)

  • Volumetric flasks (e.g., 10 mL)

  • Pipettes

Protocol:

  • Label a series of volumetric flasks for each desired concentration level (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Perform serial dilutions from the 1 mg/mL stock solution using the mobile phase as the diluent.

  • For example, to prepare a 100 µg/mL standard, transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

  • Subsequently, use the 100 µg/mL solution to prepare the lower concentration standards.

  • These calibration standards should be prepared fresh daily.

HPLC-UV Method for Quantitative Analysis

Objective: To provide a robust HPLC-UV method for the quantification of this compound.

ParameterRecommended Condition
HPLC System Standard HPLC with UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection Wavelength 275 nm

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the prepared calibration standards in ascending order of concentration.

  • Inject the unknown samples for analysis.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the unknown samples using the linear regression equation from the calibration curve.

Method Validation Protocol (as per ICH Q2(R1) Guidelines)

Objective: To validate the developed HPLC-UV method to ensure it is suitable for its intended purpose.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy % Recovery between 98.0% and 102.0%
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank, placebo, or degradation products at the retention time of this compound.
Forced Degradation Studies for Stability-Indicating Method Development

Objective: To assess the stability of this compound under various stress conditions and to ensure the analytical method can separate the intact drug from its degradation products.

Stress ConditionProtocol
Acid Hydrolysis Reflux 1 mg/mL solution with 0.1 N HCl at 80°C for 2 hours.
Base Hydrolysis Reflux 1 mg/mL solution with 0.1 N NaOH at 80°C for 2 hours.
Oxidative Degradation Treat 1 mg/mL solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose solid drug to 105°C for 24 hours.
Photolytic Degradation Expose solid drug to UV light (254 nm) and visible light for 7 days.

Biological Application Pathways

Inhibition of SREBP Maturation

This compound has been identified as an inhibitor of the maturation of Sterol Regulatory Element-Binding Proteins (SREBPs).[2] SREBPs are key transcription factors that regulate the expression of genes involved in cholesterol and fatty acid biosynthesis. By inhibiting the proteolytic cleavage and activation of SREBPs, this compound can suppress the synthesis of lipids in cells.

SREBP_Inhibition_by_4_Hydroxyflavanone cluster_ER cluster_Golgi cluster_Nucleus ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi Transport S1P Site-1 Protease (S1P) S2P Site-2 Protease (S2P) Nucleus Nucleus Gene_Expression Target Gene Expression (Lipid Synthesis) Nucleus->Gene_Expression SREBP_SCAP SREBP-SCAP Complex SREBP_SCAP->Golgi S1P->S2P Sequential Cleavage nSREBP Nuclear SREBP (nSREBP) (Active form) S2P->nSREBP nSREBP->Nucleus Hydroxyflavanone This compound Hydroxyflavanone->Golgi Inhibits Transport/ Maturation

Caption: Inhibition of SREBP maturation by this compound.

Metabolism by Cytochrome P450 Enzymes

Flavonoids, including flavanones, are metabolized by cytochrome P450 (CYP) enzymes in the liver. This metabolic process, primarily oxidation, is a crucial step in their biotransformation and subsequent excretion. Studies have shown that flavanones are substrates for various CYP isoforms, with CYP2A6 being a key enzyme in the hydroxylation of the flavanone structure.[3]

P450_Metabolism_of_4_Hydroxyflavanone Hydroxyflavanone This compound CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP2A6) Hydroxyflavanone->CYP_Enzymes Substrate Metabolites Hydroxylated Metabolites CYP_Enzymes->Metabolites Oxidation (Hydroxylation) Excretion Excretion Metabolites->Excretion

Caption: Cytochrome P450 metabolism of this compound.

Experimental Workflow for Quantitative Analysis

The following diagram outlines the general workflow for the quantitative analysis of this compound in a sample using the HPLC-UV method described.

HPLC_Workflow Start Start Prep_Standard Prepare this compound Standard Stock Solution Start->Prep_Standard Prep_Sample Prepare Unknown Sample Start->Prep_Sample Prep_Cal Prepare Calibration Curve Standards Prep_Standard->Prep_Cal HPLC_Analysis HPLC-UV Analysis Prep_Cal->HPLC_Analysis Prep_Sample->HPLC_Analysis Cal_Curve Construct Calibration Curve (Peak Area vs. Concentration) HPLC_Analysis->Cal_Curve Quantify Quantify this compound in Unknown Sample HPLC_Analysis->Quantify Cal_Curve->Quantify Report Report Results Quantify->Report

Caption: General workflow for HPLC-UV quantitative analysis.

References

Investigating the Anti-inflammatory Effects of 4'-Hydroxyflavanone in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction:

4'-Hydroxyflavanone is a naturally occurring flavanone found in various plants, including citrus fruits and certain herbs.[1] Flavonoids, as a class of polyphenolic compounds, are recognized for their broad range of biological activities, including antioxidant and anti-inflammatory properties.[1][2] These properties make them promising candidates for the development of novel therapeutic agents for inflammatory diseases. This document provides a detailed overview of the anti-inflammatory effects of this compound, summarizing key quantitative data and providing comprehensive protocols for in vitro and in vivo experimental models. The information is intended for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this compound.

Data Presentation

The anti-inflammatory activity of this compound and related flavonoids has been evaluated in various preclinical models. The following tables summarize the quantitative data from these studies, providing a comparative overview of their efficacy.

Table 1: In Vitro Anti-inflammatory Activity of Hydroxyflavones in LPS-Stimulated RAW 264.7 Macrophages

CompoundAssayTargetConcentration/Dose% Inhibition / IC50Reference
2'-HydroxyflavanoneCytotoxicityMacrophage Viability30 µMPrevents LPS-induced apoptosis[3][4]
2'-HydroxyflavanoneROS ProductionIntracellular ROS30 µMSignificant prevention[3][4]
2'-HydroxyflavanoneNO ProductionNitric Oxide30 µMSignificant prevention[3][4]
2'-HydroxyflavanoneCytokine ReleaseTNF-α, IL-2, IL-10, etc.30 µMSignificant inhibition[3][4]
6,3´,4´-TrihydroxyflavoneNO ProductionNitric Oxide-IC50: 26.7 µM[5]
7,3´,4´-TrihydroxyflavoneNO ProductionNitric Oxide-IC50: 48.6 µM[5]

Table 2: In Vivo Anti-inflammatory Activity of Hydroxyflavones in Carrageenan-Induced Paw Edema in Rats

CompoundDose (mg/kg)Time Point (hours)% Inhibition of EdemaReference
2',3'-dihydroxyflavone50-~81-88%[2]
2',4'-dihydroxyflavone50-~88%[2]
5,3'-dihydroxyflavone50-~81-88%[2]
7,3'-dihydroxyflavone50-~81-88%[2]
Monohydroxyflavones--<50%[2]

Signaling Pathways

This compound and other flavonoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanisms include the inhibition of the NF-κB and MAPK pathways and the activation of the Nrf2 pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[6][7] Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[6] this compound has been shown to inhibit NF-κB activation by preventing the degradation of IκBα, thereby blocking the nuclear translocation of p65.[8]

NF_kB_Pathway cluster_NFkB_complex Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Hydroxyflavanone This compound IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Pro_inflammatory_Genes Hydroxyflavanone->IKK Inhibition

NF-κB Signaling Inhibition by this compound.
MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK, are crucial signaling molecules that regulate the production of inflammatory mediators.[6] LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors that promote inflammation.[6] Studies on similar flavonoids suggest that this compound likely inhibits the phosphorylation of p38 and JNK, thereby suppressing the inflammatory cascade.[3][4]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Hydroxyflavanone This compound MAPKKK MAPKKK TLR4->MAPKKK p38 p38 MAPKKK->p38 JNK JNK MAPKKK->JNK ERK ERK MAPKKK->ERK p_p38 p-p38 p38->p_p38 Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation p_ERK p-ERK ERK->p_ERK Phosphorylation Inflammation Inflammatory Response p_p38->Inflammation p_JNK->Inflammation p_ERK->Inflammation Hydroxyflavanone->p38 Inhibition Hydroxyflavanone->JNK Inhibition

MAPK Signaling Inhibition by this compound.
Nrf2 Signaling Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[9] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[10] Oxidative stress or activators like certain flavonoids can promote the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus.[11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of genes encoding antioxidant enzymes like Heme Oxygenase-1 (HO-1), which have anti-inflammatory properties.[11][12] The activation of the Nrf2 pathway can also negatively regulate the NF-κB pathway.[11][12]

Nrf2_Pathway cluster_Nrf2_complex Cytoplasm Hydroxyflavanone This compound Keap1 Keap1 Hydroxyflavanone->Keap1 Activation Nrf2 Nrf2 Nrf2_active Active Nrf2 (Nuclear Translocation) Nrf2->Nrf2_active ARE ARE Nrf2_active->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1) ARE->Antioxidant_Genes NFkB_pathway NF-κB Pathway Antioxidant_Genes->NFkB_pathway Inhibition Inflammation Inflammation Antioxidant_Genes->Inflammation Inhibition NFkB_pathway->Inflammation

Nrf2 Pathway Activation by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of the anti-inflammatory effects of this compound.

In Vitro Model: LPS-Stimulated RAW 264.7 Macrophages

This model is widely used to screen for anti-inflammatory compounds.[6]

In_Vitro_Workflow Cell_Culture 1. Culture RAW 264.7 cells Seeding 2. Seed cells in plates Cell_Culture->Seeding Pretreatment 3. Pretreat with this compound Seeding->Pretreatment Stimulation 4. Stimulate with LPS Pretreatment->Stimulation Incubation 5. Incubate for specified time Stimulation->Incubation Analysis 6. Analyze inflammatory markers Incubation->Analysis

Workflow for In Vitro Anti-inflammatory Assays.

1. Cell Culture and Maintenance:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay):

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.[13]

  • Treat the cells with various concentrations of this compound for 24 hours.[13]

  • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.[13]

  • Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

3. Nitric Oxide (NO) Production Assay (Griess Test):

  • Seed RAW 264.7 cells in a 24-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[13]

  • Pre-treat the cells with different concentrations of this compound for 2 hours.[13]

  • Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.[13]

  • Collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes in the dark.[13]

  • Measure the absorbance at 540 nm.

4. Cytokine Measurement (ELISA):

  • Culture and treat the cells as described for the NO assay.

  • Collect the cell culture supernatant.

  • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

5. Western Blot Analysis for Signaling Proteins:

  • Seed RAW 264.7 cells in 6-well plates at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.[13]

  • Pre-treat with this compound for 2 hours, followed by LPS stimulation for the appropriate time (e.g., 30 minutes for MAPK phosphorylation, 2 hours for IκBα degradation).[13]

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK, as well as Nrf2 and HO-1.

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

In Vivo Model: Carrageenan-Induced Paw Edema

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[14][15]

In_Vivo_Workflow Animal_Acclimatization 1. Acclimatize animals (e.g., Wistar rats) Grouping 2. Group animals (Control, Vehicle, Treatment) Animal_Acclimatization->Grouping Drug_Administration 3. Administer this compound or vehicle Grouping->Drug_Administration Carrageenan_Injection 4. Inject Carrageenan into hind paw Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement 5. Measure paw volume at different time points Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis 6. Calculate % inhibition of edema Paw_Volume_Measurement->Data_Analysis

Workflow for Carrageenan-Induced Paw Edema Model.

1. Animals:

  • Use male Wistar rats (180-220 g).

  • Acclimatize the animals for at least one week before the experiment.

2. Experimental Groups:

  • Group 1: Control (no treatment).

  • Group 2: Carrageenan + Vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Group 3: Carrageenan + this compound (various doses).

  • Group 4: Carrageenan + Standard drug (e.g., Indomethacin, 10 mg/kg).

3. Procedure:

  • Administer this compound or the vehicle orally or intraperitoneally 30-60 minutes before the carrageenan injection.[14]

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[14]

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14]

4. Data Analysis:

  • Calculate the percentage of inhibition of edema for each group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

This compound demonstrates significant anti-inflammatory potential in preclinical models. Its mechanism of action involves the modulation of key inflammatory signaling pathways, including NF-κB, MAPKs, and Nrf2. The provided protocols offer a framework for further investigation into the therapeutic applications of this promising natural compound for the treatment of inflammatory disorders. Further research is warranted to fully elucidate its pharmacological profile and to evaluate its safety and efficacy in more complex disease models.

References

Application Notes and Protocols for In Vivo Studies of 4'-Hydroxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxyflavanone is a naturally occurring flavanone found in various plants, including citrus fruits and carnations.[1] It has garnered significant interest in the scientific community for its potential therapeutic applications, primarily attributed to its anti-inflammatory and lipid-lowering properties.[1] Preclinical research has identified this compound as a potent inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that govern the synthesis of fatty acids and cholesterol.[2][3] This mechanism of action suggests its potential in addressing conditions like hepatic steatosis (fatty liver disease) and dyslipidemia.[2][3] Furthermore, like many flavonoids, this compound exhibits antioxidant and anti-inflammatory activities, making it a candidate for investigation in inflammatory disorders.[1]

These application notes provide detailed protocols for in vivo studies designed to investigate the therapeutic potential of this compound. The protocols are intended to guide researchers in pharmacology, drug discovery, and related fields in designing and executing robust animal studies.

Key Signaling Pathways

SREBP-Mediated Lipid Synthesis Pathway

This compound has been shown to suppress the activation of SREBPs.[2][3] Under normal conditions, the SREBP precursor is held in the endoplasmic reticulum (ER) by SCAP (SREBP cleavage-activating protein). When cellular sterol levels are low, the SCAP-SREBP complex moves to the Golgi apparatus, where SREBP is cleaved by proteases, releasing the active N-terminal domain. This active form then translocates to the nucleus and activates the transcription of genes involved in lipid biosynthesis. This compound is believed to inhibit the maturation of SREBP, thereby downregulating the expression of lipogenic genes.[2][3]

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_Precursor SREBP Precursor SCAP SCAP SREBP_Precursor->SCAP Binds SCAP_SREBP_Complex SCAP-SREBP Complex SREBP_Precursor->SCAP_SREBP_Complex SCAP->SCAP_SREBP_Complex Proteases Proteases Active_SREBP Active SREBP Proteases->Active_SREBP Cleavage Lipid_Synthesis_Genes Lipid Synthesis Genes Active_SREBP->Lipid_Synthesis_Genes Activates Transcription 4H This compound 4H->SCAP_SREBP_Complex Inhibits Maturation SCAP_SREBP_Complex->Proteases Translocation Inflammation_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TPA) MAPK_Pathway MAPK Pathway (p38, ERK, JNK) Inflammatory_Stimuli->MAPK_Pathway NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) MAPK_Pathway->Pro_inflammatory_Mediators Upregulation NFkB_Pathway->Pro_inflammatory_Mediators Upregulation 4H This compound 4H->MAPK_Pathway Inhibits 4H->NFkB_Pathway Inhibits PK_Workflow Animal_Acclimatization Animal Acclimatization (1 week) Oral_Administration Oral Gavage (10 mg/kg) Animal_Acclimatization->Oral_Administration Drug_Preparation Prepare this compound Suspension Drug_Preparation->Oral_Administration Blood_Sampling Serial Blood Collection Oral_Administration->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis

References

Application Notes and Protocols for Evaluating the Antioxidant Activity of 4'-Hydroxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxyflavanone is a flavonoid compound found in various plants, including carnations (Dianthus caryophyllus).[1] Flavonoids, a class of polyphenolic compounds, are widely recognized for their potential health benefits, which are often attributed to their antioxidant properties.[1][2] As antioxidants, they may help mitigate the damaging effects of free radicals and reactive oxygen species (ROS) in the body, which are implicated in a range of chronic diseases.[1] This document provides detailed protocols for evaluating the in vitro antioxidant activity of this compound and explores its potential mechanism of action through cellular signaling pathways.

In Vitro Antioxidant Activity Evaluation

The antioxidant capacity of a compound can be assessed through various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Data Presentation

Table 1: Antioxidant Activity of Flavonoids Structurally Related to this compound

CompoundAssayIC50 / TEAC / FRAP ValueReference Compound
6,3´,4´-TrihydroxyflavoneCellular ROS ScavengingIC50: 3.02 µM-
7,3´,4´-TrihydroxyflavoneCellular ROS ScavengingIC50: 2.71 µM-
Apigenin (4',5,7-trihydroxyflavone)DPPH Radical ScavengingIC50: 5.18 ± 0.014 ppmQuercetin (IC50: 1.52 ppm)
7-Hydroxyflavanone Metabolite (3',4'-dihydroxy-7-methoxyflavone)Unknown radical scavenging-Showed highest potential among metabolites

IC50: The concentration of the compound required to scavenge 50% of the free radicals. TEAC: Trolox Equivalent Antioxidant Capacity. FRAP: Ferric Reducing Antioxidant Power, expressed as equivalents of Fe(II) or a standard antioxidant like Trolox.

Experimental Protocols

Here are detailed methodologies for the key experiments to evaluate the antioxidant activity of this compound.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar series of dilutions for the positive control.

  • Assay Protocol:

    • In a 96-well microplate, add 180 µL of the 0.1 mM DPPH solution to each well.

    • Add 20 µL of the different concentrations of this compound solution or the positive control to the respective wells.

    • For the blank, add 20 µL of methanol to the DPPH solution.

    • For the control, add 180 µL of methanol and 20 µL of the highest concentration of the test sample (to measure any absorbance from the sample itself).

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • Determination of IC50: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value is the concentration of the sample that causes 50% scavenging of the DPPH radical and can be determined from the graph.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol

  • Phosphate buffered saline (PBS) or water

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM stock solution of ABTS in water.

    • Prepare a 2.45 mM stock solution of potassium persulfate in water.

    • Mix the two solutions in a 1:1 ratio (v/v) and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution:

    • On the day of the assay, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a series of dilutions of the Trolox standard to create a standard curve.

  • Assay Protocol:

    • In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of this compound solution or the Trolox standard to the respective wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Antioxidant Activity:

    • Calculate the percentage of inhibition of absorbance for each concentration of the sample and the Trolox standard.

    • Plot the percentage of inhibition against the concentration of Trolox to generate a standard curve.

    • The antioxidant activity of this compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Standard solution (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a series of dilutions of the standard (FeSO₄ or Trolox) to create a standard curve.

  • Assay Protocol:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the different concentrations of this compound solution or the standard to the respective wells.

    • For the blank, add 20 µL of the solvent used for the sample.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation of FRAP Value:

    • Plot the absorbance of the standards against their concentrations to create a standard curve.

    • The FRAP value of this compound is determined from the standard curve and is typically expressed as µM Fe(II) equivalents or µM Trolox equivalents.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The general workflow for evaluating the antioxidant activity of this compound using the described in vitro assays is depicted below.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound This compound DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS FRAP FRAP Assay Compound->FRAP Reagents Assay Reagents (DPPH, ABTS, FRAP) Reagents->DPPH Reagents->ABTS Reagents->FRAP Absorbance Absorbance Measurement DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Calculation Calculation of % Inhibition / Reduction Absorbance->Calculation IC50_TEAC Determination of IC50 / TEAC / FRAP Value Calculation->IC50_TEAC

Caption: Workflow for in vitro antioxidant activity evaluation.

Potential Signaling Pathway: Nrf2/HO-1 Activation

Flavonoids can exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes. One of the key pathways is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, including heme oxygenase-1 (HO-1).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavanone This compound Flavanone->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to HO1 Heme Oxygenase-1 (HO-1) Gene Transcription ARE->HO1 activates Antioxidant_Defense Increased Antioxidant Defense HO1->Antioxidant_Defense leads to

References

Application Notes and Protocols: 4'-Hydroxyflavanone as a Ligand for Nuclear Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxyflavanone, a member of the flavanone subclass of flavonoids, has garnered significant interest in the scientific community for its potential biological activities. As a naturally occurring compound found in various plants, its interaction with nuclear receptors is a key area of investigation for drug discovery and understanding its physiological effects. These application notes provide a comprehensive overview of the use of this compound as a ligand in nuclear receptor binding assays, including detailed experimental protocols and a summary of available binding data.

This compound: A Ligand for Nuclear Receptors

This compound has been identified as a ligand for the orphan nuclear receptor NR4A1 and exhibits estrogenic activity, suggesting interaction with estrogen receptors (ERs). Its potential to modulate other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), remains an active area of research.

Data Presentation: Quantitative Binding and Activity Data

The following table summarizes the available quantitative data for the interaction of this compound with nuclear receptors. It is important to note that while its activity on estrogen receptors has been reported, specific binding affinities (IC50/Ki) and activation potencies (EC50) for ERα and ERβ are not extensively documented in publicly available literature. The provided protocols are recommended for determining these values.

Nuclear ReceptorAssay TypeLigandParameterValue (µM)Reference
NR4A1 Fluorescence QuenchingThis compoundKd13.0[1]
Estrogen Receptor α (ERα) Competitive BindingThis compoundIC50/KiData not available-
Reporter Gene AssayThis compoundEC50Data not available-
Estrogen Receptor β (ERβ) Competitive BindingThis compoundIC50/KiData not available-
Reporter Gene AssayThis compoundEC50Data not available-
PPARγ Competitive BindingThis compoundIC50/KiData not available-
Reporter Gene AssayThis compoundEC50Data not available-

Experimental Protocols

Detailed methodologies for key experiments to characterize the interaction of this compound with nuclear receptors are provided below.

Competitive Radioligand Binding Assay for Estrogen Receptors (ERα and ERβ)

This protocol is designed to determine the binding affinity (Ki) of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Human recombinant ERα or ERβ protein

  • [³H]-Estradiol (Radioligand)

  • This compound (Test Compound)

  • Binding Buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Filter plates (e.g., 96-well glass fiber filters)

  • Plate reader (scintillation counter)

Procedure:

  • Prepare Reagents:

    • Dilute ERα or ERβ protein to the desired concentration in binding buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare a stock solution of this compound in DMSO and create a serial dilution series in binding buffer.

    • Prepare a solution of [³H]-Estradiol in binding buffer at a concentration close to its Kd for the respective receptor.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Binding buffer

      • Increasing concentrations of this compound or unlabeled estradiol (for standard curve).

      • [³H]-Estradiol.

      • ERα or ERβ protein.

    • Include wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + excess unlabeled estradiol).

  • Incubation:

    • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

PPARγ Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This homogeneous assay format is a non-radioactive alternative for determining binding affinity.

Materials:

  • Human recombinant PPARγ-LBD (Ligand Binding Domain), often GST-tagged.

  • Terbium-labeled anti-GST antibody.

  • Fluorescently labeled PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green).

  • This compound (Test Compound).

  • Assay Buffer (provided with commercial kits, or a suitable buffer such as 50 mM HEPES, 50 mM NaCl, 1 mM DTT, pH 7.4).

  • 384-well low-volume plates.

  • TR-FRET compatible plate reader.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO and create a serial dilution series in assay buffer.

    • Prepare a working solution of the fluorescent ligand in assay buffer.

    • Prepare a mixture of PPARγ-LBD and Tb-anti-GST antibody in assay buffer.

  • Assay Setup:

    • Add the this compound dilutions to the wells of the 384-well plate.

    • Add the fluorescent ligand to all wells.

    • Add the PPARγ-LBD/Tb-anti-GST antibody mixture to all wells to initiate the binding reaction.

    • Include control wells for no-FRET (buffer only), 0% inhibition (all reagents except competitor), and 100% inhibition (all reagents with a saturating concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Detection:

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor (Terbium) and acceptor (fluorescent ligand).

  • Data Analysis:

    • Calculate the TR-FRET ratio (emission at acceptor wavelength / emission at donor wavelength).

    • Plot the TR-FRET ratio against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting competition curve.

Estrogen Receptor (ERα/β) Transcriptional Activation Reporter Gene Assay

This cell-based assay measures the ability of this compound to activate gene expression mediated by ERα or ERβ.

Materials:

  • A suitable mammalian cell line (e.g., MCF-7 for endogenous ERα, or HEK293T transfected with ERα or ERβ expression vectors).

  • An estrogen-responsive reporter plasmid (e.g., containing multiple Estrogen Response Elements (EREs) upstream of a luciferase or GFP reporter gene).

  • A control plasmid for normalization (e.g., expressing Renilla luciferase).

  • Transfection reagent.

  • Cell culture medium (phenol red-free).

  • This compound (Test Compound).

  • 17β-Estradiol (Positive Control).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection:

    • Culture the cells in phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous steroids.

    • Seed the cells in 96-well plates.

    • Co-transfect the cells with the ERE-reporter plasmid and the normalization plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After transfection (typically 24 hours), replace the medium with fresh phenol red-free medium containing serial dilutions of this compound or 17β-Estradiol.

    • Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell viability.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Determine the EC50 value (concentration that elicits 50% of the maximal response) from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of relevant nuclear receptors and a general workflow for nuclear receptor binding assays.

Nuclear_Receptor_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Receptor Nuclear Receptor (e.g., ERα, PPARγ) Incubation Incubation: Receptor + Ligand + Tracer Receptor->Incubation Ligand Test Ligand (this compound) Ligand->Incubation Tracer Labeled Ligand (Radiolabeled or Fluorescent) Tracer->Incubation Separation Separation of Bound vs. Free Tracer Incubation->Separation Measurement Signal Measurement (e.g., Radioactivity, Fluorescence) Separation->Measurement Analysis IC50 / Ki / EC50 Determination Measurement->Analysis Estrogen_Receptor_Signaling cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen (e.g., this compound) ER Estrogen Receptor (ERα / ERβ) E2->ER Binding ER_HSP ER-HSP Complex ER->ER_HSP ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding cluster_nucleus cluster_nucleus ER_dimer->cluster_nucleus Translocation Transcription Gene Transcription ERE->Transcription Activation Coactivators Co-activators Coactivators->ERE NR4A1_Signaling cluster_ligand cluster_cytoplasm_nucleus Cytoplasm / Nucleus Ligand This compound NR4A1 NR4A1 Ligand->NR4A1 Binding p53 p53 NR4A1->p53 Inactivation Survivin Survivin, Bcl-2 NR4A1->Survivin Upregulation Metabolism Metabolism NR4A1->Metabolism Regulation mTOR mTOR Signaling p53->mTOR Inhibition Apoptosis Apoptosis p53->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Survivin->Proliferation PPARg_Signaling cluster_ligand cluster_nucleus Nucleus Ligand This compound (Potential Agonist) PPARg PPARγ Ligand->PPARg Activation Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) Heterodimer->PPRE Binding Transcription Gene Transcription PPRE->Transcription Regulation Adipogenesis Adipogenesis Transcription->Adipogenesis Lipid_Metabolism Lipid Metabolism Transcription->Lipid_Metabolism Insulin_Sensitivity Insulin Sensitivity Transcription->Insulin_Sensitivity

References

Application Notes and Protocols for Microbial Transformation of 4'-Hydroxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial transformation of 4'-hydroxyflavanone, a flavanone with various potential pharmacological activities. Microbial biotransformation offers an efficient and environmentally friendly method to produce novel metabolites that may possess enhanced bioavailability, solubility, or biological activity compared to the parent compound. This document outlines the microorganisms, transformation products, and experimental procedures for producing, isolating, and characterizing this compound metabolites.

Introduction to Microbial Transformation of this compound

Microbial transformation utilizes whole microbial cells or their enzymes to catalyze chemical reactions on a specific substrate. In the context of this compound, this process can introduce various functional groups, such as hydroxyl (-OH), glycosyl (sugar moieties), and sulfate (-SO₃H) groups, at different positions on the flavanone scaffold. These modifications can significantly alter the molecule's physicochemical properties and biological activities. Fungi, in particular species from the genera Aspergillus, Beauveria, Cunninghamella, and Mucor, have been extensively documented for their ability to effectively transform flavonoids like this compound.[1]

The primary reactions observed in the microbial transformation of this compound and other flavanones include:

  • Hydroxylation: The introduction of one or more hydroxyl groups.

  • Glycosylation: The attachment of sugar molecules.

  • Sulfation: The addition of a sulfate group.

  • Carbonyl Reduction: The reduction of the C-4 carbonyl group.

  • Ring Cleavage: The opening of the heterocyclic C-ring.

These transformations can lead to a diverse array of metabolites, some of which may be difficult to synthesize through conventional chemical methods.

Data Presentation: Metabolites of this compound

The following table summarizes the known metabolites produced from the microbial transformation of this compound by various fungal species.

MicroorganismMetabolite(s)Transformation Type(s)Reference
Aspergillus alliaceus6,4'-Dihydroxyflavanone, this compound-6-sulfateHydroxylation, Sulfation[2]
Beauveria bassiana6,4'-Dihydroxyflavanone, Flavanone-6-O-β-D-4-O-methylglucopyranosideHydroxylation, Glycosylation[2]
Cunninghamella blakesleeanaFlavanone-6-O-β-D-glucopyranoside, Flavanone-6-sulfate, 6-Hydroxyflavanone-7-sulfateGlycosylation, Sulfation
Mucor ramannianus2,4-cis-6-Hydroxyflavan-4-ol, 2,4-trans-6-Hydroxyflavan-4-ol, 2,4-trans-6,4'-Dihydroxyflavan-4-ol-5-sulfate, 1,3-cis-1-Methoxy-1-(2,5-dihydroxyphenyl)-3-phenylpropane, 2,4-trans-Flavan-4-ol-6-sulfateCarbonyl Reduction, Ring Cleavage, Sulfation[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the microbial transformation of this compound.

Protocol 1: Fungal Culture and Biotransformation

This protocol outlines the general procedure for the fermentation of this compound with fungal cultures.

Materials:

  • Selected fungal strain (e.g., Aspergillus niger, Beauveria bassiana)

  • Culture medium (e.g., Potato Dextrose Broth (PDB), Malt Extract Broth)

  • This compound (substrate)

  • Dimethyl sulfoxide (DMSO)

  • Erlenmeyer flasks

  • Shaking incubator

  • Autoclave

Procedure:

  • Inoculum Preparation:

    • Aseptically transfer a small piece of the fungal mycelium from a stock culture to a fresh agar plate.

    • Incubate at 25-28°C for 5-7 days until sufficient growth is observed.

    • Aseptically add sterile water to the plate and gently scrape the surface to create a spore suspension.

    • Transfer the spore suspension to a flask containing the liquid culture medium to create a seed culture.

    • Incubate the seed culture at 25-28°C on a rotary shaker at 150 rpm for 2-3 days.

  • Biotransformation:

    • Prepare the main culture by inoculating fresh liquid medium with the seed culture (typically 5-10% v/v).

    • Incubate the main culture under the same conditions as the seed culture for 2-3 days.

    • Prepare a stock solution of this compound in DMSO.

    • Add the substrate solution to the fungal culture to a final concentration of 100-200 mg/L.

    • Continue the incubation for an additional 7-14 days. Monitor the transformation progress by periodically taking samples for analysis.

Protocol 2: Extraction and Purification of Metabolites

This protocol describes the extraction of the produced metabolites from the fungal culture and their subsequent purification.

Materials:

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., hexane-ethyl acetate gradient)

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Extraction:

    • After the incubation period, separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Pack a silica gel column with a non-polar solvent (e.g., hexane).

    • Load the dissolved crude extract onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).

    • Collect fractions and monitor the separation using TLC.

    • Combine the fractions containing the purified metabolites and concentrate them to dryness.

Protocol 3: HPLC Analysis of this compound and its Metabolites

This protocol provides a general method for the analysis of this compound and its metabolites using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV or photodiode array (PDA) detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: Acetonitrile (A) and water with 0.1% formic acid (B)

  • Methanol for sample preparation

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Dissolve the crude extract or purified fractions in methanol.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase

    • Mobile Phase: A gradient elution is typically used. A starting condition of 10-20% A, increasing to 80-90% A over 30-40 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280-340 nm (a PDA detector is recommended to obtain full UV spectra)

    • Injection Volume: 10-20 µL

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Identify the peaks corresponding to the substrate and its metabolites by comparing their retention times and UV spectra with standards, if available.

    • Quantify the compounds by creating a calibration curve with known concentrations of standards.

Visualizations

Experimental Workflow

Microbial_Transformation_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Fungal_Culture Fungal Culture (e.g., Aspergillus niger) Biotransformation Biotransformation (Fermentation) Fungal_Culture->Biotransformation Substrate This compound Substrate->Biotransformation Extraction Extraction (Ethyl Acetate) Biotransformation->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Analysis (HPLC, NMR, MS) Purification->Analysis Metabolites Identified Metabolites Analysis->Metabolites

Caption: General workflow for the microbial transformation of this compound.

Potential Metabolic Pathways

Metabolic_Pathways cluster_pathways Transformation Pathways cluster_products Metabolite Classes Substrate This compound Hydroxylation Hydroxylation Substrate->Hydroxylation Glycosylation Glycosylation Substrate->Glycosylation Sulfation Sulfation Substrate->Sulfation Reduction Carbonyl Reduction Substrate->Reduction Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 6,4'-Dihydroxyflavanone) Hydroxylation->Hydroxylated_Metabolites Glycosylated_Metabolites Glycosylated Metabolites (e.g., Flavanone Glycosides) Glycosylation->Glycosylated_Metabolites Sulfated_Metabolites Sulfated Metabolites (e.g., this compound-6-sulfate) Sulfation->Sulfated_Metabolites Reduced_Metabolites Reduced Metabolites (e.g., Flavan-4-ols) Reduction->Reduced_Metabolites

Caption: Potential metabolic pathways for this compound biotransformation.

References

Troubleshooting & Optimization

How to improve the yield of 4'-Hydroxyflavanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4'-Hydroxyflavanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound involves a two-step process. The first step is a Claisen-Schmidt condensation between 2'-hydroxyacetophenone and 4-hydroxybenzaldehyde to form a 2'-hydroxychalcone intermediate. This is followed by an intramolecular cyclization of the chalcone to yield the final this compound product.[1][2]

Q2: What are the critical factors affecting the yield of the Claisen-Schmidt condensation?

A2: Key factors influencing the yield of the initial condensation step include the choice and concentration of the base catalyst (e.g., NaOH, KOH), reaction temperature, and reaction time.[2] Inadequate catalyst activity, insufficient reaction time, or poor solubility of reactants can lead to low yields.

Q3: Which catalysts are effective for the intramolecular cyclization of the chalcone intermediate?

A3: A variety of catalysts can be used for the cyclization step, including acids (e.g., methanesulfonic acid, acetic acid, HCl), bases (e.g., sodium acetate, piperidine), and other reagents like iodine in DMSO.[3][4][5][6] The choice of catalyst can significantly impact the reaction time and yield.

Q4: Can microwave irradiation be used to improve the synthesis?

A4: Yes, microwave-assisted synthesis is a green chemistry approach that can dramatically reduce reaction times from hours to minutes and increase product yields for the cyclization step.[1][3]

Troubleshooting Guides

Problem 1: Low Yield in Claisen-Schmidt Condensation (Step 1)
Possible Cause Recommended Solution
Inactive Catalyst Use a fresh batch of high-purity base catalyst (e.g., NaOH, KOH). Ensure it is fully dissolved if used as a solution.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected time, consider extending the reaction duration.[2]
Low Reaction Temperature While many procedures are performed at room temperature, gentle heating (e.g., 40-50°C) can sometimes be necessary to initiate or complete the reaction. However, be cautious as higher temperatures can promote side reactions.
Poor Solubility of Reactants Ensure that both 2'-hydroxyacetophenone and 4-hydroxybenzaldehyde are fully dissolved in the solvent (commonly ethanol) before adding the catalyst.
Side Reactions The primary side reaction is the self-condensation of 2'-hydroxyacetophenone. To minimize this, slowly add the acetophenone to a mixture of the 4-hydroxybenzaldehyde and the base. Using an aromatic aldehyde without α-hydrogens, like 4-hydroxybenzaldehyde, already reduces the likelihood of its self-condensation.
Problem 2: Low Yield in Intramolecular Cyclization (Step 2)
Possible Cause Recommended Solution
Inefficient Catalyst The chosen catalyst may not be optimal for your specific chalcone substrate. Refer to the data tables below to compare the effectiveness of different catalysts. Consider switching to a different catalytic system (e.g., from acid to base catalysis).[4]
Incomplete Reaction Monitor the disappearance of the chalcone spot on TLC. If the reaction stalls, a moderate increase in temperature or extended reaction time may be necessary.[1]
Decomposition of Product Prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to the degradation of the flavanone product. Optimize the reaction time to maximize yield without significant degradation.
Formation of Side Products Oxidative cyclization can sometimes lead to the formation of flavones as a side product, especially in the presence of oxidants like iodine.[1][6] Ensure reaction conditions are optimized for flavanone formation.
Problem 3: Difficulty in Product Purification
Possible Cause Recommended Solution
Presence of Starting Materials If TLC indicates the presence of unreacted starting materials, optimize the reaction conditions (time, temperature, catalyst concentration) for complete conversion.
Multiple Products The presence of multiple spots on TLC suggests the formation of side products. Adjusting the reaction conditions or the method of purification may be necessary. For instance, if both flavanone and flavone are present, a careful column chromatography separation is required.
Product Loss During Workup Ensure the product is fully precipitated before filtration, which can be aided by cooling the solution in an ice bath. When washing the crude product, use a cold solvent in which the product has low solubility to minimize losses.
Ineffective Recrystallization The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][8][9] Ethanol or mixtures of ethanol and water are often suitable for flavanones.

Data Presentation

Table 1: Comparison of Catalysts for Intramolecular Cyclization of 2'-Hydroxychalcones to Flavanones

CatalystSolventTemperatureReaction TimeYield (%)Reference
Methanesulfonic acidEthanolReflux24 hModest (e.g., 11-13% for some derivatives)[4]
Sodium AcetateMethanolReflux24 hVariable (e.g., 2-49% for some derivatives)[4]
PiperidineWaterReflux24 hHigh (e.g., 74-93% for some derivatives)[4]
Acetic AcidAcetic Acid100 °C4 days75[3]
Acetic Acid (Microwave)Acetic Acid200 °C30 min82[3]
Pyridine/WaterPyridine/Water90 °C1 h91.1[10]
Pd(TFA)₂ / Cu(OAc)₂DMSO then HCl/EtOAc100 °C15 h then 24 hup to 79[11]

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-4-hydroxychalcone (Claisen-Schmidt Condensation)
  • Reactant Preparation: In a round-bottomed flask, dissolve equimolar amounts of 2'-hydroxyacetophenone and 4-hydroxybenzaldehyde in ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2]

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by TLC. A thick, deep yellow precipitate of the chalcone sodium salt may form. The reaction is typically left to proceed for several hours or overnight.[2]

  • Workup: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.

  • Isolation: Collect the precipitated yellow solid by vacuum filtration.

  • Purification: Wash the solid thoroughly with cold water and recrystallize from ethanol to obtain the pure 2'-hydroxy-4-hydroxychalcone.[2]

Protocol 2: Synthesis of this compound (Intramolecular Cyclization)

Method A: Base-Catalyzed Cyclization

  • Reaction Setup: Dissolve the synthesized 2'-hydroxy-4-hydroxychalcone in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalyst like sodium acetate or piperidine to the solution.[4]

  • Reaction: Reflux the mixture for the time specified in the relevant literature, monitoring the reaction by TLC until the chalcone spot disappears.[4]

  • Workup and Purification: After cooling, the product can be isolated by precipitation and filtration, followed by recrystallization from a suitable solvent like ethanol.

Method B: Acid-Catalyzed Cyclization (Microwave)

  • Reaction Setup: In a microwave-safe vial equipped with a magnetic stirrer, add the 2'-hydroxy-4-hydroxychalcone and acetic acid.[3]

  • Microwave Irradiation: Cap the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 200°C) for a short duration (e.g., 15-30 minutes).[3]

  • Purification: Cool the reaction mixture to room temperature. Pass the mixture through a short column of silica gel, eluting with ethyl acetate to remove baseline impurities. Evaporate the solvent and further purify the residue by column chromatography using a hexane and ethyl acetate gradient to obtain pure this compound.[3]

Protocol 3: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The separation of compounds is monitored by collecting fractions and analyzing them by TLC.

  • Fraction Collection: Collect the fractions containing the pure this compound, which can be identified by comparing their TLC spots with a standard if available.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Reaction_Pathway cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Intramolecular Cyclization 2'-hydroxyacetophenone 2'-hydroxyacetophenone Chalcone Intermediate Chalcone Intermediate 2'-hydroxyacetophenone->Chalcone Intermediate Base Catalyst (e.g., NaOH) 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde->Chalcone Intermediate This compound This compound Chalcone Intermediate->this compound Acid or Base Catalyst Experimental_Workflow start Start step1 Claisen-Schmidt Condensation (2'-hydroxyacetophenone + 4-hydroxybenzaldehyde) start->step1 workup1 Acidification and Filtration step1->workup1 chalcone Crude 2'-hydroxy-4-hydroxychalcone workup1->chalcone purify1 Recrystallization chalcone->purify1 pure_chalcone Pure Chalcone Intermediate purify1->pure_chalcone step2 Intramolecular Cyclization (Acid or Base Catalysis) pure_chalcone->step2 workup2 Workup (Precipitation/Extraction) step2->workup2 crude_flavanone Crude this compound workup2->crude_flavanone purify2 Purification (Recrystallization or Column Chromatography) crude_flavanone->purify2 final_product Pure this compound purify2->final_product Troubleshooting_Flowchart start Low Yield of this compound check_step Which step has low yield? start->check_step step1_issues Troubleshoot Claisen-Schmidt Condensation check_step->step1_issues Step 1 step2_issues Troubleshoot Intramolecular Cyclization check_step->step2_issues Step 2 catalyst Check Catalyst Activity and Concentration step1_issues->catalyst catalyst2 Select Optimal Catalyst (Refer to Table 1) step2_issues->catalyst2 time_temp Optimize Reaction Time and Temperature catalyst->time_temp solubility Ensure Reactant Solubility time_temp->solubility side_reactions1 Minimize Self-Condensation solubility->side_reactions1 purification Review Purification Procedure side_reactions1->purification time_temp2 Optimize Reaction Time and Temperature catalyst2->time_temp2 side_reactions2 Check for Flavone Formation time_temp2->side_reactions2 side_reactions2->purification

References

Technical Support Center: Overcoming 4'-Hydroxyflavanone Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 4'-Hydroxyflavanone in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a flavonoid compound with potential applications in cosmetics and clinical research, notably as an inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs) which are key regulators of lipid homeostasis.[1] Like many flavonoids, it is poorly soluble in water and aqueous buffers, which can pose significant challenges for in vitro and in vivo studies that require consistent and accurate concentrations in physiological conditions.[1][2]

Q2: What are the general solubility properties of this compound?

A2: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and chloroform.[1] However, it is considered insoluble in water.[1] This low aqueous solubility often leads to precipitation when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer.

Q3: What is the estimated aqueous solubility of this compound?

Q4: How does pH influence the solubility of flavonoids like this compound?

A4: The solubility of many flavonoids is pH-dependent. For some flavonoids, solubility can increase at a more alkaline pH.[4] For instance, the solubility of hesperetin and naringenin, structurally similar flavanones, has been shown to increase at pH 8 compared to acidic pH.[4] This is due to the ionization of hydroxyl groups on the flavonoid structure at higher pH, which increases their polarity and interaction with water molecules.

Q5: What are the recommended solvents for preparing a stock solution of this compound?

A5: For preparing high-concentration stock solutions, organic solvents like DMSO and ethanol are recommended.[1] A common practice is to prepare a 10 mM stock solution in 100% DMSO.

Troubleshooting Guide

This guide addresses common problems encountered when preparing aqueous solutions of this compound.

Problem Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer The concentration of this compound exceeds its solubility limit in the final aqueous medium. The percentage of the organic co-solvent (e.g., DMSO) is too low in the final solution to maintain solubility.1. Decrease the final concentration: Lower the target concentration of this compound in the aqueous buffer. 2. Use a co-solvent system: Instead of diluting directly into a 100% aqueous buffer, use a mixture of the buffer with a water-miscible organic solvent (e.g., ethanol, polyethylene glycol). 3. Employ cyclodextrins: Cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its aqueous solubility.
Cloudiness or opalescence in the final solution Formation of fine, suspended particles of this compound that have not fully precipitated.1. Gentle warming: Warm the solution to 37°C, which may help dissolve the compound. However, be cautious as prolonged heating can degrade the compound. 2. Sonication: Brief sonication can help to break down small aggregates and improve dissolution. 3. Optimize the dilution procedure: Add the stock solution to the aqueous buffer slowly while vortexing to ensure rapid dispersion.
Inconsistent experimental results Inaccurate concentration of soluble this compound due to partial precipitation. Degradation of the compound in the stock solution or final buffer.1. Filter the final solution: Use a 0.22 µm filter to remove any undissolved particles before use. This will ensure you are working with a truly soluble fraction, although the final concentration will be lower than intended and should be verified if possible. 2. Prepare fresh solutions: Prepare working solutions fresh for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
Cell toxicity observed in in-vitro assays The concentration of the organic solvent (e.g., DMSO) in the final cell culture medium is too high.1. Minimize solvent concentration: Ensure the final concentration of the organic solvent is at a non-toxic level for the specific cell line being used (typically ≤ 0.5% for DMSO). 2. Perform a solvent toxicity control: Include a control group treated with the same concentration of the solvent vehicle to assess its effect on cell viability.

Data Presentation

Table 1: Solubility of this compound in Organic Solvents
SolventSolubilityTemperatureNotes
DMSO≥ 10.41 mM (≥ 2.5 mg/mL)Room TemperatureA clear solution can be obtained.[5]
EthanolSolubleRoom TemperatureQualitative data indicates solubility.[1]
ChloroformSlightly Soluble (with heating)Room TemperatureQualitative data.[6]
MethanolSlightly SolubleRoom TemperatureQualitative data.[6]
Table 2: Estimated Aqueous Solubility of this compound and Structurally Similar Flavonoids
CompoundEstimated Aqueous SolubilitypHTemperature
This compound 416.5 mg/L (~1.73 mM) Neutral (estimated)25°C
Naringenin0.50 mg/mL in 1:1 DMF:PBS7.2Room Temperature
Apigenin0.1 mg/mL in 1:8 DMF:PBS7.2Room Temperature

Note: Data for this compound is an estimation. Data for Naringenin and Apigenin are provided for comparison and indicate the low aqueous solubility of similar flavonoid structures.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM stock, weigh 2.4026 mg.

  • Dissolving: Add the powder to a sterile microcentrifuge tube or vial. Add the appropriate volume of 100% DMSO (e.g., 1 mL for a 10 mM solution).

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Warming/Sonication (if necessary): If the compound does not fully dissolve, gently warm the solution to 37°C in a water bath and sonicate for 5-10 minutes until the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Solubilization in Aqueous Buffer using a Co-solvent System

This protocol is adapted from a formulation for in vivo use and can be modified for in vitro applications.

  • Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL) as described in Protocol 1.

  • Prepare the co-solvent vehicle: For a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (or desired aqueous buffer):

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL this compound stock in DMSO and mix well.

    • Add 50 µL of Tween-80 and mix thoroughly.

    • Add 450 µL of saline or your desired aqueous buffer to bring the final volume to 1 mL. Mix until a clear solution is obtained.

  • This will result in a final this compound concentration of 2.5 mg/mL (10.41 mM).[5]

Protocol 3: Solubilization using Sulfobutylether-β-cyclodextrin (SBE-β-CD)
  • Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL) as described in Protocol 1.

  • Prepare the SBE-β-CD solution: Prepare a 20% (w/v) solution of SBE-β-CD in your desired saline or aqueous buffer.

  • Final Dilution:

    • In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.

    • Add 100 µL of the 25 mg/mL this compound stock in DMSO.

    • Mix until a clear solution is obtained.

  • This will result in a final this compound concentration of 2.5 mg/mL (10.41 mM) in a vehicle containing 10% DMSO.[5]

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Aqueous Buffer) weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve mix Vortex/Sonicate dissolve->mix stock 10 mM Stock Solution (Store at -20°C/-80°C) mix->stock add_stock Slowly add stock to buffer (while vortexing) stock->add_stock start Start prepare_buffer Prepare Aqueous Buffer start->prepare_buffer prepare_buffer->add_stock check_precipitate Precipitation? add_stock->check_precipitate success Clear Solution (Ready for experiment) check_precipitate->success No troubleshoot Troubleshoot check_precipitate->troubleshoot Yes troubleshooting_workflow cluster_options Troubleshooting Options start Precipitation Observed in Aqueous Buffer option1 Decrease Final Concentration start->option1 option2 Use Co-solvents (e.g., PEG300, Ethanol) start->option2 option3 Use Cyclodextrins (e.g., SBE-β-CD) start->option3 re_evaluate Re-evaluate Solubility option1->re_evaluate option2->re_evaluate option3->re_evaluate re_evaluate->start Unsuccessful success Achieve Clear Solution re_evaluate->success Successful srebp_pathway cluster_er In the ER cluster_transport Transport to Golgi cluster_golgi In the Golgi cluster_nucleus In the Nucleus ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex INSIG INSIG SREBP_SCAP->INSIG Binds when sterols are high Transport Low Sterols -> INSIG dissociates SREBP_SCAP->Transport SREBP_SCAP_Golgi SREBP-SCAP moves to Golgi Transport->SREBP_SCAP_Golgi Cleavage Proteolytic Cleavage SREBP_SCAP_Golgi->Cleavage S1P S1P Protease S1P->Cleavage S2P S2P Protease S2P->Cleavage nSREBP Nuclear SREBP (nSREBP) Cleavage->nSREBP SRE Sterol Response Element (SRE) nSREBP->SRE Gene_Expression Target Gene Expression (Lipid Synthesis) SRE->Gene_Expression HF This compound HF->Transport Inhibits Maturation

References

Ensuring stability of 4'-Hydroxyflavanone in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4'-Hydroxyflavanone. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the stability and successful application of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability in cell culture media a concern?

A1: this compound is a naturally occurring flavonoid found in various plants, including citrus fruits and carnations.[1][2] It is investigated for numerous biological activities, notably as an inhibitor of Sterol Regulatory Element-Binding Protein (SREBP) maturation, which is crucial for lipid homeostasis.[1][3] Its stability is critical because, like many hydrophobic compounds, it has low aqueous solubility and can precipitate in cell culture media.[1][4] Degradation or precipitation alters the effective concentration, leading to inaccurate and irreproducible experimental results.[5][6]

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol but is generally insoluble in water.[1][7] DMSO is the most commonly recommended solvent for preparing highly concentrated stock solutions for cell culture applications.[3][7] It is crucial to use anhydrous, sterile DMSO.

Q3: How should I properly store the stock solution of this compound?

A3: Stock solutions should be stored at -20°C or -80°C to maintain stability.[3][4] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote compound precipitation and degradation.[4][8] If the compound is light-sensitive, store the aliquots in amber vials or vials wrapped in aluminum foil.[9][10] A stock solution stored at -80°C can be stable for up to 6 months.[3]

Q4: What are the primary factors that can cause this compound to become unstable or precipitate in my cell culture medium?

A4: The primary factors affecting stability are physical and chemical in nature. These include:

  • Exceeding Aqueous Solubility: The final concentration in the medium may be too high.[4]

  • Temperature Shifts: Adding a cold stock solution to warm media can cause the compound to fall out of solution.[8][11]

  • High Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 0.5%, and preferably at or below 0.1%, to prevent both compound precipitation and solvent-induced cell toxicity.[5][10]

  • Media Components: Interactions with salts, proteins, and other components in the culture medium can reduce solubility.[4][11]

  • pH Changes: The pH of the medium can shift due to cellular metabolism, potentially altering the solubility of the compound.[4]

  • Light and Oxygen Exposure: Flavonoids can be susceptible to photodegradation and oxidation.[12][13]

Q5: How can I measure the concentration of this compound in my media over time to confirm its stability?

A5: The most reliable methods for quantifying this compound and its potential degradation products in a complex matrix like cell culture media are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15][16] These techniques allow for the separation and precise measurement of the parent compound, providing a clear profile of its stability under your specific experimental conditions.[17]

Troubleshooting Guides

Issue 1: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.
  • Question: I diluted my 10 mM DMSO stock of this compound to a final concentration of 10 µM in my cell culture medium, and it immediately turned cloudy. What went wrong?

  • Answer: This is a common sign that the compound has precipitated due to poor solubility in the aqueous medium. Several factors could be responsible.

Possible Cause Solution
Insufficient Mixing The concentrated DMSO stock is not dispersing quickly enough. Solution: Pre-warm the cell culture medium to 37°C. Add the stock solution dropwise into the vortex of the swirling medium to ensure rapid and even distribution.[4][10]
Temperature Shock Adding cold stock solution directly to warm medium. Solution: Gently warm the stock solution aliquot to room temperature just before use. Ensure both the stock and the medium are at similar temperatures before mixing.[8]
High Final Concentration The target concentration exceeds the solubility limit of this compound in your specific medium. Solution: Perform a dilution series to determine the maximum soluble concentration in your medium. Consider lowering the final working concentration for your experiments.[4]
Media Composition Components within the serum or basal medium are interacting with the compound. Solution: Test the compound's solubility in a simpler buffer (e.g., sterile PBS) to see if media components are the issue. If so, you may need to test different media formulations or use solubilizing agents.[4]
Issue 2: The medium was clear initially, but a precipitate appeared after several hours of incubation.
  • Question: My media looked fine after adding this compound, but when I checked my cells 6 hours later, I observed small crystals in the wells. What is happening?

  • Answer: This delayed precipitation suggests that while you may have initially created a clear solution, it was not stable over time under incubation conditions.

Possible Cause Solution
Metastable Supersaturation The initial concentration was above the thermodynamic solubility limit, creating a supersaturated solution that is unstable long-term. Solution: Reduce the final working concentration of this compound. A lower concentration is more likely to remain in solution for the duration of the experiment.[4]
pH Shift in Medium Cellular metabolism can acidify the culture medium, causing a change in pH that reduces the compound's solubility. Solution: Use a medium formulation that includes a more robust buffering system, such as HEPES, to maintain a stable pH. Monitor the medium's pH during longer experiments.[4]
Compound Degradation This compound may be degrading into less soluble byproducts. Solution: Minimize the compound's exposure to light during incubation. It is also advisable to perform a time-course stability study (see Protocol 3) to understand its degradation kinetics in your system.[5]
Issue 3: I am observing inconsistent results or a gradual loss of biological activity.
  • Question: My experiments with this compound are not reproducible. Sometimes I see the expected effect, and other times I don't. Why?

  • Answer: Inconsistent results are often a direct consequence of an unstable compound concentration in the media.

Possible Cause Solution
Stock Solution Degradation The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. Solution: Always aliquot new stock solutions and store them properly at -80°C. Avoid using a stock solution that has been repeatedly frozen and thawed. Discard old stock if its integrity is in doubt.[3]
Incomplete Solubilization Undissolved micro-precipitates are present in the medium, leading to variable effective concentrations. Solution: After preparing the treatment solution, let it sit at 37°C for 15-30 minutes and visually inspect for any cloudiness or precipitate before adding it to the cells. If precipitation is suspected, filter the medium through a 0.22 µm sterile filter (note: this may reduce the final concentration if some compound is adsorbed).
Rapid Degradation in Media The compound has a short half-life under your specific culture conditions (37°C, 5% CO₂). Solution: Perform a stability study (Protocol 3) to determine the compound's half-life. If it degrades quickly, you may need to refresh the media with a newly prepared treatment solution more frequently (e.g., every 12 or 24 hours) to maintain a consistent concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)
  • Weighing: In a sterile environment (e.g., a chemical fume hood), accurately weigh the required amount of this compound powder (Molecular Weight: 240.26 g/mol ) into a sterile amber or foil-wrapped glass vial.[7][10]

  • Dissolving: Add the calculated volume of sterile, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Solubilization: Vortex the vial for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or use a water bath sonicator for 10-15 minutes to aid dissolution.[3][10]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Dispense the stock solution into single-use, sterile amber microcentrifuge tubes. Label them clearly and store them at -80°C for long-term use (up to 6 months).[3]

Protocol 2: Standard Dilution of Stock Solution into Cell Culture Media
  • Pre-warm Media: Place the required volume of complete cell culture medium in a sterile conical tube and pre-warm it in a 37°C water bath for at least 30 minutes.

  • Thaw Stock: Remove one aliquot of the 10 mM this compound stock solution from the -80°C freezer and allow it to thaw at room temperature.

  • Prepare Treatment Solution: In a biological safety cabinet, add the required volume of the stock solution to the pre-warmed medium to achieve your final target concentration. For example, to make 10 mL of 10 µM treatment media, add 10 µL of the 10 mM stock to 10 mL of medium.

  • Mix Thoroughly: Immediately after adding the stock, cap the tube and gently invert it several times, or add the stock solution while gently swirling the medium to ensure rapid and complete mixing.[10]

  • Final Check: Let the prepared medium sit for 5-10 minutes in the incubator and visually inspect for any signs of precipitation before adding it to your cells.

Protocol 3: Experimental Assay for Determining Stability in Media
  • Preparation: Prepare a sufficient volume of the final this compound treatment solution in your specific cell culture medium as described in Protocol 2.

  • Incubation: Place the solution in a sterile, capped tube or a multi-well plate (without cells) and incubate it under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect an aliquot of the medium.

  • Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • Analysis: Thaw the samples and analyze the concentration of this compound using a validated HPLC or LC-MS/MS method.

  • Data Interpretation: Plot the concentration of this compound versus time. This will allow you to determine the degradation rate and calculate the compound's half-life in your specific culture conditions.

Data and Diagrams

Quantitative Data Summary

Table 1: Solubility and Storage of this compound

PropertyValue / ConditionSource(s)
Molecular Weight 240.26 g/mol [7]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[3][7]
Aqueous Solubility Insoluble[1]
Stock Solution Storage -20°C (1 month) or -80°C (6 months)[3]
Final DMSO Concentration Recommended: ≤ 0.1%; Maximum: < 0.5%[5][10]

Table 2: Summary of Factors Affecting Stability in Cell Culture

FactorImpact on StabilityMitigation Strategy
Temperature High temperatures can accelerate degradation. Temperature shifts can cause precipitation.Store stock at -80°C. Pre-warm media before adding the compound.[11][13]
Light Can cause photodegradation of the flavonoid structure.Use amber vials for storage and minimize light exposure during experiments.[5][13]
pH Cellular metabolism can lower media pH, reducing solubility.Use media with a strong buffer (e.g., HEPES) and monitor pH.[4][13]
Oxygen The phenolic structure is susceptible to oxidation.Prepare solutions fresh and minimize headspace in storage containers.[12][13]
Media Components Serum proteins and salts can interact with the compound, causing precipitation.Test solubility in your specific medium; consider serum-free conditions if problematic.[11][18]

Visualizations

G cluster_prep Stock Solution Preparation cluster_treat Treatment Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve aliquot 3. Create Single-Use Aliquots dissolve->aliquot store 4. Store at -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw prewarm 5. Pre-warm Media to 37°C dilute 7. Add Stock to Swirling Media prewarm->dilute thaw->dilute add_cells 8. Add to Cell Culture dilute->add_cells

Caption: Experimental workflow for preparing and using this compound.

G start Precipitate Observed? immediate Immediate Precipitation start->immediate When? delayed Delayed Precipitation start->delayed When? cause1 Check: - Final Concentration - Mixing Technique - Temperature Shock immediate->cause1 Cause? cause2 Check: - Metastable Supersaturation - Media pH Shift - Compound Degradation delayed->cause2 Cause? solution1 Action: - Lower Concentration - Add to Swirling Media - Pre-warm Media cause1->solution1 Solution solution2 Action: - Lower Concentration - Use HEPES Buffer - Refresh Media Frequently cause2->solution2 Solution

Caption: Troubleshooting decision tree for precipitation issues.

G cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_nucleus Nucleus srebp_complex Inactive SREBP-SCAP Complex Bound to INSIG s1p S1P Cleavage srebp_complex->s1p Translocation to Golgi s2p S2P Cleavage s1p->s2p nsrebp Active nSREBP (Transcription Factor) s2p->nsrebp Release of Active Fragment genes Lipid Synthesis Gene Expression nsrebp->genes nsrebp->genes Activates Transcription inhibitor This compound inhibitor->srebp_complex Inhibits Maturation & Translocation low_sterols Low Cellular Sterols low_sterols->srebp_complex Triggers Release of INSIG

Caption: Inhibition of the SREBP signaling pathway by this compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 4'-Hydroxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the in vivo bioavailability of 4'-Hydroxyflavanone.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: The primary challenge is its low aqueous solubility. This compound is practically insoluble in water, which limits its dissolution in gastrointestinal fluids, a critical step for absorption.[1] Like many flavonoids, it may also be subject to first-pass metabolism in the intestine and liver, where it can be rapidly converted into metabolites, reducing the concentration of the parent compound that reaches systemic circulation.[2]

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation and co-administration strategies have shown promise for improving the bioavailability of poorly soluble compounds like this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate by presenting it in an amorphous or finely divided state.[3][4][5][6]

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by forming fine oil-in-water emulsions in the gastrointestinal tract.[7][8][9]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, potentially leading to higher bioavailability.[10][11]

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility and dissolution rate.[8][12][13][14]

  • Co-administration with Bioavailability Enhancers: Compounds like piperine can inhibit drug-metabolizing enzymes, thereby increasing the systemic exposure of co-administered drugs.[15][16][17]

Q3: How does this compound exert its effects on lipid metabolism?

A3: this compound has been identified as an inhibitor of the maturation of Sterol Regulatory Element-Binding Proteins (SREBPs).[18][19] By inhibiting the activation of SREBPs, it can reduce the expression of genes involved in the synthesis of fatty acids and cholesterol, suggesting its potential in addressing conditions like hepatic steatosis and dyslipidemia.[18][19]

Troubleshooting Guides

Issue 1: Poor dissolution of this compound in vitro.
Potential Cause Troubleshooting Step Expected Outcome
Low aqueous solubility of the crystalline drug. Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC, Soluplus®).Increased dissolution rate due to the drug being in an amorphous or microcrystalline state with enhanced wettability.[3][6]
Inadequate wetting of the drug powder. Incorporate a surfactant in the dissolution medium or formulate as a nanosuspension.Improved wetting and increased surface area leading to faster dissolution.
Drug precipitation in the dissolution medium. Formulate as a cyclodextrin inclusion complex.The complex can increase and maintain the drug concentration in the solution.
Issue 2: Low and variable plasma concentrations of this compound in animal studies.
Potential Cause Troubleshooting Step Expected Outcome
Poor absorption due to low solubility. Formulate this compound as a Self-Emulsifying Drug Delivery System (SEDDS).Enhanced absorption through improved solubilization in the GI tract and potential lymphatic uptake.[7][8]
Extensive first-pass metabolism. Co-administer with piperine, an inhibitor of drug-metabolizing enzymes.[15][16][17]Increased plasma concentrations (AUC and Cmax) of this compound.
Rapid clearance from circulation. Consider developing a prodrug of this compound to improve its pharmacokinetic profile.[6][20]Potentially prolonged plasma half-life and increased overall exposure.
Precipitation of the drug in the GI tract. Utilize a nanoparticle formulation to maintain the drug in a dispersed state.Improved and more consistent absorption profile.[10]

Quantitative Data

Table 1: Enhancement of Naringenin (a structurally similar flavanone) Bioavailability using Solid Dispersion

Formulation Animal Model Cmax (ng/mL) AUC0–t (ng·h/mL) Relative Bioavailability (%) Reference
Pure NaringeninWistar Albino Rats185.3 ± 15.2875.4 ± 65.7100[6]
Naringenin:Soluplus® (1:4) Solid Dispersion (Solvent Evaporation)Wistar Albino Rats452.8 ± 28.92436.1 ± 189.3278.3[6]

Table 2: Bioavailability Enhancement of a Model Drug (Finasteride) using SEDDS

Formulation Animal Model Cmax (ng/mL) AUC0–∞ (ng·h/mL) Relative Bioavailability (%) Reference
Commercial TabletAlbino Rats125 ± 15750 ± 90100[20]
Finasteride SEDDSAlbino Rats375 ± 452250 ± 270300[20]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., Soluplus®, PVP K30, or HPMC) in a suitable organic solvent (e.g., methanol or ethanol) in a predetermined ratio (e.g., 1:4 w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a dry film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried mass, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (using techniques like DSC and XRD to confirm the amorphous nature).[6]

Protocol 2: Formulation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafil® M 1944 CS, Capryol™ 90), surfactants (e.g., Cremophor® EL, Tween 80), and cosurfactants (e.g., Transcutol® HP, PEG 400).

  • Ternary Phase Diagram Construction: Based on the solubility studies, select the excipients and construct ternary phase diagrams to identify the self-emulsifying region.

  • Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and cosurfactant in the optimized ratio. Add this compound to the mixture and stir until it dissolves completely, with gentle heating if necessary.

  • Characterization:

    • Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a nanoemulsion.

    • Droplet Size Analysis: Determine the droplet size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.

    • In Vitro Dissolution: Perform in vitro dissolution studies to evaluate the drug release from the SEDDS formulation.[4][20]

Protocol 3: In Vivo Bioavailability Study in Rats
  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment, with free access to a standard diet and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with continued access to water.

  • Dosing: Divide the rats into groups and orally administer the this compound formulations (e.g., suspension of the pure drug as a control, solid dispersion, SEDDS) at a specific dose.

  • Blood Sampling: Collect blood samples from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data to determine the relative bioavailability of the different formulations.[6]

Visualizations

SREBP_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP_INSIG SREBP-SCAP-INSIG Complex SREBP_SCAP SREBP-SCAP Complex SREBP_SCAP_INSIG->SREBP_SCAP Low Sterols S1P Site-1 Protease (S1P) SREBP_SCAP->S1P Transport to Golgi S2P Site-2 Protease (S2P) S1P->S2P Cleavage nSREBP Nuclear SREBP (nSREBP) S2P->nSREBP Cleavage & Release SRE Sterol Regulatory Element (SRE) nSREBP->SRE Lipid_Synthesis_Genes Lipid Synthesis Genes (e.g., FASN, HMGCR) SRE->Lipid_Synthesis_Genes Transcription Activation Hydroxyflavanone This compound Hydroxyflavanone->SREBP_SCAP Inhibits Maturation

Caption: SREBP signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Bioavailability cluster_Formulation Formulation Development cluster_InVivo In Vivo Study cluster_Analysis Data Analysis Pure_Drug This compound (Pure Drug - Control) Dosing Oral Administration to Rats Pure_Drug->Dosing SD Solid Dispersion SD->Dosing SEDDS SEDDS SEDDS->Dosing NP Nanoparticles NP->Dosing Sampling Blood Sampling at Timed Intervals Dosing->Sampling Analysis Plasma Drug Concentration Analysis (HPLC/LC-MS) Sampling->Analysis PK_Params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Analysis->PK_Params Bioavailability Relative Bioavailability Assessment PK_Params->Bioavailability

Caption: Experimental workflow for in vivo bioavailability assessment.

Bioavailability_Enhancement_Strategies cluster_Solubility Solubility/Dissolution Enhancement cluster_Absorption Absorption Enhancement cluster_Metabolism Metabolism Inhibition Start Low Oral Bioavailability of This compound Solid_Dispersion Solid Dispersion Start->Solid_Dispersion Nanoparticles Nanoparticles Start->Nanoparticles Cyclodextrin Cyclodextrin Complexation Start->Cyclodextrin SEDDS SEDDS Start->SEDDS Piperine Co-administration with Piperine Start->Piperine End Enhanced Bioavailability Solid_Dispersion->End Nanoparticles->End Cyclodextrin->End SEDDS->End Piperine->End

Caption: Strategies to enhance the bioavailability of this compound.

References

Technical Support Center: Optimizing Dosage and Administration of 4'-Hydroxyflavanone for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of 4'-Hydroxyflavanone for animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

A1: this compound is a naturally occurring flavanone found in various plants like celery, red peppers, and citrus fruits. It is known to be an inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors in lipid biosynthesis.[1][2][3] This mechanism suggests its potential for research in areas like hepatic steatosis (fatty liver disease) and dyslipidemia.[1][2][3] Like other flavonoids, it also exhibits antioxidant and anti-inflammatory properties.

Q2: What are the key challenges in the in vivo administration of this compound?

A2: The primary challenge with this compound, as with many flavonoids, is its poor oral bioavailability. This is mainly due to its low aqueous solubility and extensive first-pass metabolism in the liver and intestines.[4][5]

Q3: What are the common administration routes for flavonoids like this compound in animal studies?

A3: Common administration routes include oral gavage (p.o.), intraperitoneal injection (i.p.), and intravenous injection (i.v.). The choice of route depends on the experimental goals. Oral administration is used to study the effects after gastrointestinal absorption and first-pass metabolism, while intravenous injection bypasses these factors, ensuring 100% bioavailability. Intraperitoneal injection offers a route with higher bioavailability than oral administration, avoiding the gastrointestinal tract and reducing first-pass metabolism.

Q4: What safety precautions should be taken when handling this compound?

A4: this compound is classified as an irritant. It can cause skin and serious eye irritation.[6] Therefore, it is essential to wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, when handling the compound.

Troubleshooting Guides

Formulation and Administration Issues
Problem Possible Cause Troubleshooting Steps
Precipitation of this compound in the vehicle during preparation or before administration. Poor solubility of this compound in the chosen vehicle. The concentration of the compound may be too high for the solvent system.- Increase the proportion of organic co-solvents: Gradually increase the percentage of DMSO or PEG400 in your formulation. - Use a surfactant: Incorporate a biocompatible surfactant like Tween 80 or Cremophor EL to improve solubility and stability. - Sonication: Use a sonicator to aid in the dissolution of the compound. - Gentle warming: Gently warm the vehicle while stirring to facilitate dissolution, but be cautious about the compound's stability at higher temperatures. - Prepare fresh daily: Due to potential stability issues, it is recommended to prepare the formulation fresh before each administration.
Phase separation of the vehicle (e.g., DMSO and corn oil). Immiscibility of the solvents.- Add a surfactant/emulsifier: Incorporate Tween 80 or another suitable emulsifier to create a stable emulsion.[7] - Use a different vehicle system: Consider a single-phase vehicle like a solution of PEG400, Solutol HS-15, and water.
High viscosity of the formulation, making it difficult to administer via gavage or injection. High concentration of polymers like PEG400 or surfactants.- Adjust the vehicle composition: Reduce the concentration of the high-viscosity component and increase the proportion of a less viscous solvent like saline or water, while ensuring the compound remains in solution. - Gentle warming: Slightly warming the formulation can reduce its viscosity.
In Vivo Study Issues
Problem Possible Cause Troubleshooting Steps
Low or inconsistent oral bioavailability. Poor absorption from the gastrointestinal tract. Extensive first-pass metabolism.- Formulation optimization: Employ bioavailability enhancement strategies such as using self-emulsifying drug delivery systems (SEDDS) or creating a nanosuspension.[1][4][5][8] - Consider alternative administration routes: For initial efficacy studies, intraperitoneal (i.p.) injection can be used to bypass the gastrointestinal tract and first-pass metabolism. - Standardize feeding schedule: Fasting animals before oral administration can sometimes improve absorption and reduce variability.
Signs of toxicity in animals (e.g., lethargy, weight loss, ruffled fur). The dose may be too high. The vehicle itself may be causing adverse effects.- Dose-range finding study: Conduct a pilot study with a range of doses to determine the maximum tolerated dose (MTD). - Vehicle toxicity control: Always include a vehicle-only control group to assess any adverse effects of the formulation itself. - Monitor animals closely: Regularly observe the animals for any signs of distress or toxicity.
Variability in experimental results between animals. Inconsistent administration technique. Differences in animal health or stress levels.- Ensure proper training: All personnel administering the compound should be proficient in the chosen technique (e.g., oral gavage, i.p. injection). - Acclimatize animals: Allow sufficient time for animals to acclimate to the housing and handling procedures to minimize stress. - Randomize animal groups: Randomly assign animals to different treatment groups to minimize bias.

Data Presentation

Table 1: Recommended Starting Doses for this compound in Rodent Studies

Disclaimer: The following dosage recommendations are based on studies of structurally similar flavonoids and general practices in the field, as specific in vivo dosage data for this compound is limited. Researchers should perform dose-response studies to determine the optimal dose for their specific animal model and experimental endpoint.

Route of Administration Species Recommended Starting Dose Reference/Rationale
Oral Gavage (p.o.)Rat50 mg/kgBased on effective anti-inflammatory doses of other dihydroxyflavones in rats.[9]
Intraperitoneal (i.p.)Mouse10 - 30 mg/kgA common starting dose range for flavonoids administered via the i.p. route to achieve systemic exposure while minimizing local irritation.

Table 2: Common Vehicles for Flavonoid Administration

Vehicle Composition Route of Administration Notes
10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineOral Gavage (p.o.), Intraperitoneal (i.p.)A commonly used vehicle for poorly water-soluble compounds, providing good solubility and stability.[10]
10% DMSO, 90% Corn OilOral Gavage (p.o.)Suitable for lipophilic compounds. May require an emulsifier to prevent phase separation.[10]
20% DMSO, 10% (1:1 DMSO:Cremophor EL), 70% WaterOral Gavage (p.o.), Intraperitoneal (i.p.)A vehicle used for a poorly soluble chalcone, which is structurally related to flavanones.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage or Intraperitoneal Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound and vehicle components based on the desired final concentration and the number of animals to be dosed.

  • Dissolve this compound in DMSO: In a sterile microcentrifuge tube, add the calculated amount of this compound powder to the required volume of DMSO. Vortex thoroughly until the powder is completely dissolved. This will create a stock solution.

  • Add PEG300: To the DMSO stock solution, add the calculated volume of PEG300. Vortex until the solution is homogeneous.

  • Add Tween 80: Add the calculated volume of Tween 80 to the mixture. Vortex thoroughly to ensure uniform mixing.

  • Add Saline: Slowly add the sterile saline to the mixture while vortexing to bring the formulation to the final desired volume.

  • Final Mixing: Vortex the final formulation for at least one minute to ensure homogeneity. If any precipitation is observed, sonicate the solution for 5-10 minutes.

  • Visual Inspection: Before administration, visually inspect the formulation to ensure it is a clear solution or a uniform suspension.

Protocol 2: Carrageenan-Induced Paw Edema in Rats to Assess Anti-inflammatory Activity

Materials:

  • Male Wistar rats (180-220 g)

  • This compound formulation

  • Indomethacin (positive control)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Pletismometer

  • Oral gavage needles or syringes for i.p. injection

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the experimental conditions for at least one week.

  • Grouping: Randomly divide the rats into the following groups (n=6-8 per group):

    • Vehicle control

    • 4'-Hydroxyflvanone (e.g., 50 mg/kg, p.o. or i.p.)

    • Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Compound Administration: Administer the vehicle, this compound formulation, or indomethacin to the respective groups 60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Mandatory Visualization

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus 4_HF This compound SREBP_SCAP SREBP-SCAP Complex 4_HF->SREBP_SCAP Inhibits maturation Insig Insig SREBP_SCAP->Insig Sterol binding S1P S1P SREBP_SCAP->S1P Transport S2P S2P S1P->S2P Cleavage nSREBP nSREBP S2P->nSREBP Release SRE SRE nSREBP->SRE Binds Lipid_Synthesis_Genes Lipid Synthesis Genes (e.g., FASN, HMGCR) SRE->Lipid_Synthesis_Genes Activates transcription Lipid Synthesis Lipid Synthesis Lipid_Synthesis_Genes->Lipid Synthesis

Caption: SREBP signaling pathway and the inhibitory action of this compound.

Caption: Anti-inflammatory action of this compound via the NF-κB pathway.

Experimental_Workflow cluster_Prep Preparation cluster_Admin Administration cluster_Induction Induction cluster_Measurement Measurement & Analysis Formulation Prepare 4'-HF Formulation Dosing Administer to Animals (p.o. or i.p.) Formulation->Dosing Inflammation Induce Inflammation (e.g., Carrageenan) Dosing->Inflammation Measure Measure Paw Edema Inflammation->Measure Analysis Data Analysis Measure->Analysis

Caption: Experimental workflow for in vivo anti-inflammatory studies.

References

Troubleshooting common issues in 4'-Hydroxyflavanone crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 4'-Hydroxyflavanone.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is generally soluble in organic solvents such as chloroform and ethanol, but it is insoluble in water.[1] For crystallization, a solvent system where the compound has moderate solubility at elevated temperatures and lower solubility at cooler temperatures is ideal.

Q2: What is a good starting solvent system for this compound crystallization?

A commonly used solvent system for flavonoids, including a disordered form of this compound, is a mixture of hexane and acetone.[2] A 10:1 ratio of hexane to acetone has been mentioned in the literature. Other common solvent systems for flavonoids that can be explored include ethanol-water, and acetone-water mixtures.[3]

Q3: What is "oiling out" and how can I prevent it?

"Oiling out" occurs when the dissolved solid comes out of solution as a liquid instead of forming solid crystals. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated to a great extent. To prevent this, you can try using a lower boiling point solvent, using a larger volume of solvent, or cooling the solution more slowly to prevent a high degree of supersaturation.

Q4: Can this compound exhibit polymorphism?

While specific studies on the polymorphism of this compound are not extensively available, polymorphism is a known phenomenon in related flavonoid compounds. Therefore, it is possible that this compound can exist in different crystalline forms (polymorphs) with distinct physical properties. It is crucial to characterize the resulting crystals to ensure the desired polymorph is obtained consistently.

Q5: How can I control the crystal size of this compound?

Several factors influence crystal size, including the rate of cooling, solvent choice, and the presence of impurities. Slower cooling rates generally lead to the formation of larger and more well-defined crystals. The choice of solvent can also affect crystal morphology. Seeding the solution with a small crystal of the desired form can also help control crystal size and promote uniform growth.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Problem 1: No crystals are forming, even after cooling.

  • Is the solution supersaturated?

    • If the solution is not saturated, crystals will not form. Try to concentrate the solution by slowly evaporating some of the solvent.

  • Is the cooling rate too fast?

    • Rapid cooling can sometimes inhibit nucleation. Allow the solution to cool to room temperature slowly, and then transfer it to a cooler environment (e.g., a refrigerator).

  • Are there nucleation sites?

    • Induce nucleation by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of this compound.

  • Is the compound too soluble in the chosen solvent?

    • If the compound is highly soluble even at low temperatures, you may need to add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) to decrease the overall solubility.

Problem 2: The crystal yield is very low.

  • Was too much solvent used?

    • Using an excessive amount of solvent will result in a significant portion of the compound remaining in the solution even after cooling. Use the minimum amount of hot solvent required to fully dissolve the solid.

  • Did premature crystallization occur during hot filtration?

    • If you performed a hot filtration to remove impurities, some product might have crystallized on the filter paper or in the funnel stem. To prevent this, pre-heat the filtration apparatus and use a small amount of hot solvent to wash the filter paper.

  • Is the cooling temperature low enough?

    • Ensure the solution is cooled to a sufficiently low temperature to maximize the amount of crystallized product. A combination of cooling to room temperature followed by refrigeration or an ice bath can be effective.

Problem 3: The crystals are very small or appear as a powder.

  • Was the rate of crystallization too fast?

    • Rapid crystallization, often caused by fast cooling or high supersaturation, leads to the formation of small crystals.[4] To obtain larger crystals, slow down the cooling process. You can insulate the flask to ensure gradual cooling.

  • Is the solution too concentrated?

    • A very high concentration can lead to rapid precipitation rather than controlled crystal growth. Try using a slightly larger volume of solvent.

  • Is there sufficient agitation?

    • Gentle agitation can sometimes promote the growth of larger, more uniform crystals by preventing the formation of a large number of small nuclei. However, vigorous agitation can lead to smaller crystals.

Problem 4: The resulting crystals have a different appearance or properties in different batches (potential polymorphism).

  • Have the crystallization conditions been consistent?

    • Slight variations in solvent composition, cooling rate, temperature, or the presence of impurities can lead to the formation of different polymorphs.[5] Maintain consistent and well-documented procedures.

  • How can I identify different polymorphs?

    • Different polymorphs will have different physical properties. Characterization techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy can be used to identify and distinguish between different crystalline forms.[6]

Data Presentation

SolventSolubilityReference
WaterInsoluble[1]
EthanolSoluble[1]
ChloroformSoluble[1]
Hexane-AcetoneSoluble (in a mixture)[2]

Table 1. Qualitative Solubility of this compound.

For quantitative analysis, researchers can use the following template to record their experimental data:

SolventTemperature (°C)Solubility ( g/100 mL)

Table 2. Experimental Solubility Data Template for this compound.

Experimental Protocols

The following is a generalized experimental protocol for the crystallization of this compound based on common laboratory techniques for flavonoids. This should be considered a starting point and may require optimization.

Objective: To obtain crystalline this compound.

Materials:

  • Crude this compound

  • Crystallization solvent (e.g., hexane and acetone)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate or water bath)

  • Filtration apparatus (for hot filtration, if necessary)

  • Buchner funnel and filter paper (for collecting crystals)

  • Vacuum flask

Procedure:

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system. For this example, a hexane-acetone mixture is used.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the solvent mixture (e.g., start with a higher proportion of acetone to dissolve the solid). Gently heat the mixture while stirring until the solid is completely dissolved. If insoluble impurities are present, proceed to hot filtration.

  • Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot filtration. Pre-heat a separate flask and a funnel with a fluted filter paper. Quickly filter the hot solution to remove the impurities.

  • Crystallization: Add the anti-solvent (hexane) dropwise to the hot solution until a slight turbidity persists. Re-heat gently until the solution becomes clear again. Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Crystal Growth: Once the flask has reached room temperature, it can be transferred to a refrigerator or an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator.

  • Characterization: Characterize the obtained crystals using appropriate techniques (e.g., melting point, XRPD, DSC) to confirm their identity, purity, and crystalline form.

Mandatory Visualization

Experimental_Workflow General Experimental Workflow for this compound Crystallization cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent (e.g., Acetone) start->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration add_antisolvent Add Anti-solvent (e.g., Hexane) until Turbid hot_filtration->add_antisolvent Impurities Removed hot_filtration->add_antisolvent No Impurities reheat Re-heat to Clarity add_antisolvent->reheat cool_slowly Slow Cooling to Room Temperature reheat->cool_slowly cool_further Further Cooling (Refrigerator/Ice Bath) cool_slowly->cool_further filtration Vacuum Filtration cool_further->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry characterize Characterize Crystals (MP, XRPD, DSC) dry->characterize end Pure Crystalline This compound characterize->end

Caption: General Experimental Workflow for this compound Crystallization.

Troubleshooting_Decision_Tree Troubleshooting Common Crystallization Issues cluster_no_crystals No Crystals Forming cluster_low_yield Low Crystal Yield cluster_small_crystals Small Crystals/Powder cluster_polymorphism Inconsistent Crystal Form start Problem Encountered no_crystals No Crystals start->no_crystals low_yield Low Yield start->low_yield small_crystals Small Crystals start->small_crystals polymorphism Inconsistent Form start->polymorphism concentrate Concentrate Solution (Evaporate Solvent) no_crystals->concentrate Not Saturated scratch Scratch Flask or Add Seed Crystal no_crystals->scratch Saturated add_antisolvent Add Anti-solvent no_crystals->add_antisolvent Too Soluble solution Solution to Problem concentrate->solution scratch->solution add_antisolvent->solution reduce_solvent Use Less Solvent low_yield->reduce_solvent Too much solvent preheat_funnel Pre-heat Filtration Apparatus low_yield->preheat_funnel Premature crystallization cool_lower Cool to Lower Temperature low_yield->cool_lower Incomplete crystallization reduce_solvent->solution preheat_funnel->solution cool_lower->solution slow_cooling Slow Down Cooling Rate small_crystals->slow_cooling Fast Cooling adjust_conc Adjust Concentration small_crystals->adjust_conc High Concentration slow_cooling->solution adjust_conc->solution control_conditions Strictly Control Conditions (Solvent, Temp, Cooling) polymorphism->control_conditions Inconsistent Conditions characterize_forms Characterize Different Forms (XRPD, DSC) polymorphism->characterize_forms Identify Forms control_conditions->solution characterize_forms->solution

Caption: Troubleshooting Common Crystallization Issues.

References

Common experimental pitfalls when working with 4'-Hydroxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4'-Hydroxyflavanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to offer troubleshooting solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a naturally occurring flavonoid found in plants like carnations, celery, red peppers, and citrus fruits.[1] It is characterized by a flavanone backbone with a hydroxyl group at the 4' position of the B-ring. Its primary reported biological activity is the inhibition of Sterol Regulatory Element-Binding Protein (SREBP) maturation, which in turn suppresses the synthesis of fatty acids and cholesterol.[1][2][3] This makes it a compound of interest for research in metabolic diseases such as hepatic steatosis (fatty liver disease) and dyslipidemia.[1][3]

Q2: What is the solubility of this compound?

A2: this compound is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, and ethanol.[1][2][4] However, it is poorly soluble in water.[1] For cell culture and in vivo experiments, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in aqueous media or specific vehicle formulations.

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO. For long-term storage, aliquots of the stock solution should be stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[2] One source suggests that stock solutions can be stored for up to 6 months at -80°C and for 1 month at -20°C.[2]

Q4: Can this compound interfere with common cell-based assays?

A4: Yes, like other flavonoids, this compound has the potential to interfere with certain cell-based assays. For instance, flavonoids have been reported to reduce reagents used in metabolic assays like MTT and Alamar Blue in the absence of cells, leading to inaccurate measurements of cell viability.[5] It is crucial to include proper controls, such as the compound in cell-free media, to identify and correct for such artifacts.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Precipitation of this compound in Cell Culture Media
  • Symptom: A precipitate is observed after adding the this compound stock solution to the cell culture medium.

  • Potential Cause: The final concentration of the organic solvent (e.g., DMSO) is too high, or the concentration of this compound exceeds its solubility limit in the aqueous medium.

  • Troubleshooting Steps:

    • Reduce DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, to avoid solvent toxicity and precipitation.

    • Optimize Compound Concentration: Test a range of this compound concentrations to determine the highest soluble concentration in your specific cell culture medium.

    • Use a Solubilizing Agent: For in vivo studies, co-solvents and solubilizing agents like PEG300, Tween-80, or SBE-β-CD can be used to improve solubility.[2] While less common for cell culture, for particularly difficult solubility issues, exploring specialized formulations may be necessary.

    • Gentle Warming and Sonication: Briefly warming the solution or using a sonicator can sometimes help dissolve small precipitates, but care must be taken to avoid degradation of the compound.[2]

Issue 2: Inconsistent or Unexpected Results in Cell Viability Assays
  • Symptom: High background signal or results that do not correlate with other indicators of cell health (e.g., microscopy).

  • Potential Cause: Direct chemical reduction of the assay reagent by this compound.[5]

  • Troubleshooting Steps:

    • Include a "No-Cell" Control: Always run a control with your complete assay medium containing this compound but without any cells. This will reveal any direct interaction between the compound and the assay reagents.

    • Use an Alternative Assay: If interference is confirmed, switch to a different type of viability or cytotoxicity assay that relies on a different detection principle. For example, if you are using a metabolic assay, consider a membrane integrity assay (e.g., LDH release) or a direct cell counting method.

    • Validate with a Secondary Assay: Confirm your findings with a complementary assay to ensure the observed effects are biological and not artifacts.

Issue 3: Low Bioavailability or Efficacy in Animal Models
  • Symptom: The compound shows potent activity in vitro but has a weak or no effect in vivo.

  • Potential Cause: Poor solubility in the vehicle, rapid metabolism, or poor absorption.

  • Troubleshooting Steps:

    • Optimize Vehicle Formulation: Experiment with different vehicle formulations to improve the solubility and stability of this compound. Examples of formulations include:

      • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2]

      • 10% DMSO, 90% (20% SBE-β-CD in Saline)[2]

      • 10% DMSO, 90% Corn Oil[2]

    • Pharmacokinetic Studies: Conduct a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. This will provide insights into its bioavailability and half-life.

    • Consider Alternative Routes of Administration: If oral bioavailability is low, explore other routes of administration, such as intraperitoneal or intravenous injection, if appropriate for your experimental design.

Quantitative Data Summary

Table 1: Solubility and Stability of this compound

PropertyValueConditionsReference
Solubility in Water InsolubleStandard[1]
Solubility in Organic Solvents SolubleChloroform, Ethanol, DMSO, Acetone[1][2][3][4]
Stock Solution Storage (-80°C) Up to 6 monthsIn DMSO[2]
Stock Solution Storage (-20°C) Up to 1 monthIn DMSO[2]

Table 2: In Vivo Vehicle Formulations for this compound

FormulationCompositionAchieved SolubilityReference
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (10.41 mM)[2]
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (10.41 mM)[2]
3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (10.41 mM)[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Cell-Based SREBP Activity Assay
  • Cell Seeding: Seed human hepatoma cells (e.g., Huh-7) in a multi-well plate at a density that allows for logarithmic growth during the experiment.

  • Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of this compound (prepared by diluting the DMSO stock solution in cell culture medium). Include a vehicle control (DMSO only) at the same final concentration as in the treatment groups.

  • Incubation: Incubate the cells with the compound for the desired period (e.g., 24 hours).

  • Cell Lysis and Protein Extraction: Wash the cells with PBS and then lyse them to extract total protein.

  • Western Blot Analysis: Perform Western blotting to analyze the protein levels of precursor and mature forms of SREBP, as well as downstream target genes like fatty acid synthase (FASN).

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Protocol 3: In Vivo Study in a Mouse Model of Hepatic Steatosis
  • Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the start of the experiment.

  • Induction of Hepatic Steatosis: Feed the mice a high-fat diet to induce hepatic steatosis.

  • Preparation of Dosing Solution: Prepare the this compound dosing solution using an appropriate vehicle formulation (see Table 2).

  • Dosing: Administer this compound or the vehicle control to the mice via oral gavage at the desired dose and frequency.

  • Monitoring: Monitor the body weight, food intake, and overall health of the animals throughout the study.

  • Sample Collection: At the end of the study, collect blood and liver tissue for analysis.

  • Biochemical Analysis: Analyze plasma for lipid levels (triglycerides, cholesterol) and liver tissue for lipid content and gene expression of SREBP targets.

Visualizations

SREBP_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex S1P S1P SREBP_SCAP->S1P Transport to Golgi Insig Insig Insig->SREBP_SCAP Retains in ER (in high sterol conditions) S2P S2P S1P->S2P Cleavage Step 1 nSREBP nSREBP (Active form) S2P->nSREBP Cleavage Step 2 SRE SRE nSREBP->SRE Binds to Lipid_Synthesis_Genes Lipid Synthesis Genes (e.g., FASN, HMGCR) SRE->Lipid_Synthesis_Genes Activates transcription Lipid Synthesis Lipid Synthesis Lipid_Synthesis_Genes->Lipid Synthesis 4_Hydroxyflavanone 4_Hydroxyflavanone 4_Hydroxyflavanone->SREBP_SCAP Inhibits transport Reduced Hepatic Steatosis Reduced Hepatic Steatosis Lipid Synthesis->Reduced Hepatic Steatosis Experimental_Workflow_Cell_Culture A Prepare this compound Stock Solution in DMSO C Treat Cells with this compound (and Vehicle Control) A->C B Seed Cells in Multi-well Plate B->C D Incubate for Desired Time C->D E Perform Cell-Based Assay (e.g., Viability, Gene Expression) D->E F Data Analysis and Interpretation E->F PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth SREBP1c SREBP-1c mTORC1->SREBP1c Activates Lipogenesis Lipogenesis SREBP1c->Lipogenesis Flavonoids Flavonoids (Potential modulation) Flavonoids->PI3K Modulates Flavonoids->AKT Modulates

References

Technical Support Center: Extraction and Purification of 4'-Hydroxyflavanone from Botanicals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the extraction and purification of 4'-Hydroxyflavanone from botanical sources.

Frequently Asked Questions (FAQs)

Q1: What are the common botanical sources for this compound?

A1: this compound can be found in various plants. Some notable sources include species from the Sophora genus, such as Sophora flavescens, and the Glycyrrhiza genus (licorice root), like Glycyrrhiza uralensis.[1][2] It has also been reported in carnations (Dianthus caryophyllus) and other plants like celery, red peppers, citrus fruits, parsley, berries, tea, and onions.[3]

Q2: What are the most effective methods for extracting this compound?

A2: Several methods can be employed for the extraction of flavanones like this compound. Common techniques include:

  • Solvent Extraction: This traditional method uses solvents like ethanol or methanol. For flavanones, which are less polar than their glycosides, solvents such as chloroform, dichloromethane, diethyl ether, and ethyl acetate can also be effective.

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. It often requires less solvent and time compared to conventional methods.

  • Mechanochemical-Promoted Extraction Technology (MPET): This is an environmentally friendly method that involves grinding the plant material with a solid reagent to enhance extraction selectivity and yield, often using water as the sole solvent.[1][4]

Q3: How can I purify the crude extract to obtain pure this compound?

A3: Column chromatography is a standard and effective method for purifying this compound from a crude extract. Silica gel is a common stationary phase. The choice of the mobile phase (solvent system) is critical and is typically optimized using Thin-Layer Chromatography (TLC). A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often used to separate compounds. For more challenging separations, preparative High-Performance Liquid Chromatography (Prep-HPLC) can be employed for higher purity.

Q4: How do I monitor the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Photo-Diode Array (PDA) detector is the most common method for assessing the purity of this compound.[5] The presence of a single, sharp peak at the expected retention time indicates a high degree of purity. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the molecular weight of the compound.[6]

Q5: What are the key stability concerns for this compound during extraction and purification?

A5: Like many flavonoids, this compound can be susceptible to degradation under certain conditions. Key factors to consider are:

  • Temperature: High temperatures can lead to the degradation of flavonoids. It is advisable to use lower temperatures where possible and to minimize the duration of any heating steps.

  • pH: The pH of the extraction solvent can influence the stability and extraction yield of flavonoids. Slightly acidic conditions are often optimal.

  • Light and Oxygen: Exposure to light and oxygen can cause degradation. It is good practice to store extracts and purified compounds in dark, airtight containers, and to use solvents that have been degassed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Extraction Troubleshooting
Problem Possible Causes Solutions
Low Yield of this compound 1. Inefficient cell wall disruption: Plant material may not be ground finely enough. 2. Inappropriate solvent selection: The polarity of the solvent may not be optimal for this compound. 3. Suboptimal extraction parameters: Time, temperature, or solvent-to-solid ratio may not be ideal. 4. Degradation of the compound: Exposure to high temperatures, extreme pH, or light.1. Grind the botanical material to a fine powder (e.g., 40-60 mesh). 2. Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, and mixtures with water). For flavanones, less polar solvents can be more effective. 3. Optimize extraction parameters using a design of experiment (DoE) approach. Systematically vary one parameter at a time (e.g., extraction time from 30 to 90 minutes, temperature from 40°C to 70°C). 4. Use moderate temperatures, protect the extraction vessel from light, and consider using antioxidants or an inert atmosphere (e.g., nitrogen).
Co-extraction of Impurities 1. Solvent is not selective: The solvent may be extracting a wide range of compounds. 2. Plant material contains high levels of interfering substances: Pigments like chlorophyll or other classes of compounds may be co-extracted.1. Use a more selective solvent system. A multi-step extraction with solvents of different polarities can be effective. 2. Perform a pre-extraction with a non-polar solvent like hexane to remove lipids and some pigments before the main extraction. A liquid-liquid partitioning of the crude extract can also help remove unwanted compounds.
Purification Troubleshooting (Column Chromatography & HPLC)
Problem Possible Causes Solutions
Poor Separation in Column Chromatography 1. Inappropriate solvent system: The mobile phase does not provide adequate resolution between this compound and impurities. 2. Column overloading: Too much crude extract has been loaded onto the column. 3. Improperly packed column: Channeling or cracks in the stationary phase.1. Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for this compound. A gradient elution may be necessary. 2. As a rule of thumb, use a silica gel to crude extract ratio of at least 30:1 (w/w). 3. Ensure the column is packed uniformly without any air bubbles.
Peak Tailing in HPLC 1. Secondary interactions with silica: The hydroxyl group of this compound can interact with free silanol groups on the HPLC column. 2. Column overload: Injecting too concentrated a sample. 3. Column degradation: The column has reached the end of its lifespan.1. Add a small amount of a competing acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups. 2. Dilute the sample before injection. 3. Replace the HPLC column.
Ghost Peaks in HPLC 1. Contaminated mobile phase or injector: Impurities are being introduced from the solvent or the injection system. 2. Carryover from previous injections: Residue from a previous sample is eluting in the current run.1. Use high-purity HPLC-grade solvents and filter them before use. Clean the injector port and syringe. 2. Implement a thorough needle wash protocol between injections. Run a blank gradient to flush the system.
Irreproducible Retention Times in HPLC 1. Inconsistent mobile phase composition: Improperly mixed or evaporating mobile phase. 2. Fluctuating column temperature: The temperature of the column is not stable. 3. Column not equilibrated: Insufficient time for the column to stabilize with the mobile phase between runs.1. Prepare fresh mobile phase daily and keep the solvent bottles capped. Use a mobile phase mixer if available. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) before each injection.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids from Sophora flavescens
Extraction MethodKey ParametersTotal Flavonoid Yield (mg/g of dry material)Reference
Mechanochemical-Promoted Extraction (MPET)Grinding with 15% Na2CO3 at 440 rpm for 17 min; water as solvent; solvent-to-solid ratio of 25 mL/g.35.17[1][4]
Ultrasound-Assisted Extraction (UAE)80% Methanol; 30 min extraction time; 80°C; solvent-to-material ratio of 26 mL/g.Not explicitly stated for total flavonoids, but yields for specific flavonoids were reported (e.g., kurarinone: 3.091 mg/g).[7]
Conventional Solvent Extraction75% Ethanol; 1.8 h extraction time; 83°C; solid-to-liquid ratio of 1:11 (g/mL).10.99 ± 0.31[8]
Ultrasound-Assisted Hydrophobic Ionic Liquid Extraction[C8mim]BF4 as solvent; 27 mL/g solvent-to-solid ratio; 38 min extraction time; 56°C.7.38 (for prenylated flavonoids)[9]

Note: The yields reported are for total flavonoids or a specific class of flavonoids and not specifically for this compound. The actual yield of this compound will be a fraction of these values.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids (General Protocol)

This protocol is a general guideline and should be optimized for the specific botanical source and for maximizing the yield of this compound.

  • Sample Preparation:

    • Dry the botanical material (e.g., roots of Sophora flavescens) at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 500 mL flask.

    • Add 260 mL of 80% aqueous methanol (solvent-to-material ratio of 26:1 mL/g).[7]

    • Place the flask in an ultrasonic bath.

    • Perform sonication at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 80°C.[7]

  • Isolation of Crude Extract:

    • After extraction, cool the mixture to room temperature.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to obtain the crude flavonoid extract.

    • Store the crude extract at 4°C in a desiccator.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography (General Protocol)
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the packed silica gel.

    • Wash the column with the starting mobile phase until the bed is stable.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for samples not readily soluble, use a dry loading method: adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution:

    • Start the elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to 100% ethyl acetate.

    • Collect fractions of a fixed volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the pure fractions containing the target compound.

    • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Botanical Material (e.g., Sophora flavescens) grinding Grinding & Drying plant_material->grinding uae Ultrasound-Assisted Extraction grinding->uae filtration Filtration uae->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Flavonoid Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_concentration Solvent Evaporation pooling->final_concentration pure_compound Purified This compound final_concentration->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Inefficient Cell Disruption start->cause1 cause2 Suboptimal Solvent start->cause2 cause3 Incorrect Parameters (Time, Temp) start->cause3 cause4 Compound Degradation start->cause4 solution1 Grind material finely cause1->solution1 solution2 Test solvent polarity range cause2->solution2 solution3 Optimize parameters (DoE) cause3->solution3 solution4 Use moderate temp, protect from light cause4->solution4

Caption: Troubleshooting logic for low extraction yield of this compound.

References

Improving signal-to-noise for 4'-Hydroxyflavanone detection in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 4'-Hydroxyflavanone. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the detection of this compound in complex samples. Our goal is to help you improve signal-to-noise ratios and achieve reliable, high-quality data.

Troubleshooting Guide: Improving Signal-to-Noise for this compound Detection

This guide is designed to help you diagnose and resolve common issues that lead to poor signal-to-noise (S/N) ratios in your this compound experiments.

Problem: Low or No Signal Intensity for this compound

A weak or absent signal for your target analyte can be frustrating. Follow these steps to identify and address the root cause.[1][2][3]

Possible Cause Troubleshooting Steps
Instrument Malfunction Verify system suitability with a known standard of this compound. Check for leaks, clogs, or issues with the electrospray needle.[4]
Poor Ionization Efficiency Optimize electrospray ionization (ESI) source parameters (e.g., nebulizer pressure, drying gas flow, and temperature).[1][5] Experiment with different ionization methods (e.g., APCI) or switch between positive and negative ion modes.[1]
In-source Fragmentation Lower the capillary voltage and/or source temperature to reduce the energy imparted to the ions.[5]
Sample Degradation Ensure the sample is fresh and has been stored properly to prevent degradation of this compound.[5] Prepare fresh samples for analysis.
Incorrect Mass Spectrometer Settings Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[1] Verify the correct precursor and product ions are being monitored for this compound.

Problem: High Background Noise

Excessive baseline noise can obscure the signal of this compound, making accurate quantification difficult.[1]

Possible Cause Troubleshooting Steps
Contaminated Solvents or Reagents Run a blank (mobile phase only) to check for background ions.[5] Use high-purity solvents and freshly prepared mobile phases.
LC System Contamination "Steam clean" the LC/MS system overnight by running a high flow of organic solvent with high gas flow and temperature to remove contaminants.[6]
Detector Settings Optimize detector settings such as gain and filter settings to minimize noise.[1] For UV detectors, increasing the time constant can reduce baseline noise, but be cautious of over-smoothing.[7][8]
Column Bleed Ensure the column is properly conditioned. If column bleed is suspected, use a column with lower bleed characteristics.

Problem: Suspected Matrix Effects Leading to Ion Suppression or Enhancement

Components of the sample matrix can interfere with the ionization of this compound, leading to inaccurate results.[9][10]

Symptom Troubleshooting Steps
Good signal in standard, poor signal in matrix This strongly suggests matrix-induced signal suppression.[4] Perform a matrix effect study to confirm and quantify the effect.
Signal dip in post-column infusion experiment This indicates the presence of co-eluting matrix components.[4] Optimize the chromatographic method to separate this compound from these interferences.
Suppression remains after chromatographic changes The sample clean-up may be insufficient. Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4]
Persistent suppression This could be due to in-source competition. Try a different ionization source or polarity.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor signal-to-noise in LC-MS analysis of this compound?

The most frequent culprits are matrix effects, where co-eluting compounds from a complex sample suppress the ionization of this compound in the mass spectrometer's ion source.[2][10] Another common issue is inadequate sample preparation, leading to contamination and high background noise.

Q2: How can I optimize my sample preparation for this compound analysis in a complex matrix like plasma or a plant extract?

Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples and concentrating this compound.[11][12] A reversed-phase (C18) sorbent is often a good starting point for flavonoids.[11] For plant materials, extraction methods like ultrasonication or accelerated solvent extraction can improve recovery.[11]

Q3: What are the key parameters to optimize in my LC method to improve the signal for this compound?

To increase the signal, focus on achieving sharp, narrow peaks. This can be accomplished by:

  • Using a column with a smaller particle size (e.g., moving from 5 µm to 3 µm).[7]

  • Employing a narrower column diameter (e.g., 2.1 mm instead of 4.6 mm), which reduces peak volume and increases peak height.[7]

  • Optimizing the gradient elution to ensure this compound elutes as a focused band.[13]

Q4: Can changing the mobile phase composition help improve the signal-to-noise ratio?

Yes, ensuring the mobile phase is well-degassed and made with high-purity solvents can reduce baseline noise.[13] For LC-MS, adding a small amount of an acid like formic acid can improve ionization efficiency and signal intensity for some compounds.[6]

Q5: How do I perform a matrix effect study?

A matrix effect study quantifies the extent of signal suppression or enhancement.[4] This is typically done by comparing the peak response of this compound in a pure solvent standard to its response in a blank matrix extract that has been spiked with the analyte at the same concentration.[10] A significant difference in response indicates a matrix effect.[10]

Data and Protocols

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Flavonoid Recovery

Preparation Method Typical Recovery Rate Relative Purity Notes
Protein Precipitation 80-95%LowSimple and fast but may not remove all interfering components.
Liquid-Liquid Extraction (LLE) 85-100%MediumGood for removing highly polar or non-polar interferences.
Solid-Phase Extraction (SPE) 90-105%HighHighly effective for removing a wide range of interferences and concentrating the analyte.[11][14]

Table 2: Effect of LC Column Dimensions on Signal Intensity

Column Dimensions (L x ID, particle size) Relative Peak Height Relative S/N Ratio Notes
150 x 4.6 mm, 5 µm1.0x1.0xStandard analytical column.
150 x 4.6 mm, 3 µm~1.7x~1.7xSmaller particles lead to narrower, taller peaks.[7]
150 x 2.1 mm, 3 µm~8.5x~8.5xNarrower column diameter significantly increases peak height.[7]
Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not let the sorbent go dry.

  • Sample Loading: Dilute 1 mL of plasma with 1 mL of 2% phosphoric acid. Load the diluted sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 2 mL of methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative.

  • MRM Transition: Monitor the transition from the precursor ion of this compound to its most abundant product ion. For this compound (m/z 239.07), potential product ions can be identified after fragmentation.[15]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Complex Sample (e.g., Plasma, Tissue Extract) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute Supernatant->SPE Evaporation Evaporate & Reconstitute SPE->Evaporation LC_Separation LC Separation (Reversed-Phase C18) Evaporation->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection MS/MS Detection (MRM Mode) ESI->MS_Detection Data_Analysis Data Analysis (Signal-to-Noise Calculation) MS_Detection->Data_Analysis

Caption: Experimental workflow for improving this compound detection.

troubleshooting_flow Start Poor Signal-to-Noise for this compound Check_Signal Is the signal intensity low? Start->Check_Signal Check_Noise Is the baseline noise high? Check_Signal->Check_Noise No Low_Signal_Solutions Troubleshoot Low Signal: - Check Instrument Performance - Optimize Ion Source - Improve Chromatography Check_Signal->Low_Signal_Solutions Yes High_Noise_Solutions Troubleshoot High Noise: - Use High-Purity Solvents - Clean LC System - Optimize Detector Settings Check_Noise->High_Noise_Solutions Yes Check_Matrix Suspect Matrix Effects? Check_Noise->Check_Matrix No Low_Signal_Solutions->Check_Noise High_Noise_Solutions->Check_Matrix Matrix_Solutions Address Matrix Effects: - Enhance Sample Cleanup (SPE) - Modify Chromatography - Use Isotope-Labeled Standard Check_Matrix->Matrix_Solutions Yes End Improved S/N Ratio Check_Matrix->End No Matrix_Solutions->End

Caption: Troubleshooting logic for poor signal-to-noise ratio.

flavonoid_pathway Flavanone This compound Membrane Cell Membrane Receptor Membrane Receptor / Transporter Flavanone->Receptor Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade activates Transcription_Factor Transcription Factor Activation (e.g., Nrf2) Kinase_Cascade->Transcription_Factor phosphorylates Gene_Expression Target Gene Expression (e.g., Antioxidant Enzymes) Transcription_Factor->Gene_Expression induces Cellular_Response Cellular Response (e.g., Anti-inflammatory, Antioxidant) Gene_Expression->Cellular_Response

Caption: Generalized flavonoid signaling pathway.

References

Challenges and solutions for chiral separation of 4'-Hydroxyflavanone enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of 4'-Hydroxyflavanone enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the chiral separation of this compound enantiomers?

The primary challenges in the chiral separation of this compound enantiomers often revolve around achieving adequate resolution and good peak shape. Key issues include:

  • Inappropriate Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are commonly used for flavanones, but the specific selector and its chemical modifications determine the degree of stereospecific interaction.[1][2]

  • Suboptimal Mobile Phase Composition: The mobile phase, including the organic modifier, additives, and its overall polarity, significantly influences enantioselectivity and resolution.[1][3]

  • Poor Peak Shape: Issues like peak tailing, fronting, or splitting can compromise resolution. These can be caused by secondary interactions with the stationary phase, column overload, or problems with the sample solvent.[4][5]

  • Long Analysis Times: Achieving baseline separation may sometimes require conditions that lead to long retention times, impacting sample throughput.[3]

Q2: Which chiral stationary phases (CSPs) are most effective for separating this compound enantiomers?

Polysaccharide-based CSPs are widely reported to be effective for the chiral separation of flavanones, including this compound.[1][2] Columns such as those with amylose or cellulose derivatives often provide the necessary chiral recognition. For instance, amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dichlorophenylcarbamate) have demonstrated success in separating flavanone derivatives.[2][3] The selection often requires empirical screening to find the optimal CSP for this specific analyte.

Q3: What is the role of the mobile phase composition in the separation of this compound enantiomers?

The mobile phase composition is a critical parameter that can be adjusted to optimize the separation. Key aspects include:

  • Organic Modifier: The type and concentration of the organic modifier (e.g., alcohols like ethanol, 2-propanol, or acetonitrile) in the mobile phase affect the retention and selectivity of the enantiomers.[1] Different modifiers can alter the interactions between the analyte and the CSP.

  • Additives: Small amounts of acidic or basic additives, such as trifluoroacetic acid (TFA), can improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[4]

  • Elution Mode: The separation can be performed in normal-phase, reversed-phase, or polar organic modes. The choice of mode will dictate the types of solvents used and can significantly impact the separation.[3]

Q4: Can Supercritical Fluid Chromatography (SFC) be used for the chiral separation of this compound?

Yes, Supercritical Fluid Chromatography (SFC) is a viable and often advantageous technique for the chiral separation of flavanones.[4][6][7][8] SFC typically uses supercritical CO2 as the main mobile phase component, often with a small amount of an organic modifier. It can offer faster separations and reduced solvent consumption compared to HPLC.[9] Polysaccharide-based chiral columns are also commonly used in SFC for these separations.[4]

Troubleshooting Guides

Problem 1: Poor or No Resolution of Enantiomers

Symptoms: The chromatogram shows a single peak or two overlapping peaks with a resolution value (Rs) significantly less than 1.5.

Possible Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) 1. Verify that the selected CSP is suitable for flavanones. Polysaccharide-based columns are generally a good starting point.[1][2] 2. If resolution is still poor, screen other CSPs with different chiral selectors (e.g., switch from a cellulose-based to an amylose-based column or vice-versa).
Suboptimal Mobile Phase Composition 1. Adjust Organic Modifier: Systematically vary the concentration of the organic modifier. A lower concentration may increase retention and improve resolution. 2. Change Organic Modifier: Try different alcohol modifiers (e.g., ethanol, 2-propanol, methanol) as they can offer different selectivities.[1][4]
Incorrect Temperature 1. Optimize the column temperature. Lower temperatures often increase enantioselectivity, but may also increase analysis time and backpressure.
Inadequate Flow Rate 1. Reduce the flow rate. This can lead to better resolution, but be mindful of excessive band broadening due to diffusion.
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Symptoms: Peaks are not symmetrical. Tailing peaks have an asymmetry factor > 1.2, fronting peaks < 0.8, and split peaks show a distinct shoulder or a second apex.

Possible Cause Troubleshooting Steps
Secondary Interactions 1. Add a Mobile Phase Modifier: Introduce a small amount of an acidic additive like TFA (e.g., 0.1%) to the mobile phase to suppress silanol interactions, which are a common cause of peak tailing.[4]
Column Overload 1. Reduce Sample Concentration: Dilute the sample and reinject. 2. Decrease Injection Volume: Inject a smaller volume of the sample.
Column Contamination or Damage 1. Flush the Column: Follow the manufacturer's instructions for column washing. 2. Use a Guard Column: A guard column can protect the analytical column from contaminants.[5] 3. Replace the Column: If the problem persists, the column may be irreversibly damaged.
Sample Solvent Mismatch 1. Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.
Problem 3: Long Retention Times

Symptoms: The enantiomers are well-resolved, but the analysis time is excessively long, impacting productivity.

Possible Cause Troubleshooting Steps
Strong Retention on the CSP 1. Increase Organic Modifier Concentration: Gradually increase the percentage of the organic modifier in the mobile phase to decrease retention. 2. Switch to a Stronger Eluting Organic Modifier: For example, in normal phase, 2-propanol is a stronger solvent than ethanol.
Low Flow Rate 1. Increase Flow Rate: Incrementally increase the flow rate. Note that this may lead to a decrease in resolution, so a balance needs to be found.
Low Temperature 1. Increase Column Temperature: Higher temperatures generally lead to shorter retention times. However, this can also reduce selectivity.

Experimental Protocols

Protocol 1: Chiral HPLC Separation of this compound

This protocol is a generalized procedure based on common practices for separating flavanone enantiomers.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column:

    • Chiral Stationary Phase: A polysaccharide-based column, for example, a Chiralpak AD-H or Chiralcel OD-H.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol). A common starting ratio is 90:10 (v/v) n-hexane:alcohol.

    • For improved peak shape, consider adding 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.[4]

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 - 20 µL.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Optimize the separation by adjusting the mobile phase composition and flow rate as needed.

Protocol 2: Chiral SFC Separation of this compound

This protocol outlines a general approach for chiral separation using SFC.

  • Instrumentation:

    • Supercritical Fluid Chromatography (SFC) system with a UV or Diode Array Detector (DAD).

  • Column:

    • Chiral Stationary Phase: A polysaccharide-based column suitable for SFC, such as Chiralpak AD or Lux Amylose-3.[4]

  • Mobile Phase:

    • Supercritical Fluid: CO2.

    • Organic Modifier: Methanol or a mixture of ethanol and methanol (e.g., 80:20 v/v).[4]

    • Additive: 0.1% TFA can be added to the modifier to improve peak shape.[4]

  • Chromatographic Conditions:

    • Flow Rate: 2 - 3 mL/min.[4]

    • Back Pressure: 150 bar.[4]

    • Temperature: 30 - 35 °C.[4]

    • Gradient Elution (if necessary): A gradient of the organic modifier may be required to elute all compounds of interest with good peak shape and in a reasonable time.[4]

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Dissolve the this compound sample in the organic modifier.

    • Filter the sample through a 0.45 µm syringe filter.

  • Analysis:

    • Equilibrate the system with the initial mobile phase conditions.

    • Inject the sample and run the analysis.

    • Optimize by adjusting the organic modifier, gradient, temperature, and back pressure.

Quantitative Data Summary

Table 1: Example HPLC Separation Parameters for Flavanone Derivatives
Compound Chiral Column Mobile Phase Flow Rate (mL/min) Resolution (Rs) Reference
This compoundADMPCn-hexane/2-propanol (90/10, v/v)Not Specified> 1.5[1]
This compoundADMPCn-hexane/ethanol (90/10, v/v)Not Specified~ 1.5[1]
6-HydroxyflavanoneChiralpak IAEthanol0.511.95[2]
7-MethoxyflavanoneChiralpak IBhexane/isopropanol (95:5, v/v)0.65.72[2]
Table 2: Example SFC Separation Parameters for Flavanones
Compound Chiral Column Organic Modifier Temperature (°C) Back Pressure (bar) Resolution (Rs) Reference
This compoundChiralpak ADEthanol/Methanol (80:20) + 0.1% TFA30150Baseline separated[4]
2'-HydroxyflavanoneChiralpak ADEthanol/Methanol (80:20) + 0.1% TFA30150Baseline separated[4]
PinostrobinChiralpak ADEthanol/Methanol (80:20) + 0.1% TFA30150Baseline separated[4]

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_sfc SFC Analysis sample_prep Prepare this compound Sample (e.g., 1 mg/mL) injection Inject Sample sample_prep->injection Filtered Sample sfc_injection Inject Sample sample_prep->sfc_injection Filtered Sample mobile_phase_prep Prepare Mobile Phase (e.g., Hexane/IPA) equilibration Column Equilibration mobile_phase_prep->equilibration sfc_equilibration System Equilibration mobile_phase_prep->sfc_equilibration Organic Modifier equilibration->injection detection UV Detection (254 nm) injection->detection data_analysis Data Analysis detection->data_analysis sfc_equilibration->sfc_injection sfc_detection UV/DAD Detection sfc_injection->sfc_detection sfc_data_analysis Data Analysis sfc_detection->sfc_data_analysis

Caption: General experimental workflow for HPLC and SFC chiral separation.

troubleshooting_logic start Poor or No Resolution check_csp Is CSP appropriate for flavanones? start->check_csp change_csp Screen different CSPs check_csp->change_csp No check_mobile_phase Optimize Mobile Phase check_csp->check_mobile_phase Yes change_csp->check_mobile_phase adjust_modifier_conc Adjust modifier concentration check_mobile_phase->adjust_modifier_conc change_modifier_type Change modifier type adjust_modifier_conc->change_modifier_type check_temp_flow Optimize Temperature & Flow Rate change_modifier_type->check_temp_flow good_resolution Achieved Good Resolution check_temp_flow->good_resolution

Caption: Troubleshooting logic for poor enantiomeric resolution.

References

Identifying and preventing degradation pathways of 4'-Hydroxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and preventing the degradation of 4'-Hydroxyflavanone during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound?

A1: this compound is susceptible to degradation through several pathways, primarily driven by hydrolysis, oxidation, photolysis, and thermal stress. Under acidic and basic conditions, hydrolysis can lead to the opening of the heterocyclic C-ring, a common degradation pathway for flavonoids.[1][2] Oxidative stress, often initiated by reactive oxygen species, can result in the formation of hydroxylated derivatives, such as dihydroxylated flavanones and dihydroxy flavones. Photodegradation can occur upon exposure to UV light, leading to complex rearrangements and cleavage of the molecular structure. High temperatures can also induce thermal degradation, potentially causing cleavage of the heterocyclic ring and formation of simpler phenolic compounds.[1][2]

Q2: What are the optimal storage conditions for this compound to minimize degradation?

A2: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light. For long-term storage, temperatures of -20°C or -80°C are advisable. It is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: How can I detect and quantify the degradation of this compound in my samples?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for detecting and quantifying this compound and its degradation products.[3][4][5] This method should be capable of separating the intact this compound from all potential degradation products. UV detection is typically used, and a photodiode array (PDA) detector can provide spectral information to help in peak identification and purity assessment. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[6][7][8]

Q4: What are some common signs of this compound degradation in a sample?

A4: Visual signs of degradation can include a change in the color or appearance of the solid material or solution. In analytical experiments, the appearance of new peaks or a decrease in the peak area of the parent compound in the HPLC chromatogram are clear indicators of degradation. A shift in the retention time of the main peak could also suggest a change in the compound's integrity.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during experiments involving this compound.

Issue 1: Unexpected Peaks in HPLC Chromatogram

Possible Cause: Degradation of this compound due to improper sample handling or storage.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the this compound stock and working solutions have been stored at the recommended temperature and protected from light.

  • Check Solvent Stability: Ensure the solvents used for sample preparation and the mobile phase are of high purity and have not degraded. Some organic solvents can degrade over time and produce reactive species.

  • Perform a Forced Degradation Study: To identify if the unexpected peaks are degradation products, perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light). This will help in confirming the identity of the degradation products.

  • Use a Freshly Prepared Standard: Prepare a new standard solution from a fresh batch of this compound and compare its chromatogram with the sample .

Issue 2: Loss of this compound Potency or Activity in Biological Assays

Possible Cause: Degradation of the compound in the assay medium or during incubation.

Troubleshooting Steps:

  • Assess Stability in Assay Medium: Incubate this compound in the assay medium for the duration of the experiment and analyze the sample by HPLC to check for degradation.

  • Evaluate pH Effects: The pH of the assay buffer can significantly impact the stability of flavonoids. If the medium is acidic or basic, consider performing the assay at a more neutral pH, if experimentally feasible.

  • Minimize Light Exposure: Protect the assay plates or tubes from light, especially if the experiments are conducted over an extended period.

  • Control Temperature: Ensure that the incubation temperature is appropriate and does not contribute to thermal degradation.

Quantitative Data Summary

The following table summarizes the typical conditions for forced degradation studies of flavonoids, which can be adapted for this compound to achieve a target degradation of 5-20%.[9][10]

Stress ConditionReagent/ParameterTypical ConditionsTarget Degradation (%)
Acid Hydrolysis 0.1 M - 1 M HClRoom Temperature to 60°C5 - 20
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temperature to 60°C5 - 20
Oxidation 3% - 30% H₂O₂Room Temperature5 - 20
Thermal 60°C - 80°CDry Heat5 - 20
Photolytic UV (254 nm) & VisibleControlled Light Exposure5 - 20

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines the general procedure for subjecting this compound to various stress conditions to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the mixture at 60°C for 24 hours.

    • Neutralize the solution with 1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the mixture at 60°C for 2 hours.

    • Neutralize the solution with 1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid this compound in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) in a photostability chamber for 24 hours.

    • Prepare a control sample wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Visualizations

Potential Degradation Pathways of this compound

cluster_main This compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_thermal Thermal Degradation 4H This compound Chalcone Chalcone Derivative (C-ring opening) 4H->Chalcone pH stress DiOH_flavanone Dihydroxylated Flavanone 4H->DiOH_flavanone Oxidative stress Phenolic_Fragments Simpler Phenolic Compounds 4H->Phenolic_Fragments Heat stress DiOH_flavone Dihydroxy Flavone DiOH_flavanone->DiOH_flavone

Caption: Potential degradation pathways of this compound under different stress conditions.

Experimental Workflow for Forced Degradation Study

start Start: This compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc HPLC Analysis (Stability-Indicating Method) stress->hplc data Data Analysis: - Identify Degradation Products - Quantify Degradation hplc->data pathway Elucidate Degradation Pathways data->pathway end End: Stability Profile pathway->end

Caption: A typical experimental workflow for conducting a forced degradation study.

References

Optimal storage conditions to maintain 4'-Hydroxyflavanone integrity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4'-Hydroxyflavanone. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal storage and handling of this compound, thereby maintaining its integrity throughout your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. The recommended storage temperature is between 2°C and 8°C.[1][2] It is also advisable to protect the compound from light and sources of ignition.[3]

Q2: How should I prepare stock solutions of this compound?

A2: this compound is sparingly soluble in water but readily soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO).[4] For biological assays, it is common practice to prepare a high-concentration stock solution in DMSO. To avoid precipitation when diluting into aqueous buffers or cell culture media, it is recommended to keep the final DMSO concentration at or below 0.1% to 0.5%.

Q3: What are the known degradation pathways for this compound?

A3: Flavonoids, including this compound, can degrade under various conditions. The primary degradation pathways involve the cleavage of the C-ring of the flavan nucleus, which can be influenced by factors such as pH, temperature, light, and the presence of oxygen. This can lead to the formation of simpler phenolic compounds and aromatic acids. For instance, the A-ring of the flavonoid structure can be conserved and generate 2,4,6-trihydroxybenzoic acid. Additionally, microbial degradation can lead to the formation of various metabolites.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in aqueous solutions - Low aqueous solubility of this compound.[4]- Final concentration of the organic solvent (e.g., DMSO) from the stock solution is too high.- pH of the aqueous medium is not optimal for solubility.- Ensure the final concentration of the organic solvent is minimized (ideally ≤ 0.1% for DMSO).- Prepare serial dilutions to gradually decrease the solvent concentration.- Test the solubility at different pH values to find the optimal range for your experiment.
Inconsistent or unexpected experimental results - Degradation of this compound in the stock solution or experimental medium.- Inaccurate concentration of the stock solution.- Interaction with other components in the experimental system.- Prepare fresh stock solutions regularly and store them under the recommended conditions.- Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV.- Run appropriate controls to check for interference from other experimental components.
Variable peak areas or retention times in HPLC analysis - Instability of this compound in the mobile phase or autosampler.- Improper mobile phase composition or pH.- Column degradation or contamination.- Ensure the mobile phase is freshly prepared and degassed.- Use a mobile phase composition and pH that are known to be suitable for flavonoid analysis (e.g., a gradient of acetonitrile and water with a small amount of acid like formic or phosphoric acid).- Use a guard column and regularly flush the analytical column to prevent contamination.
Appearance of unknown peaks in chromatograms of stability samples - Degradation of this compound into one or more degradation products.- Utilize a stability-indicating HPLC method capable of separating the parent compound from its potential degradants.- Employ mass spectrometry (LC-MS) to identify the mass of the unknown peaks and aid in their structural elucidation.

Quantitative Stability Data

While specific long-term quantitative stability data for this compound under a wide range of conditions is not extensively published, forced degradation studies are a standard approach to assess stability. The goal of such studies is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve degradation products.[5] The following table provides a general overview of the stability of flavonoids under different stress conditions.

Condition Stress Agent Typical Duration Expected Stability of Flavanones
Acidic Hydrolysis 0.1 M - 1 M HClUp to 7 daysGenerally more stable than under basic conditions.
Basic Hydrolysis 0.1 M - 1 M NaOHUp to 7 daysProne to degradation, especially with increasing temperature.
Oxidation 3% - 30% H₂O₂Up to 7 daysSusceptible to oxidation, leading to various degradation products.
Thermal Stress 40°C - 80°CVariesDegradation rate increases with temperature.
Photostability Exposure to UV/Vis lightVariesCan undergo photolytic degradation.

Experimental Protocols

Protocol for Assessing the Stability of this compound using HPLC

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound and to establish a stability-indicating HPLC method.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution with the relevant stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and purified water) to a final concentration of approximately 100 µg/mL.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the working solution with an equal volume of 1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the working solution with an equal volume of 1 M NaOH and incubate at 60°C. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the working solution with an equal volume of 30% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Keep the working solution in a temperature-controlled oven at 60°C.

  • Photodegradation: Expose the working solution to a light source providing both UV and visible light.

  • Control Sample: Keep a working solution protected from light at room temperature.

3. Sample Collection and Analysis:

  • Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately analyze the samples by HPLC.

4. HPLC Method Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-programmed gradient from a higher percentage of A to a higher percentage of B to ensure the elution of both polar and non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 280 nm and 340 nm).

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time.

  • Calculate the percentage of degradation at each time point relative to the initial concentration.

  • A method is considered stability-indicating if it can resolve the peak of this compound from all degradation product peaks with a resolution of >1.5.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution (Methanol/Acetonitrile) prep_work Prepare 100 µg/mL Working Solutions in Stress Media prep_stock->prep_work acid Acid Hydrolysis (1 M HCl, 60°C) base Base Hydrolysis (1 M NaOH, 60°C) oxidation Oxidation (30% H₂O₂, RT) thermal Thermal (60°C) photo Photolytic (UV/Vis Light) control Control (RT, Dark) sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (% Degradation, Peak Purity) hplc->data

Forced degradation experimental workflow.

signaling_pathways cluster_antioxidant Antioxidant Mechanism cluster_anti_inflammatory Anti-inflammatory Signaling ros Reactive Oxygen Species (ROS) hat Hydrogen Atom Transfer (HAT) ros->hat hf This compound hf->hat neutral_ros Neutralized ROS hat->neutral_ros hf_radical This compound Radical hat->hf_radical stimuli Inflammatory Stimuli (e.g., LPS) nfkb_path NF-κB Pathway stimuli->nfkb_path mapk_path MAPK Pathway stimuli->mapk_path jak_stat_path JAK-STAT Pathway stimuli->jak_stat_path pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) nfkb_path->pro_inflammatory mapk_path->pro_inflammatory jak_stat_path->pro_inflammatory hf_inhibit This compound hf_inhibit->nfkb_path hf_inhibit->mapk_path hf_inhibit->jak_stat_path

Key signaling pathways of this compound.

References

Minimizing and assessing off-target effects of 4'-Hydroxyflavanone in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize and assess the off-target effects of 4'-Hydroxyflavanone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary targets?

This compound is a naturally occurring flavanone found in various plants, including carnations, celery, and citrus fruits.[1] It is recognized for its potential therapeutic applications, including roles in managing fatty liver disease and dyslipidemia.[1] The primary known molecular targets of this compound are:

  • Sterol Regulatory Element-Binding Proteins (SREBPs): this compound is an inhibitor of SREBP maturation, which are key transcription factors controlling the expression of genes involved in lipid biosynthesis.[1]

  • Orphan Nuclear Receptor 4A1 (NR4A1/Nur77): It acts as a ligand for NR4A1, a nuclear receptor involved in cellular processes like apoptosis and inflammation.

Q2: Why is it crucial to assess the off-target effects of this compound?

While this compound has defined primary targets, like many small molecules, it can interact with other unintended biological molecules. These "off-target" effects can lead to:

  • Misinterpretation of experimental results.

  • Unintended cellular toxicity.[1]

  • Confounding phenotypes that are not related to the inhibition of the primary target.

Therefore, a thorough assessment of off-target effects is essential for accurate data interpretation and the development of selective therapeutic agents.

Q3: What are the common off-target concerns for flavonoids like this compound?

Flavonoids as a class are known to interact with a variety of cellular signaling pathways, which can be considered off-target effects depending on the experimental context. These include:

  • Kinase Inhibition: Many flavonoids are known to inhibit various protein kinases, which can impact a wide range of cellular processes.

  • Signaling Pathway Modulation: Flavonoids have been reported to modulate key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK), PI3K/Akt, and NF-κB pathways.[2][3][4]

Q4: What are the initial signs of potential off-target effects in my experiments?

Several observations in your experiments could suggest the presence of off-target effects:

  • Unexpected Phenotypes: The observed cellular phenotype does not align with the known function of the primary target.

  • Cellular Toxicity: Significant cytotoxicity is observed at concentrations required to engage the primary target.

  • Discrepancies Across Cell Lines: The compound shows different effects in various cell lines, even if they all express the primary target.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Phenotypic Results

If you observe a phenotype that is not consistent with the known function of SREBP or NR4A1, consider the following troubleshooting steps.

Possible Cause Suggested Action Expected Outcome
Off-target engagement Perform a literature search for known off-targets of similar flavonoids. Conduct counter-screening experiments in cell lines lacking the primary target.Identification of potential off-target pathways contributing to the observed phenotype.
Experimental Artifact Review and optimize experimental protocols, including the use of appropriate vehicle controls and multiple concentrations of this compound.Consistent and reproducible results that can be confidently attributed to the compound's activity.
Cell-type specific effects Test the compound in a different cell line with a well-characterized background to see if the phenotype is consistent.Understanding if the observed effect is specific to the initial cell model or a more general effect of the compound.
Issue 2: High Cellular Toxicity at Effective Concentrations

If this compound exhibits toxicity at concentrations needed for target engagement, it may be due to off-target interactions.

Possible Cause Suggested Action Expected Outcome
Off-target toxicity Screen this compound against a panel of known toxicity-related targets (e.g., hERG, CYP450 enzymes).Identification of interactions with proteins known to mediate cellular toxicity.
On-target toxicity Use genetic approaches (e.g., siRNA, CRISPR) to modulate the expression of the primary target (SREBP or NR4A1) and observe if it replicates the toxic phenotype.Confirmation of whether the toxicity is a direct result of engaging the intended target.
Compound Instability/Degradation Assess the stability of this compound in your experimental media over time using techniques like HPLC.Determination if toxic degradation products are forming and contributing to the observed toxicity.

Methodologies for Assessing Off-Target Effects

To proactively identify off-target interactions of this compound, a multi-pronged approach combining computational and experimental methods is recommended.

Computational Approaches
  • In Silico Target Prediction: Utilize online tools and databases to predict potential off-target interactions based on the chemical structure of this compound.

Tool/Database Description
SwissTargetPrediction Predicts the most probable protein targets of a small molecule based on 2D and 3D similarity to known ligands.
ChEMBL A large, open-access database of bioactive molecules with drug-like properties, which can be used to identify proteins that bind to similar structures.
BindingDB A public, web-accessible database of measured binding affinities, focusing on the interactions of proteins considered to be drug targets with small, drug-like molecules.
Experimental Approaches
  • Kinase Profiling: Screen this compound against a large panel of recombinant kinases to identify any inhibitory activity. This is a common off-target liability for many small molecules.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding. An overview of the experimental workflow is provided below.

  • Proteomics and Transcriptomics:

    • Quantitative Proteomics (e.g., SILAC, TMT): Analyze global changes in protein expression in cells treated with this compound to identify unexpected pathway modulation.

    • RNA-Sequencing: Profile changes in gene expression to understand the broader cellular response to the compound.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol Overview

This protocol provides a general framework for performing a CETSA experiment to identify cellular targets of this compound.

  • Cell Culture and Treatment:

    • Culture cells of interest to a sufficient density.

    • Treat cells with either vehicle control or a desired concentration of this compound.

    • Incubate for a predetermined time to allow for compound entry and target engagement.

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

    • Include a non-heated control sample.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the protein concentration in each sample.

    • Analyze the soluble protein levels of specific targets by Western blotting or global proteome changes by mass spectrometry.

Visualizing Potential Off-Target Pathways and Workflows

Potential Signaling Pathways Modulated by Flavonoids

Flavonoids have been reported to interact with several key signaling pathways. Researchers should consider these as potential off-target pathways for this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Flavanone This compound (Potential Off-Target) Flavanone->RAF Flavanone->MEK Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Caption: Potential off-target inhibition of the MAPK signaling pathway by this compound.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Flavanone This compound (Potential Off-Target) Flavanone->PI3K Flavanone->Akt

Caption: Potential off-target inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow for Off-Target Identification

The following diagram outlines a comprehensive workflow for identifying and validating off-target effects of this compound.

Off_Target_Workflow Start Start with This compound In_Silico In Silico Prediction (e.g., SwissTargetPrediction) Start->In_Silico Biochemical_Screening Biochemical Screening (e.g., Kinase Panel) Start->Biochemical_Screening Cell_Based_Assays Cell-Based Assays Start->Cell_Based_Assays Hit_Identification Identify Potential Off-Targets In_Silico->Hit_Identification Biochemical_Screening->Hit_Identification CETSA CETSA Cell_Based_Assays->CETSA Proteomics Proteomics/ Transcriptomics Cell_Based_Assays->Proteomics CETSA->Hit_Identification Proteomics->Hit_Identification Validation Validate Hits Hit_Identification->Validation siRNA_CRISPR siRNA/CRISPR Knockdown Validation->siRNA_CRISPR Rescue_Experiments Rescue Experiments Validation->Rescue_Experiments Direct_Binding_Assays Direct Binding Assays (e.g., SPR, ITC) Validation->Direct_Binding_Assays Conclusion Confirmed Off-Target Profile siRNA_CRISPR->Conclusion Rescue_Experiments->Conclusion Direct_Binding_Assays->Conclusion

Caption: A comprehensive workflow for the identification and validation of off-target effects.

References

Validation & Comparative

4'-Hydroxyflavanone vs. Hesperetin: A Comparative Analysis in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, particularly in the exploration of natural compounds for breast cancer therapy, flavonoids have emerged as a promising class of molecules. Among these, 4'-Hydroxyflavanone and its structural isomer Hesperetin have garnered attention for their potential antiproliferative and pro-apoptotic effects. This guide provides an objective comparison of their performance in preclinical breast cancer models, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.

Comparative Efficacy and Cytotoxicity

The in vitro efficacy of this compound and Hesperetin has been evaluated in various breast cancer cell lines, primarily focusing on the estrogen receptor-positive (ER+) MCF-7 cells and the triple-negative breast cancer (TNBC) MDA-MB-231 cells. While direct comparative studies are limited, data from individual investigations on these compounds and their close isomers allow for an assessment of their relative potency.

Data on the isomer 2'-Hydroxyflavanone shows potent cytotoxicity against both MCF-7 and MDA-MB-231 cell lines, with IC50 values in the micromolar range. Hesperetin also demonstrates dose- and time-dependent inhibition of cell proliferation in these cell lines.

CompoundCell LineIC50 Value (µM)Exposure TimeReference
2'-Hydroxyflavanone MCF-7~24-3048hNot Specified
MDA-MB-231~24-3048hNot Specified
Hesperetin MCF-711596h[1]
MDA-MB-231Not explicitly stated in provided abstracts-
4'-Chloroflavanone MCF-7>5048h[2]
MDA-MB-453>5048h[2]

Mechanisms of Action: A Tale of Two Flavonoids

Both this compound and Hesperetin exert their anticancer effects through the modulation of key cellular processes, including cell cycle progression and apoptosis. However, the specific molecular pathways they influence may differ.

Cell Cycle Arrest

Hesperetin has been shown to induce a significant cell cycle arrest in the G1 phase in MCF-7 cells.[3][4] This is achieved by downregulating the expression of cyclin-dependent kinases (CDKs) such as CDK2 and CDK4, and their regulatory partner, cyclin D.[3] Concurrently, hesperetin upregulates the expression of CDK inhibitors p21Cip1 and p27Kip1.[3]

4'-Chloroflavanone , a synthetic analog of this compound, also induces cell cycle arrest at the G1/S phase in MCF-7 cells.[2] Similar to hesperetin, this is associated with a decrease in CDK4 and cyclin D levels and an increase in p21Cip1, suggesting a potential role for p53 activation.[2]

Cell Cycle Arrest Mechanisms Comparative Cell Cycle Arrest Pathways cluster_Hesperetin Hesperetin cluster_4HF This compound (via 4'-Chloroflavanone) Hesperetin Hesperetin CDK4_CyclinD_H CDK4/Cyclin D Hesperetin->CDK4_CyclinD_H p21_p27_H p21/p27 Hesperetin->p21_p27_H G1_Arrest_H G1 Phase Arrest CDK4_CyclinD_H->G1_Arrest_H p21_p27_H->G1_Arrest_H HF4 This compound CDK4_CyclinD_HF CDK4/Cyclin D HF4->CDK4_CyclinD_HF p21_HF p21 HF4->p21_HF G1S_Arrest_HF G1/S Phase Arrest CDK4_CyclinD_HF->G1S_Arrest_HF p21_HF->G1S_Arrest_HF

Figure 1. Comparative Cell Cycle Arrest Pathways
Induction of Apoptosis

Hesperetin is a potent inducer of apoptosis in both MCF-7 and MDA-MB-231 cells. Its pro-apoptotic activity is mediated through the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and release of cytochrome c. This cascade leads to the activation of caspase-9 and subsequently, executioner caspases like caspase-7, culminating in PARP cleavage and DNA fragmentation. Furthermore, hesperetin-induced apoptosis is linked to the accumulation of reactive oxygen species (ROS) and the activation of the ASK1/JNK signaling pathway.[2]

The isomer 2'-Hydroxyflavanone also induces apoptosis in a concentration-dependent manner in both MCF-7 and MDA-MB-231 cells.[5] Its mechanism involves the downregulation of the anti-apoptotic protein RLIP76 and the angiogenic factor VEGF.[5]

Apoptosis Induction Pathways Comparative Apoptosis Induction Pathways cluster_Hesperetin Hesperetin cluster_2HF 2'-Hydroxyflavanone Hesperetin_A Hesperetin_A ROS ROS Generation Hesperetin_A->ROS ASK1_JNK ASK1/JNK Pathway ROS->ASK1_JNK Mitochondria_H Mitochondrial Pathway (↑Bax/Bcl-2, ↓ΔΨm, ↑Cyt c) ASK1_JNK->Mitochondria_H Caspases_H Caspase Activation (Caspase-9, -7) Mitochondria_H->Caspases_H Apoptosis_H Apoptosis Caspases_H->Apoptosis_H HF2 2'-Hydroxyflavanone RLIP76 RLIP76 HF2->RLIP76 VEGF VEGF HF2->VEGF Apoptosis_HF Apoptosis RLIP76->Apoptosis_HF VEGF->Apoptosis_HF

Figure 2. Comparative Apoptosis Induction Pathways

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

MTT Assay Workflow MTT Assay Experimental Workflow start Seed breast cancer cells in 96-well plates incubate1 Incubate for 24h (cell adherence) start->incubate1 treat Treat with varying concentrations of This compound or Hesperetin incubate1->treat incubate2 Incubate for 24h, 48h, or 72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h (formazan formation) add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read analyze Calculate IC50 values read->analyze

Figure 3. MTT Assay Experimental Workflow
  • Cell Seeding: Breast cancer cells (MCF-7 or MDA-MB-231) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere for 24 hours.

  • Treatment: Cells are treated with various concentrations of this compound or Hesperetin (typically ranging from 1 to 200 µM) and incubated for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated using a dose-response curve.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the test compounds for the specified duration.

  • Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and incubated with a solution containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL) for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells are treated as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide are added, and the cells are incubated for 15 minutes in the dark.

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.

  • Data Analysis: The percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells is quantified.

Conclusion

Both this compound (and its isomer 2'-Hydroxyflavanone) and Hesperetin demonstrate notable anticancer properties in breast cancer cell lines. Hesperetin's effects on G1 cell cycle arrest and induction of apoptosis via the mitochondrial pathway are well-documented. While direct quantitative data for this compound is less available, studies on its isomer and a synthetic derivative suggest a similar potential to induce cell cycle arrest and apoptosis, albeit potentially through different primary molecular targets such as RLIP76.

The provided data and experimental protocols offer a foundation for further comparative studies to elucidate the nuanced differences in their mechanisms of action and to determine their potential as standalone or adjuvant therapies in breast cancer treatment. Future research should focus on direct, head-to-head comparisons of these compounds in a wider range of breast cancer subtypes to fully delineate their therapeutic promise.

References

A Comparative Analysis of 4'-Hydroxyflavanone and its Glycosides: Biological Effects and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the biological effects of 4'-Hydroxyflavanone and its corresponding glycosides. As a member of the flavanone class of flavonoids, this compound has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Understanding the distinctions between the parent aglycone (this compound) and its glycosidic forms is paramount for drug discovery and development, as the addition of a sugar moiety can profoundly influence a compound's physicochemical properties, bioavailability, and biological activity.

Executive Summary

This compound, in its aglycone form, is anticipated to demonstrate higher intrinsic biological activity in in vitro assays. This is largely attributed to the presence of a free hydroxyl group, which is crucial for free radical scavenging and interaction with cellular targets. However, its therapeutic application may be constrained by lower water solubility and bioavailability.

Conversely, the glycosides of this compound are expected to exhibit enhanced water solubility and metabolic stability. While they may display attenuated direct activity in in vitro settings, they can function as prodrugs. In vivo, these glycosides can be metabolized back to the active aglycone, potentially leading to targeted release at specific sites, such as areas of inflammation. This targeted delivery mechanism could present significant therapeutic advantages.

Data Presentation: Comparative Analysis

Direct comparative quantitative data for this compound and its specific glycosides are limited in the current scientific literature. The following tables summarize the expected differences based on established principles of flavonoid chemistry and biology.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties

PropertyThis compound (Aglycone)This compound GlycosidesRationale
Water Solubility LowHighThe addition of hydrophilic sugar moieties increases the overall polarity and water solubility of the molecule.[1][2]
Bioavailability Moderate to LowPotentially HigherIncreased solubility can enhance absorption. Glycosylation can also protect the molecule from rapid metabolism in the gut, potentially increasing its systemic availability.[3][4][5]
Metabolic Stability LowerHigherThe glycosidic bond can protect the flavonoid core from enzymatic degradation in the gastrointestinal tract and liver.[2]
Cellular Uptake Passive DiffusionActive Transport/HydrolysisAglycones can more readily diffuse across cell membranes. Glycosides may require specific transporters or enzymatic hydrolysis to the aglycone before significant cellular uptake.[6]

Table 2: Comparative Biological Activities (Based on General Flavonoid Literature)

Biological ActivityThis compound (Aglycone)This compound GlycosidesRationale
Antioxidant Activity Higher in vitroLower in vitroThe free hydroxyl group on the B-ring of the aglycone is a key determinant of radical scavenging activity. Glycosylation of this hydroxyl group would be expected to reduce its antioxidant capacity in direct chemical assays.[2][7]
Anti-inflammatory Activity Higher in vitroLower in vitroStudies on other flavones have shown that the aglycone form is more effective at inhibiting pro-inflammatory signaling pathways like NF-κB in vitro.[6] Glycosides may show activity in vivo following conversion to the aglycone.
In Vivo Efficacy Potentially LowerPotentially HigherDespite lower intrinsic activity in vitro, the improved bioavailability and metabolic stability of glycosides could lead to higher and more sustained plasma concentrations of the active aglycone in vivo, resulting in greater overall therapeutic effect.[1][5][7]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of these findings.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of the test compound (this compound or its glycoside) in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add 100 µL of the test sample solution to 100 µL of the DPPH solution.

  • Incubation: Mix the contents thoroughly and incubate the plate or cuvettes in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm using a spectrophotometer.

  • Control: A control containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Value: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[8][9]

Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide radicals.

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. The concentration of nitrite can be measured using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.

Procedure:

  • Reagent Preparation:

    • Sodium Nitroprusside (SNP) Solution: Prepare a 10 mM solution of SNP in phosphate-buffered saline (PBS, pH 7.4).

    • Griess Reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Sample Preparation: Prepare a stock solution of the test compound and a series of dilutions in PBS.

  • Reaction Mixture: To 2 mL of the SNP solution, add 0.5 mL of the test sample solution at various concentrations.

  • Incubation: Incubate the mixture at 25°C for 150 minutes.

  • Nitrite Measurement: After incubation, take 0.5 mL of the reaction mixture and add 0.5 mL of the Griess reagent.

  • Absorbance Measurement: Allow the mixture to stand for 30 minutes at room temperature for color development and measure the absorbance at 546 nm.

  • Control: A control without the test compound is run in parallel.

  • Calculation: The percentage of nitric oxide scavenging activity is calculated using the formula:

  • IC50 Value: The IC50 value is determined from the plot of percentage scavenging against the concentration of the test compound.[10][11]

Mandatory Visualization: Signaling Pathways

The biological effects of this compound and its glycosides are mediated through the modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the presumed mechanisms of action based on the broader flavonoid literature.

Nrf2 Signaling Pathway Activation

Flavonoids, including this compound, are known to activate the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Flavanone This compound Flavanone->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Ub Ubiquitination Nrf2->Ub tags for degradation Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Proteasome Proteasomal Degradation Ub->Proteasome Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes promotes transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection leads to

Caption: Nrf2 activation by this compound leading to cellular protection.

NF-κB Signaling Pathway Inhibition

The anti-inflammatory effects of this compound are likely mediated through the inhibition of the pro-inflammatory NF-κB signaling pathway.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates Flavanone This compound Flavanone->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters in cytoplasm Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome undergoes Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2, iNOS) Inflammation Inflammation Inflammatory_Genes->Inflammation leads to

Caption: Inhibition of the NF-κB pathway by this compound.

Conclusion

The comparative analysis of this compound and its glycosides underscores a fundamental principle in flavonoid-based drug development: a trade-off between intrinsic activity and pharmaceutical properties. While the aglycone, this compound, is expected to be more potent in direct in vitro assays, its glycosylated counterparts offer the potential for improved solubility, stability, and bioavailability. This suggests that for systemic applications, this compound glycosides may serve as superior drug candidates, acting as prodrugs that deliver the active aglycone to target tissues. Further research involving direct comparative studies with synthesized or isolated glycosides of this compound is warranted to definitively quantify these differences and to fully elucidate their therapeutic potential.

References

A Comparative Guide to Flavanones as Aromatase Inhibitors: Focus on 4'-Hydroxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4'-Hydroxyflavanone with other flavanones as inhibitors of aromatase (cytochrome P450 19A1), a key enzyme in estrogen biosynthesis and a critical target in the development of therapies for hormone-dependent cancers. This document summarizes quantitative inhibitory data, details common experimental protocols, and visualizes key biological and experimental processes to support research and development efforts in this field.

Quantitative Comparison of Aromatase Inhibition by Flavanones

The inhibitory potential of various flavanones against the aromatase enzyme is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for this compound and other selected flavanones from published studies.

Flavanone CompoundIC50 (µM)Reference
This compound 10 [1]
Flavanone8.0[1]
7-Hydroxyflavanone0.5[1]
Naringenin (5,7,4'-Trihydroxyflavanone)<10[2]
Hesperetin1.0 (as µg/mL)[3]
Pinocembrin<10[2]
Eriodictyol<10[2]
Liquiritigenin<10[2]
Sakuranetin<10[2]

Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions across different studies.

Experimental Protocols for Aromatase Inhibition Assays

The determination of aromatase inhibitory activity of flavanones is commonly performed using one of two primary in vitro methods: the tritiated water release assay or a fluorescence-based assay.

Tritiated Water Release Assay

This classic and highly sensitive method measures the enzymatic activity of aromatase by quantifying the release of tritiated water ([³H]₂O) from a radiolabeled androgen substrate.

Principle: Aromatase converts a [1β-³H]-labeled androgen substrate (e.g., androstenedione) to an estrogen. During this reaction, the tritium atom at the 1β position is abstracted, leading to the formation of [³H]₂O. The amount of radioactivity in the aqueous phase is directly proportional to the aromatase activity.

Detailed Methodology:

  • Enzyme Source: Human placental microsomes are a common and rich source of aromatase.[4][5] Alternatively, recombinant human aromatase expressed in insect or mammalian cells can be used.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a phosphate buffer (pH 7.4), an NADPH-generating system (including NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), the test flavanone compound at various concentrations, and the enzyme preparation.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the [1β-³H]-androstenedione substrate.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: The reaction is stopped by the addition of an organic solvent, typically chloroform or a chloroform/methanol mixture.

  • Separation of Phases: The mixture is vortexed and centrifuged to separate the aqueous and organic phases. The unreacted radiolabeled androgen and the estrogen product remain in the organic phase, while the [³H]₂O is in the aqueous phase.

  • Quantification: An aliquot of the aqueous phase is transferred to a scintillation vial, a scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of aromatase inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a control (without the inhibitor). The IC50 value is then determined from a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis enzyme Aromatase Source (e.g., Placental Microsomes) mix Combine Enzyme, Buffer, and Inhibitor enzyme->mix buffer Reaction Buffer (with NADPH generation system) buffer->mix inhibitor Test Flavanone (e.g., this compound) inhibitor->mix add_substrate Add [1β-³H]-Androstenedione mix->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (add Chloroform) incubate->stop_reaction separate Separate Aqueous and Organic Phases stop_reaction->separate measure Measure Radioactivity of Aqueous Phase separate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Fig. 1: Workflow of the tritiated water release assay for aromatase inhibition.
Fluorescence-Based Assay

This method offers a non-radioactive and high-throughput alternative to the tritiated water release assay.

Principle: A non-fluorescent or weakly fluorescent substrate is converted by aromatase into a highly fluorescent product. The presence of an inhibitor reduces the rate of fluorescent product formation.

Detailed Methodology:

  • Enzyme and Substrate: Recombinant human aromatase is typically used with a fluorogenic substrate, such as dibenzylfluorescein (DBF).[6][7]

  • Reaction Setup: In a microplate format, the reaction mixture is prepared containing the enzyme, an NADPH-generating system, the test flavanone at various concentrations, and the assay buffer.

  • Pre-incubation: The enzyme and inhibitor are often pre-incubated for a short period to allow for binding.

  • Reaction Initiation: The reaction is started by the addition of the fluorogenic substrate.

  • Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for the product of DBF).[6]

  • Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Aromatase Signaling Pathway and Inhibition by Flavanones

Aromatase is a crucial enzyme in the steroidogenesis pathway, responsible for the final and rate-limiting step in the conversion of androgens to estrogens. This process is fundamental for normal physiological functions but is also implicated in the pathology of estrogen-dependent diseases.

signaling_pathway cluster_steroidogenesis Steroidogenesis Pathway cluster_inhibition Inhibition Androstenedione Androstenedione (Androgen) Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone (Androgen) Testosterone->Aromatase Estrone Estrone (Estrogen) Aromatase->Estrone aromatization Estradiol Estradiol (Estrogen) Aromatase->Estradiol aromatization Flavanones Flavanones (e.g., this compound) Flavanones->Aromatase Competitive Inhibition

References

Efficacy Showdown: Synthetically Derived vs. Natural 4'-Hydroxyflavanone - A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of drug discovery and development, the source of a bioactive compound is a critical consideration. This guide provides a comprehensive comparison of the efficacy of synthetically derived versus naturally sourced 4'-Hydroxyflavanone, a flavonoid known for its promising antioxidant, anti-inflammatory, and anticancer properties. While direct comparative studies are scarce, this document synthesizes available data to offer researchers, scientists, and drug development professionals a clear overview to inform their research and sourcing decisions.

Sourcing and Synthesis: A Tale of Two Origins

Natural this compound is typically found in a variety of plants, including citrus fruits, celery, red peppers, and parsley.[1] Its extraction from these botanical sources often involves techniques such as solvent extraction, followed by chromatographic purification to isolate the compound. The resulting natural isolate may contain a complex mixture of other phytochemicals, which can lead to synergistic or antagonistic effects.

Synthetically derived this compound , on the other hand, is produced through controlled chemical reactions. A common method involves the Claisen-Schmidt condensation to form a chalcone intermediate, which is then cyclized to the flavanone structure.[2][3] This process allows for the production of a high-purity compound, free from the botanical matrix of its natural counterpart.

Efficacy Comparison: A Data-Driven Analysis

The following sections provide a comparative overview of the biological activities of this compound and related flavonoids, drawing from studies on both natural and synthetic compounds. It is important to note that the data presented is compiled from various sources and may not represent a direct head-to-head comparison.

Antioxidant Activity

The antioxidant capacity of flavonoids is a key contributor to their therapeutic potential. This is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

CompoundSourceAssayIC50 ValueReference
4',5,7-TrihydroxyflavanoneSyntheticESR8.57 µg/mL[4]
Hesperetin (a flavanone)Natural (Citrus)DPPH>6400 µM[5]
Eriocitrin (a flavanone)Natural (Citrus)DPPH20.9 µM[5]

Lower IC50 values indicate higher antioxidant activity.

Experimental_Workflow_DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Mix Mix Sample/Control with DPPH Solution DPPH_sol->Mix Sample_sol Prepare Sample Solutions (Synthetic/Natural 4'-HF in solvent) Sample_sol->Mix Control Prepare Control (Solvent only) Control->Mix Incubate Incubate in Dark (e.g., 30 min at RT) Mix->Incubate Measure_Abs Measure Absorbance (at ~517 nm) Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50 Value Measure_Abs->Calculate

Anti-inflammatory Activity

Flavonoids can mitigate inflammatory responses by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).

CompoundSourceCell LineAssayIC50 ValueReference
6,3',4'-TrihydroxyflavoneNot SpecifiedRAW 264.7NO Inhibition22.1 µM[2][6]
7,3',4'-TrihydroxyflavoneNot SpecifiedRAW 264.7NO Inhibition26.7 µM[2][6]
3',4'-DihydroxyflavoneNot SpecifiedRAW 264.7NO Inhibition9.61 µM[7]
LuteolinNaturalRAW 264.7NO Inhibition16.90 µM[7]

Lower IC50 values indicate greater anti-inflammatory potency.

Experimental_Workflow_NO_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_detection Detection Seed_Cells Seed Macrophages (e.g., RAW 264.7) Pretreat Pre-treat with Sample (Synthetic/Natural 4'-HF) Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Griess_Reaction Add Griess Reagent Collect_Supernatant->Griess_Reaction Measure_Abs Measure Absorbance (at ~540 nm) Griess_Reaction->Measure_Abs Calculate Calculate NO Inhibition and IC50 Value Measure_Abs->Calculate

Anticancer Activity

The cytotoxic effects of flavonoids against cancer cell lines are a significant area of research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability.

CompoundSourceCell LineIC50 ValueReference
4'-ChloroflavanoneSyntheticMCF-7 (Breast)>50 µM[8]
4'-ChloroflavanoneSyntheticMDA-MB-453 (Breast)>50 µM[8]
Furan-containing FlavanoneSyntheticMCF-7 (Breast)7.3 µg/mL[9]
Furan-containing FlavanoneSyntheticHT29 (Colon)4.9 µg/mL[9]
MyricetinNaturalHeLa (Cervical)22.70 µg/mL[10]
MyricetinNaturalT47D (Breast)51.43 µg/mL[10]

Lower IC50 values indicate higher cytotoxic activity.

Experimental_Workflow_MTT_Assay cluster_cell_prep Cell Preparation cluster_treatment_incubation Treatment & Incubation cluster_assay_procedure Assay Procedure Seed_Cells Seed Cancer Cells (e.g., HeLa, HepG2) Treat Treat with Sample (Synthetic/Natural 4'-HF) Seed_Cells->Treat Incubate_Treat Incubate (e.g., 24-72h) Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Abs Measure Absorbance (at ~570 nm) Solubilize->Measure_Abs Calculate Calculate Cell Viability and IC50 Value Measure_Abs->Calculate

Mechanistic Insights: Signaling Pathways

The biological effects of this compound and other flavonoids are mediated through their interaction with key cellular signaling pathways.

  • NF-κB Signaling Pathway: Flavonoids are known to inhibit the NF-κB pathway, a critical regulator of inflammation.[11][12] By preventing the activation of NF-κB, this compound can suppress the expression of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_stimuli Inflammatory Stimuli (LPS, TNF-α) cluster_pathway Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive Proteasome Proteasome Degradation IkB->Proteasome Ubiquitination NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Releases NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces Flavanone This compound Flavanone->IKK Inhibits

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses, proliferation, and apoptosis. Flavonoids can modulate MAPK signaling, contributing to their anticancer effects.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Growth Factors, Stress MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) MAPK->Transcription_Factors Activates Gene_Expression Cell Proliferation, Differentiation, Apoptosis Transcription_Factors->Gene_Expression Regulates Flavanone This compound Flavanone->MAPKKK Modulates Flavanone->MAPKK Modulates

  • Nrf2 Signaling Pathway: The Nrf2 pathway is a key regulator of the cellular antioxidant response. Flavonoids can activate Nrf2, leading to the expression of antioxidant enzymes and cytoprotective genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_inactive Nrf2 (Inactive) Keap1->Nrf2_inactive Nrf2_active Nrf2 (Active) Keap1->Nrf2_active Releases Nrf2_inactive->Keap1 Binds to Nrf2_nucleus Nrf2 Nrf2_active->Nrf2_nucleus Translocates Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Induces Conformational Change ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression Induces Flavanone This compound Flavanone->Keap1 Interacts with

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity. Below are protocols for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of the test compound (synthetically derived or natural this compound) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a blank solution containing only the solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound solution at different concentrations to the respective wells.

    • For the control well, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Nitric Oxide (NO) Inhibition Assay

This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound and LPS Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated only with LPS and a blank group with untreated cells.

  • Griess Reagent Assay:

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-treated control.

    • Calculate the IC50 value from the dose-response curve.

MTT Cell Viability Assay

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).

  • Cell Seeding:

    • Seed human cancer cells (e.g., HeLa or HepG2) in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with varying concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control group.

  • MTT Incubation:

    • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium containing MTT and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Conclusion

The choice between synthetically derived and natural this compound depends on the specific research objectives. Synthetic this compound offers high purity and consistency, which is crucial for mechanistic studies and establishing structure-activity relationships. Natural extracts, while more complex and variable in composition, may offer the potential for synergistic effects due to the presence of other bioactive compounds.

Researchers should carefully consider these factors when designing experiments and interpreting results. The detailed protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for investigating the therapeutic potential of this promising flavonoid. Further head-to-head comparative studies are warranted to definitively elucidate the efficacy differences between the two forms.

References

A Comparative Guide to Cross-Validation Methods for 4'-Hydroxyflavanone Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cross-validation methods for analytical assays of 4'-Hydroxyflavanone, a flavonoid of significant interest in pharmaceutical and nutraceutical research. Ensuring the robustness and reliability of analytical methods is paramount for accurate quantification in complex matrices. Cross-validation is a critical step in method validation that demonstrates the method's performance across different conditions, laboratories, or datasets, thereby ensuring its suitability for its intended purpose.[1] This guide will explore three common cross-validation techniques: k-fold cross-validation, leave-one-out cross-validation (LOOCV), and bootstrapping, with a focus on their application to High-Performance Liquid Chromatography (HPLC) based assays for this compound.

Introduction to this compound and Analytical Challenges

This compound is a naturally occurring flavonoid found in various plants and possesses a range of biological activities, including antioxidant and anti-inflammatory properties. Accurate and precise measurement of this compound in various samples, such as plasma, tissue homogenates, or herbal extracts, is crucial for pharmacokinetic studies, quality control of raw materials, and formulation development. HPLC is a widely used technique for the analysis of flavonoids due to its high resolution and sensitivity. However, like any analytical method, HPLC assays for this compound require rigorous validation to ensure the integrity of the generated data.

Comparison of Cross-Validation Methods

Cross-validation in analytical chemistry is an essential process for assessing how the results of a statistical analysis will generalize to an independent data set.[2] It is a resampling procedure used to evaluate a method's performance by partitioning a sample of data into subsets, performing the analysis on one subset (the training set), and validating the analysis on the other subset (the validation or testing set).[3]

Here, we compare three prominent cross-validation methods:

  • K-Fold Cross-Validation: The dataset is randomly partitioned into 'k' equal-sized subsamples or "folds". Of the 'k' subsamples, a single subsample is retained as the validation data for testing the model, and the remaining 'k-1' subsamples are used as training data. This process is then repeated 'k' times, with each of the 'k' subsamples used exactly once as the validation data.[4]

  • Leave-One-Out Cross-Validation (LOOCV): This is a specific case of k-fold cross-validation where 'k' is equal to the number of observations in the dataset. In each iteration, one data point is used for testing, and the rest of the dataset is used for training.[5]

  • Bootstrapping: This method involves repeated random sampling with replacement from the original dataset to create multiple "bootstrap" datasets of the same size as the original. The analytical method is then validated on each of these bootstrap samples.[6]

The choice of a cross-validation method often involves a trade-off between bias, variance, and computational cost.

Quantitative Performance Comparison

To illustrate the practical implications of each cross-validation method, we present a hypothetical but realistic dataset from an HPLC assay for this compound. The data represents the analysis of spiked samples at a known concentration (50 µg/mL). The performance of the analytical method is evaluated based on key validation parameters: accuracy (as percent recovery) and precision (as relative standard deviation, %RSD).

Cross-Validation MethodNumber of Iterations (n)Mean Accuracy (% Recovery)Standard Deviation of AccuracyMean Precision (%RSD)Standard Deviation of PrecisionComputational Time
5-Fold Cross-Validation 599.81.22.10.4Low
10-Fold Cross-Validation 10100.10.91.90.3Moderate
Leave-One-Out (LOOCV) 30100.30.71.80.2High
Bootstrapping 1000100.20.81.90.3Very High

Interpretation of Results:

  • K-Fold Cross-Validation (5-Fold and 10-Fold): As the number of folds increases from 5 to 10, the mean accuracy and precision slightly improve, and their standard deviations decrease. This indicates a more stable and reliable estimate of the method's performance with a higher number of folds. However, this comes at the cost of increased computation time.

  • Leave-One-Out Cross-Validation (LOOCV): LOOCV provides the least biased estimate of the method's performance as it uses almost the entire dataset for training in each iteration. This is reflected in the high mean accuracy and low standard deviation. However, it is the most computationally expensive method for this dataset.

  • Bootstrapping: With a large number of iterations, bootstrapping provides a robust estimate of the method's performance, with results comparable to 10-fold and LOOCV. It is particularly useful for estimating the confidence intervals of the performance metrics.

Experimental Protocols

HPLC Analysis of this compound

This protocol outlines a typical reversed-phase HPLC method for the quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (or other suitable acid for pH adjustment)

  • Sample matrix (e.g., plasma, microsomal incubation mixture)

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient Program: Start with 30% B, increase to 70% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: For plasma samples, perform a protein precipitation by adding three volumes of cold acetonitrile, vortexing, and centrifuging. Evaporate the supernatant to dryness and reconstitute in the mobile phase.

Cross-Validation Protocols

The following protocols describe the implementation of the three cross-validation methods using a dataset of 30 analytical runs.

1. K-Fold Cross-Validation (k=10):

  • Randomly shuffle the 30 data points (analytical run results).

  • Divide the data into 10 folds of 3 data points each.

  • For each fold:

    • Use the 3 data points in the fold as the test set.

    • Use the remaining 27 data points as the training set to build a calibration model.

    • Calculate the accuracy and precision for the test set.

  • Average the accuracy and precision values from the 10 folds to get the overall performance estimate.

2. Leave-One-Out Cross-Validation (LOOCV):

  • For each of the 30 data points:

    • Use the single data point as the test set.

    • Use the remaining 29 data points as the training set to build a calibration model.

    • Calculate the accuracy and precision for the test data point.

  • Average the accuracy and precision values from all 30 iterations.

3. Bootstrapping:

  • Create a bootstrap sample by randomly selecting 30 data points from the original dataset with replacement. Some data points may be selected multiple times, while others may not be selected at all.

  • The data points not selected in the bootstrap sample form the "out-of-bag" test set.

  • Build a calibration model using the bootstrap sample (training set).

  • Calculate the accuracy and precision on the out-of-bag sample (test set).

  • Repeat steps 1-4 a large number of times (e.g., 1000).

  • Average the accuracy and precision values from all bootstrap iterations.

Visualizations

The following diagrams illustrate the workflows for the HPLC analysis and the compared cross-validation methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions Inject Inject into HPLC System Prep_Standard->Inject Calibrate Calibration Curve Construction Prep_Standard->Calibrate Prep_Sample Prepare Sample (e.g., Extraction) Prep_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (275 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification of this compound Integrate->Quantify Calibrate->Quantify

HPLC Analysis Workflow for this compound.

Cross_Validation_Workflows cluster_kfold K-Fold Cross-Validation cluster_loocv Leave-One-Out Cross-Validation cluster_bootstrap Bootstrapping Data_K Dataset Split_K Split into K Folds Data_K->Split_K Loop_K For each Fold i = 1 to K Split_K->Loop_K Train_K Train on K-1 Folds Loop_K->Train_K Test_K Test on Fold i Train_K->Test_K Eval_K Evaluate Performance Test_K->Eval_K Eval_K->Loop_K Avg_K Average Performance Eval_K->Avg_K Data_L Dataset Loop_L For each Data Point i = 1 to N Data_L->Loop_L Train_L Train on N-1 Points Loop_L->Train_L Test_L Test on Point i Train_L->Test_L Eval_L Evaluate Performance Test_L->Eval_L Eval_L->Loop_L Avg_L Average Performance Eval_L->Avg_L Data_B Dataset Loop_B For i = 1 to B Iterations Data_B->Loop_B Sample_B Sample with Replacement (Bootstrap Sample) Loop_B->Sample_B Train_B Train on Bootstrap Sample Sample_B->Train_B Test_B Test on Out-of-Bag Sample Train_B->Test_B Eval_B Evaluate Performance Test_B->Eval_B Eval_B->Loop_B Avg_B Average Performance Eval_B->Avg_B

Comparison of Cross-Validation Method Workflows.

Conclusion

The selection of a cross-validation method for this compound analytical assays depends on the specific goals of the validation, the size of the dataset, and available computational resources.

  • K-fold cross-validation offers a good balance between bias and variance and is computationally efficient, making it a suitable choice for routine validation. A higher 'k' value (e.g., 10) generally provides a more robust estimate than a lower 'k' (e.g., 5).

  • Leave-one-out cross-validation is ideal for small datasets where maximizing the training data in each iteration is crucial to minimize bias. However, its high computational cost may be a limiting factor for larger datasets.

  • Bootstrapping is a powerful technique for understanding the distribution of the performance metric and is particularly useful when the underlying distribution of the data is unknown. It requires a significantly higher number of iterations for stable results.

Ultimately, the appropriate application and interpretation of these cross-validation methods will enhance the confidence in the reliability and robustness of analytical assays for this compound, supporting the generation of high-quality data in research and development.

References

Comparing the antioxidant capacity of 4'-Hydroxyflavanone with other hydroxyflavanones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic field of antioxidant research, the quest for potent radical scavengers is paramount. This guide offers a comparative analysis of the antioxidant capacity of 4'-Hydroxyflavanone against other hydroxylated flavanones, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data.

The antioxidant activity of flavonoids, a class of polyphenolic compounds, is intrinsically linked to their chemical structure, particularly the number and arrangement of hydroxyl (-OH) groups on their aromatic rings. These functional groups are crucial for donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. Flavanones, characterized by a saturated C2-C3 bond in their C ring, represent a significant subgroup of flavonoids with notable biological activities.

Comparative Antioxidant Capacity: A Data-Driven Overview

The efficacy of an antioxidant is often quantified by its IC50 value, which represents the concentration of the compound required to inhibit 50% of a specific radical's activity. Lower IC50 values indicate greater antioxidant potency. The following table summarizes the available data on the antioxidant capacity of this compound and other selected hydroxyflavanones, as determined by the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

CompoundHydroxyl Group Position(s)DPPH IC50 (µM)ABTS IC50 (µM)Reference
This compound 4'>100Not Available[1]
7-Hydroxyflavanone723.08 ± 0.34Not Available[2]
2'-Hydroxyflavanone2'Not AvailableNot Available[3]
3',4',5,7-Tetrahydroxyflavanone3', 4', 5, 731.5Not Available[4]
4',5,7-Trihydroxyflavanone4', 5, 7>367Not Available[4]

Note: Data presented is compiled from various sources and may not be directly comparable due to potential variations in experimental conditions. The IC50 value for 7-Hydroxyflavanone was converted from µg/mL to µM for comparative purposes.

From the available data, a clear structure-activity relationship emerges. The antioxidant activity of hydroxyflavones is significantly influenced by the number and position of hydroxyl groups.[1] Generally, an increase in the number of hydroxyl groups leads to a higher antioxidant capacity.[1] Dihydroxyflavones, particularly those with an ortho-dihydroxy (catechol) group in the B-ring, are potent antioxidants.[1] While monohydroxylated flavones are reported to possess less significant antioxidant properties, the position of the single hydroxyl group still influences their activity.[1] For instance, 7-Hydroxyflavanone demonstrates notable radical scavenging activity.[2] In contrast, 4',5,7-trihydroxyflavanone showed weaker activity in the ESR method compared to 3',4',5,7-tetrahydroxyflavanone, which has an additional hydroxyl group on the B-ring.[4]

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of antioxidant capacity data, a detailed understanding of the experimental protocols is essential. The following sections outline the methodologies for the DPPH and ABTS assays, two of the most common methods for assessing in vitro antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical that, in its radical form, has a deep purple color with an absorption maximum at approximately 517 nm. When an antioxidant donates a hydrogen atom to DPPH, the radical is neutralized, and the color of the solution changes to a pale yellow. This decolorization is proportional to the concentration of the antioxidant and is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.

  • Sample Preparation: The test compounds (hydroxyflavanones) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the test compounds or the standard. A control sample containing only the DPPH solution and the solvent is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with an absorption maximum at approximately 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant concentration.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The test compounds and a standard antioxidant (e.g., Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A specific volume of the adjusted ABTS•+ solution is mixed with varying concentrations of the test compounds or the standard.

  • Incubation: The reaction mixtures are incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a formula similar to the DPPH assay.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the processes involved in assessing antioxidant capacity and the potential molecular mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock Solutions Stock Solutions Serial Dilutions Serial Dilutions Stock Solutions->Serial Dilutions Reaction Incubation Reaction Incubation Serial Dilutions->Reaction Incubation Radical Solution (DPPH/ABTS) Radical Solution (DPPH/ABTS) Radical Solution (DPPH/ABTS)->Reaction Incubation Spectrophotometric Reading Spectrophotometric Reading Reaction Incubation->Spectrophotometric Reading Calculate % Inhibition Calculate % Inhibition Spectrophotometric Reading->Calculate % Inhibition Plot Dose-Response Curve Plot Dose-Response Curve Calculate % Inhibition->Plot Dose-Response Curve Determine IC50 Value Determine IC50 Value Plot Dose-Response Curve->Determine IC50 Value

Caption: Workflow for in vitro antioxidant capacity assessment using DPPH or ABTS assays.

While direct radical scavenging is a primary mechanism of antioxidant action for many flavonoids, their biological effects can also be mediated through the modulation of intracellular signaling pathways. Flavonoids have been shown to influence pathways that regulate cellular responses to oxidative stress.[5] For example, 2'-Hydroxyflavanone has been reported to modulate signaling pathways involved in cell proliferation and apoptosis, such as the STAT3, MAPK, and Wnt/β-catenin pathways.[3] More broadly, flavonoids are known to activate the Nrf2 signaling pathway, which upregulates the expression of endogenous antioxidant enzymes.[6]

Signaling_Pathways cluster_direct Direct Scavenging cluster_indirect Modulation of Signaling Pathways Hydroxyflavanones Hydroxyflavanones ROS ROS Hydroxyflavanones->ROS Donates H+/e- Nrf2 Pathway Nrf2 Pathway Hydroxyflavanones->Nrf2 Pathway MAPK Pathway MAPK Pathway Hydroxyflavanones->MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway Hydroxyflavanones->PI3K/Akt Pathway Neutralized Species Neutralized Species ROS->Neutralized Species Antioxidant Enzyme Expression Antioxidant Enzyme Expression Nrf2 Pathway->Antioxidant Enzyme Expression Cell Survival & Proliferation Cell Survival & Proliferation MAPK Pathway->Cell Survival & Proliferation PI3K/Akt Pathway->Cell Survival & Proliferation

Caption: Dual antioxidant mechanism of hydroxyflavanones: direct scavenging and pathway modulation.

References

A Comparative Analysis of 4'-Hydroxyflavanone and 2'-Hydroxyflavanone in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the differential anticancer effects of two structurally similar flavanones.

Flavonoids, a diverse group of plant secondary metabolites, have long been investigated for their potential health benefits, including their role in cancer prevention and treatment. Among them, hydroxyflavanones have emerged as a promising class of compounds with demonstrated anticancer properties. This guide provides a comprehensive comparison of two specific hydroxyflavanone isomers: 4'-Hydroxyflavanone and 2'-Hydroxyflavanone. While structurally similar, emerging evidence suggests these compounds exhibit distinct anticancer activities and mechanisms of action. This document aims to objectively present the available experimental data to aid researchers and professionals in the field of drug development.

Differential Efficacy in Cancer Cell Lines

The cytotoxic effects of this compound and 2'-Hydroxyflavanone have been evaluated across various cancer cell lines. While data for 2'-Hydroxyflavanone is more extensive, the available information highlights a significant difference in their anticancer potency.

Table 1: Comparative IC50 Values of 2'-Hydroxyflavanone in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
H1618Small Cell Lung Cancer~21[1]
H1417Small Cell Lung Cancer~21[1]
H520Non-Small Cell Lung Cancer~52[1]
H358Non-Small Cell Lung Cancer~52[1]
MCF-7Breast Cancer (ER+)24 ± 2[2]
MDA-MB-231Breast Cancer (Triple-Negative)30 ± 3[2]
T47DBreast Cancer (ER+)Not specified[2]
MGC-803Gastric Cancer>100 µg/mL (~416 µM)[3]

Note: The IC50 value for MGC-803 cells was reported in µg/mL and has been converted to µM for comparison, assuming a molecular weight of 240.26 g/mol .

In contrast to the documented activity of its isomer, one study reported that This compound showed little or no growth inhibition in several cancer cell lines, including A549 (lung carcinoma), LLC (Lewis lung carcinoma), AGS (gastric adenocarcinoma), SK-Hep1 (liver adenocarcinoma), and HA22T (hepatoma).[3] This suggests a significant disparity in the cytotoxic profiles of these two compounds.

Mechanisms of Anticancer Action: A Tale of Two Isomers

The divergent anticancer activities of 4'- and 2'-Hydroxyflavanone can be attributed to their distinct effects on cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

2'-Hydroxyflavanone: A Multi-Targeted Approach

2'-Hydroxyflavanone has been shown to exert its anticancer effects by modulating several key signaling pathways.[3][4]

  • STAT3 Pathway Inhibition: 2'-Hydroxyflavanone restricts the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a critical regulator of cancer cell proliferation and survival.[3][5]

  • MAPK and Akt/PI3K Pathway Modulation: It inhibits the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), as well as suppressing the Akt/PI3K signaling cascade.[1][3] These pathways are crucial for cell growth and survival.

  • RLIP76 Inhibition: 2'-Hydroxyflavanone binds to and inhibits the Ral-interacting protein (Rlip/RLIP76), a transporter involved in the efflux of chemotherapeutic drugs and glutathione-electrophile conjugates, leading to the induction of apoptosis.[1][6]

  • Cell Cycle Arrest: Treatment with 2'-Hydroxyflavanone leads to cell cycle arrest at the G2/M phase, associated with a reduction in the levels of cyclin B1 and CDK4.[3][4]

  • Induction of Apoptosis: By targeting these pathways, 2'-Hydroxyflavanone effectively induces apoptosis (programmed cell death) in various cancer cells.[1][3]

Below is a diagram illustrating the known signaling pathways affected by 2'-Hydroxyflavanone.

2_Hydroxyflavanone_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2-HF 2'-Hydroxyflavanone RLIP76 RLIP76 2-HF->RLIP76 Inhibits PI3K PI3K 2-HF->PI3K Inhibits MAPK_pathway MAPK Pathway (p38, ERK1/2) 2-HF->MAPK_pathway Inhibits STAT3 STAT3 2-HF->STAT3 Inhibits Apoptosis Apoptosis 2-HF->Apoptosis Induces Receptor Growth Factor Receptor Receptor->PI3K Receptor->MAPK_pathway Receptor->STAT3 RLIP76->Apoptosis Akt Akt PI3K->Akt Proliferation_Survival Gene Transcription (Proliferation, Survival) Akt->Proliferation_Survival Cell_Cycle Cell Cycle Progression (Cyclin B1, CDK4) Akt->Cell_Cycle MAPK_pathway->Proliferation_Survival STAT3->Proliferation_Survival

Caption: Signaling pathways modulated by 2'-Hydroxyflavanone.

This compound: An Area Requiring Further Investigation

In stark contrast to its 2'-isomer, the anticancer mechanism of this compound is not well-elucidated in the currently available literature. While flavonoids, in general, are known to possess anticancer properties, specific experimental data detailing the effects of this compound on key cancer-related signaling pathways such as PI3K/Akt, MAPK, or STAT3 are lacking. One study has linked this compound to the inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs), which are primarily involved in lipid metabolism.[7] Another study on a nitrated derivative (4'-nitro-6-hydroxyflavone) suggested an ability to activate AMP-activated protein kinase (AMPK), a key cellular energy sensor.[8] However, direct evidence of its anticancer signaling mechanisms remains to be established.

Experimental Protocols

For researchers looking to investigate the anticancer effects of these compounds, the following are generalized protocols for key assays.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., 4'- or 2'-Hydroxyflavanone) and appropriate controls (vehicle control, positive control).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in apoptosis.

  • Protein Extraction: Lyse treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptosis-related proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Below is a diagram illustrating a typical Western Blot workflow.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: A generalized workflow for Western Blot analysis.

Flow Cytometry for Cell Cycle Analysis

This technique is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: Harvest and fix treated and control cells (e.g., with cold 70% ethanol).

  • Staining: Stain the cells with a fluorescent DNA-binding dye, such as Propidium Iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Data Acquisition: Analyze the stained cells using a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Analysis: Generate a histogram of DNA content. The G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have a DNA content between 2N and 4N. Analyze the percentage of cells in each phase.

Conclusion and Future Directions

The currently available experimental data strongly indicates that 2'-Hydroxyflavanone is a potent anticancer agent with a multi-targeted mechanism of action. It effectively inhibits the proliferation of a range of cancer cell lines by inducing apoptosis and cell cycle arrest through the modulation of key signaling pathways, including STAT3, MAPK, and Akt/PI3K.

In contrast, the anticancer properties of this compound are significantly less understood. The limited evidence suggests it may have minimal direct cytotoxic effects on several cancer cell lines. However, the potential for this compound to influence other cellular processes relevant to cancer, such as lipid metabolism and cellular energy sensing, warrants further investigation.

For the scientific and drug development communities, this comparative guide highlights a clear knowledge gap and an opportunity for future research. Rigorous studies are needed to:

  • Systematically evaluate the cytotoxic effects of this compound across a broad panel of cancer cell lines.

  • Elucidate the molecular mechanisms underlying the observed effects (or lack thereof) of this compound on cancer cells, including its impact on key signaling pathways.

  • Conduct head-to-head in vivo studies to compare the efficacy and safety of both isomers in preclinical cancer models.

A deeper understanding of the structure-activity relationship between these two flavanone isomers will be invaluable for the rational design and development of novel, more effective flavonoid-based anticancer therapies.

References

Validating the Binding Affinity and Kinetics of 4'-Hydroxyflavanone to Protein Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding characteristics of 4'-Hydroxyflavanone and related compounds to their protein targets. The focus is on providing objective performance comparisons supported by experimental data to aid in drug discovery and development efforts. While direct, comprehensive kinetic data for this compound is limited in publicly available literature, this guide leverages data from structurally similar flavonoids to provide a robust comparative framework, focusing on the well-documented target, Nuclear Receptor 4A1 (NR4A1).

Executive Summary

This compound, a member of the flavonoid family, is structurally similar to compounds known to interact with the orphan nuclear receptor NR4A1 (also known as Nur77 or TR3). NR4A1 is a transcription factor implicated in various cellular processes including metabolism, inflammation, and apoptosis, making it a compelling target for therapeutic intervention. This guide presents binding affinity data for a range of hydroxyflavones to NR4A1, offering a baseline for evaluating this compound. We also detail the standard experimental protocols used to generate such data and visualize key workflows and biological pathways.

Comparative Binding Affinity Data

Table 1: Binding Affinities (KD) of Flavonoids to NR4A1

CompoundKD (µM) - Fluorescence AssayKD (µM) - ITC Assay
Flavone3.4-
5-Hydroxyflavone1.4-
6-Hydroxyflavone10.34.3
7-Hydroxyflavone6.82.5
4'-Hydroxyflavone 13.0 -
3',4'-Dihydroxyflavone4.9-
3,5,7-Trihydroxyflavone (Galangin)0.36-
Quercetin--
Kaempferol--
Cytosporone B--
Resveratrol--

Data sourced from a study on flavone and hydroxyflavone binding to NR4A1.[1][2] A hyphen (-) indicates that data was not reported for that specific assay.

Key Protein Target: Nuclear Receptor 4A1 (NR4A1)

NR4A1 is an orphan nuclear receptor that can be targeted by various ligands to modulate its activity.[4][5] It plays a crucial role in cancer cell proliferation, survival, and metabolism.[6][7] Antagonists of NR4A1, for instance, have been shown to inhibit tumor growth, highlighting its therapeutic potential.[6][8] The receptor can translocate from the nucleus to the mitochondria to induce apoptosis, a process that can be influenced by ligand binding.[7][9]

NR4A1 Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving NR4A1, focusing on its role in regulating mTOR signaling and apoptosis. NR4A1 can suppress the mTOR pathway, a central regulator of cell growth and metabolism, through a mechanism involving reactive oxygen species (ROS) and the activation of AMPK.[6] It can also translocate to the mitochondria to interact with Bcl-2, thereby promoting apoptosis.[7]

NR4A1_Signaling NR4A1 Signaling Pathways cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion NR4A1_n NR4A1 Gene_Exp Target Gene Expression NR4A1_n->Gene_Exp Transcription LKB1 LKB1 NR4A1_n->LKB1 Sequesters NR4A1_m NR4A1 NR4A1_n->NR4A1_m Translocation AMPK AMPK LKB1->AMPK Activates mTOR mTOR Signaling AMPK->mTOR Inhibits Growth Cell Growth & Survival mTOR->Growth Bcl2 Bcl-2 NR4A1_m->Bcl2 Interacts with Apoptosis Apoptosis Bcl2->Apoptosis Promotes Ligand NR4A1 Ligand (e.g., Flavonoids) Ligand->NR4A1_n Binds & Modulates

NR4A1 signaling overview.

Experimental Protocols for Binding Validation

Accurate determination of binding affinity and kinetics is crucial. Below are detailed methodologies for key experiments commonly used for validating small molecule-protein interactions.

Tryptophan Fluorescence Quenching Assay

This method is used to determine binding affinity by measuring the quenching of intrinsic tryptophan fluorescence of a protein upon ligand binding.[10][11][12][13]

Principle: The fluorescence emission of tryptophan residues within a protein is sensitive to the local environment. Ligand binding can alter this environment, leading to a change (often a decrease, or "quenching") in the fluorescence intensity. This change is titrated against the ligand concentration to calculate the dissociation constant (KD).[10]

Protocol:

  • Preparation:

    • Prepare a stock solution of the purified target protein (e.g., NR4A1 LBD) in a suitable, degassed buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Prepare a high-concentration stock solution of the ligand (e.g., this compound) in the same buffer. If DMSO is required for solubility, ensure the final concentration in the assay is low (<1%) and consistent across all samples.

  • Instrumentation Setup:

    • Set the fluorometer to excite at 295 nm (to selectively excite tryptophan) and record the emission spectrum, typically from 310 nm to 450 nm.[11] The emission maximum for tryptophan is usually around 340-350 nm.

  • Titration:

    • Place a defined concentration of the protein (e.g., 1-5 µM) in a quartz cuvette.

    • Record the initial fluorescence spectrum (F0).

    • Make successive additions of the ligand stock solution to the cuvette, ensuring complete mixing after each addition.

    • After each addition, record the fluorescence spectrum (F).

    • Continue until the fluorescence signal is saturated (no further significant change is observed).

  • Data Analysis:

    • Correct the fluorescence intensity for dilution and any inner filter effects caused by the ligand absorbing at the excitation or emission wavelengths.[10]

    • Plot the change in fluorescence (ΔF = F0 - F) against the ligand concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the KD.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[14][15][16][17]

Principle: An ITC instrument consists of a reference cell and a sample cell. The ligand is titrated from a syringe into the sample cell containing the protein. The instrument measures the differential power required to maintain zero temperature difference between the cells. This power is proportional to the heat of interaction.

Protocol:

  • Sample Preparation:

    • Both protein and ligand must be in an identical, extensively dialyzed buffer to minimize heats of dilution.[18]

    • Determine accurate concentrations of both protein and ligand stocks.

    • Degas all solutions thoroughly before loading.

  • Experimental Setup:

    • Load the protein solution into the sample cell (e.g., 10-50 µM).

    • Load the ligand solution into the injection syringe at a concentration typically 10-20 times that of the protein.[15]

    • Set the experimental temperature (e.g., 25°C) and the injection parameters (volume, duration, spacing).

  • Titration:

    • Perform an initial small injection, which is typically discarded during analysis.

    • Proceed with a series of injections (e.g., 20-30 injections of 1-2 µL each) until saturation is reached.

    • Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a binding model (e.g., one-site) to extract the thermodynamic parameters: KD, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time, providing kinetic data (association rate, ka, and dissociation rate, kd) from which the affinity (KD) is calculated (KD = kd/ka).[19][20]

Principle: One molecule (the ligand) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected in real-time and plotted as a sensorgram.[20]

Workflow Diagram:

SPR_Workflow General SPR Experimental Workflow cluster_cycle Binding Cycle (repeated for each analyte concentration) start Start immobilize 1. Ligand Immobilization (e.g., Protein on Sensor Chip) start->immobilize baseline 2. System Equilibration (Establish Baseline with Buffer Flow) immobilize->baseline association 3. Association Phase (Inject Analyte at various concentrations) baseline->association dissociation 4. Dissociation Phase (Flow Buffer over surface) association->dissociation regeneration 5. Surface Regeneration (Inject solution to remove bound analyte) dissociation->regeneration analysis 6. Data Analysis (Fit sensorgrams to kinetic models) regeneration->analysis end End analysis->end

Workflow for an SPR experiment.

This guide provides a foundational framework for validating the binding affinity and kinetics of this compound. By leveraging comparative data from similar compounds and employing robust experimental methodologies, researchers can effectively characterize its interaction with protein targets like NR4A1 and accelerate the drug development process.

References

Comparative In Silico Docking Analysis of 4'-Hydroxyflavanone and Other Flavonoids with Estrogen Receptor Alpha

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative binding affinities and interaction patterns of 4'-Hydroxyflavanone and other prominent flavonoids with the Estrogen Receptor Alpha (ERα), a key target in cancer therapy.

This guide provides an objective comparison of the in silico docking performance of this compound against other well-researched flavonoids, namely Quercetin, Kaempferol, and Luteolin. The data presented is collated from various molecular docking studies, offering insights into the potential of these compounds as modulators of ERα.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities of the selected flavonoids with the ligand-binding domain of Estrogen Receptor Alpha (ERα). Lower binding energy values indicate a more stable and favorable interaction between the flavonoid and the protein.

FlavonoidTarget ProteinBinding Affinity (kcal/mol)
This compound Estrogen Receptor Alpha (ERα)-9.14 to -9.50 (for a structurally similar 4'-Methoxyflavonol derivative)[1]
Quercetin Estrogen Receptor Alpha (ERα)-7.90[2], -10.44 (Glide GScore)[3]
Kaempferol Estrogen Receptor Alpha (ERα)-8.0[4], -8.2[5]
Luteolin Estrogen Receptor Alpha (ERα)-7.2 to -8.0[6][7], -8.87[8]

Note: A direct in silico docking study of this compound with Estrogen Receptor Alpha was not available in the reviewed literature. The provided binding affinity is for a structurally related 4'-Methoxyflavonol derivative and serves as an estimation.[1]

Experimental Protocols: Molecular Docking of Flavonoids

The following is a generalized protocol for in silico molecular docking of flavonoids with a target protein, based on methodologies reported in various studies.[4][5]

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein (e.g., Estrogen Receptor Alpha, PDB ID: 3ERT) is retrieved from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are removed from the protein structure.

  • Polar hydrogen atoms are added, and non-polar hydrogens are merged.

  • Kollman charges are assigned to the protein atoms to simulate physiological conditions.

  • The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).

2. Ligand Preparation:

  • The 3D structures of the flavonoid ligands (this compound, Quercetin, Kaempferol, Luteolin) are obtained from a chemical database like PubChem.

  • The structures are optimized to their lowest energy conformation using computational chemistry software.

  • Gasteiger charges are computed for the ligand atoms.

  • The torsional degrees of freedom of the ligands are defined to allow for flexibility during docking.

  • The prepared ligand structures are saved in the appropriate format (e.g., PDBQT).

3. Grid Generation:

  • A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the entire binding pocket where the natural ligand or known inhibitors bind.

4. Molecular Docking Simulation:

  • A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore the conformational space of the ligand within the defined grid box.

  • Multiple docking runs are performed to ensure the reliability of the results.

  • The program calculates the binding energy for different conformations (poses) of the ligand in the active site.

5. Analysis of Results:

  • The docking results are clustered based on the root-mean-square deviation (RMSD) of the ligand poses.

  • The pose with the lowest binding energy from the most populated cluster is typically selected as the most probable binding mode.

  • The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues are analyzed and visualized using molecular visualization software.

Mandatory Visualization: In Silico Docking Workflow

In_Silico_Docking_Workflow Protein_Prep Protein Preparation (e.g., from PDB) Grid_Gen Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (e.g., from PubChem) Docking_Sim Molecular Docking Simulation Ligand_Prep->Docking_Sim Grid_Gen->Docking_Sim Result_Analysis Analysis of Docking Results (Binding Energy & Poses) Docking_Sim->Result_Analysis Interaction_Vis Visualization of Interactions Result_Analysis->Interaction_Vis

Caption: A flowchart illustrating the key stages of an in silico molecular docking workflow.

References

A Researcher's Guide to Assessing the Purity and Quality of Commercial 4'-Hydroxyflavanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity and quality of chemical compounds are paramount. This guide provides a comprehensive comparison of key analytical methods for assessing commercial 4'-Hydroxyflavanone, a naturally occurring flavonoid with potential cosmetic and clinical applications.[1] We delve into the experimental protocols and performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis), offering a clear pathway to selecting the most appropriate method for your research needs.

Comparative Analysis of Purity Assessment Methods

The choice of an analytical technique for purity determination depends on various factors, including the nature of the impurities, the required level of accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, qNMR, and DSC for the analysis of this compound.

ParameterHPLC with UV DetectionQuantitative NMR (qNMR)Differential Scanning Calorimetry (DSC)
Principle Separation of components based on their differential distribution between a stationary and a mobile phase, followed by UV detection.[2]The signal intensity of a specific nucleus is directly proportional to the number of nuclei in the sample, allowing for absolute quantification against a certified internal standard.[3][4]Purity is determined based on the van't Hoff law of melting point depression, where impurities lower and broaden the melting point of a crystalline substance.[5]
Primary Use Quantification of the main component and detection and quantification of known and unknown impurities.Absolute purity determination of the main component; structural confirmation and identification of impurities with NMR-active nuclei.[6]Determination of the absolute purity of highly crystalline substances (>98.5 mol%).[5]
Estimated Limit of Detection (LOD) 0.01 - 0.1 µg/mL~0.1% (w/w)Not applicable for impurity detection; measures the purity of the bulk material.
Estimated Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL~0.3% (w/w)Not applicable for impurity quantification.
Precision (RSD%) < 2%< 1%Typically within ±0.1-0.2% for the purity value.
Accuracy High, dependent on the availability of a high-purity reference standard.High, as it is a primary ratio method.High for eutectic systems, but can be affected by the formation of solid solutions.
Sample Throughput HighModerateModerate
Strengths Excellent for separating complex mixtures and quantifying trace impurities.Provides structural information and absolute quantification without the need for a specific analyte reference standard (uses a universal internal standard).Rapid and requires minimal sample preparation.
Limitations Requires a reference standard for the analyte of interest for accurate quantification. Co-elution of impurities can be a challenge.Lower sensitivity compared to HPLC for trace impurities. Not suitable for non-soluble components or impurities without NMR-active nuclei.Only applicable to crystalline and thermally stable compounds. Does not identify the nature of the impurities.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for each of the discussed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the purity assessment of this compound using reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • This compound reference standard (of known purity)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh the commercial this compound sample and dissolve it in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: Set to the maximum absorbance of this compound (determined by DAD or from literature).

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

  • Data Analysis: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Calculate the purity of the sample by comparing the peak area of the analyte in the sample to the calibration curve. Impurities can be quantified based on their peak areas relative to the main peak (area percent method) or by using their own reference standards if available.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol describes the determination of this compound purity using qNMR with an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Analytical balance (with at least 0.01 mg readability)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3) that completely dissolves both the sample and the internal standard.

  • Internal standard of known high purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the commercial this compound sample (e.g., 10-20 mg).[6]

    • Accurately weigh a specific amount of the internal standard into the same vial. The molar ratio of the analyte to the internal standard should be close to 1:1.[6]

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.6 mL for a 5 mm NMR tube).[6] Ensure complete dissolution.

  • NMR Data Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire the 1H NMR spectrum using quantitative parameters, which typically include:

      • A 90° pulse angle.

      • A long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full relaxation of all protons.

      • A sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250 for <1% integration error).[4]

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Purity Calculation: The purity of this compound (P_analyte) can be calculated using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Thermal Analysis: DSC and TGA

These protocols detail the use of DSC for purity determination and TGA for assessing thermal stability and the presence of volatile impurities.

Differential Scanning Calorimetry (DSC) for Purity

Instrumentation:

  • Differential Scanning Calorimeter calibrated for temperature and enthalpy.

  • Hermetically sealed aluminum pans.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the crystalline this compound sample (typically 1-3 mg) into an aluminum pan and hermetically seal it.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.[7]

    • Record the heat flow as a function of temperature.

  • Data Analysis: The purity is calculated by the instrument's software based on the van't Hoff equation, which analyzes the shape of the melting endotherm. The software will provide the purity in mol percent.

Thermogravimetric Analysis (TGA) for Volatiles and Stability

Instrumentation:

  • Thermogravimetric Analyzer.

  • Open sample pan (e.g., aluminum or platinum).

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into a TGA pan.

  • TGA Analysis:

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 500 °C) under a controlled atmosphere (e.g., nitrogen).

    • Record the mass of the sample as a function of temperature.

  • Data Analysis:

    • A weight loss at temperatures below 150°C typically indicates the presence of volatile impurities like residual solvents or water.[8] The percentage of weight loss corresponds to the amount of these volatiles.

    • The onset of significant weight loss at higher temperatures indicates the decomposition temperature, providing information about the thermal stability of the compound.

Visualization of Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the general workflow for each method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh & Dissolve Commercial Sample hplc_system HPLC System (Pump, Column, Detector) prep_sample->hplc_system Inject Sample prep_std Weigh & Dissolve Reference Standard prep_calib prep_calib prep_std->prep_calib Prepare Calibration Curve Standards prep_calib->hplc_system Inject Standards chromatogram Obtain Chromatograms hplc_system->chromatogram calib_curve calib_curve chromatogram->calib_curve Generate Calibration Curve purity_calc purity_calc chromatogram->purity_calc Calculate Purity & Impurity Profile calib_curve->purity_calc

Caption: General workflow for purity assessment of this compound using HPLC.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing & Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve Mixture in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve nmr_acq Acquire 1H NMR Spectrum (Quantitative Parameters) dissolve->nmr_acq process_spec Process Spectrum (Phase, Baseline Correction) nmr_acq->process_spec integrate Integrate Analyte & IS Signals process_spec->integrate purity_calc Calculate Absolute Purity integrate->purity_calc

Caption: Workflow for absolute purity determination of this compound by qNMR.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation weigh_dsc Weigh Sample into DSC Pan dsc_run Run DSC Scan through Melting Range weigh_dsc->dsc_run weigh_tga Weigh Sample into TGA Pan tga_run Run TGA Scan over Temperature Range weigh_tga->tga_run dsc_data Analyze Melting Endotherm (Calculate Purity) dsc_run->dsc_data tga_data Analyze Weight Loss Curve (Volatiles, Stability) tga_run->tga_data

Caption: Workflow for thermal analysis of this compound using DSC and TGA.

Choosing the Right Method: A Decision Pathway

The selection of an appropriate analytical method is contingent on the specific research question. The following flowchart provides a logical pathway for deciding which technique to employ for the purity and quality assessment of commercial this compound.

Decision_Tree start Start: Assess Purity of Commercial this compound q1 Need to identify and quantify specific impurities? start->q1 q2 Need absolute purity value without a specific reference standard? q1->q2 No hplc Use HPLC q1->hplc Yes q3 Is the sample crystalline and thermally stable? q2->q3 No qnmr Use qNMR q2->qnmr Yes q4 Concerned about residual solvents or thermal stability? q3->q4 No dsc Use DSC for Purity q3->dsc Yes tga Use TGA q4->tga Yes combine Consider a combination of methods (e.g., HPLC and TGA) q4->combine No

Caption: Decision tree for selecting an analytical method for this compound assessment.

References

Safety Operating Guide

Proper Disposal of 4'-Hydroxyflavanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4'-Hydroxyflavanone, ensuring compliance and minimizing risk.

This compound is classified as an irritant, capable of causing skin, eye, and respiratory tract irritation.[1][2] Therefore, adherence to strict disposal protocols is necessary. This substance should be treated as hazardous waste and disposed of through an approved waste disposal plant or a licensed chemical destruction facility.[3][4] It is crucial to prevent this chemical from entering drains or the environment.[3]

Hazard Identification and Safety Data

Before handling this compound for disposal, it is imperative to be aware of its specific hazards. The following table summarizes the key safety information.

Hazard CategoryGHS Hazard StatementPrecautionary Statement Codes
Skin IrritationH315: Causes skin irritation[1][4]P264, P280, P302+P352, P332+P317, P362+P364[4]
Eye IrritationH319: Causes serious eye irritation[1][4]P264, P280, P305+P351+P338, P337+P317[4]
Respiratory IrritationH335: May cause respiratory irritation[1][4]P261, P271, P304+P340, P312, P403+P233, P405[4]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][4]

  • Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[3]

2. Waste Collection and Segregation:

  • Collect waste this compound in a designated, properly labeled hazardous waste container.[5][6]

  • The container must be in good condition, compatible with the chemical, and have a secure lid.[5]

  • Do not mix this compound waste with other incompatible chemical wastes.[5][7]

3. Labeling of Hazardous Waste:

  • Label the waste container clearly with the words "Hazardous Waste."[5][8]

  • The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, and the place of origin (e.g., department, room number).[8]

  • Abbreviations or chemical formulas are not acceptable on the primary label.[5][8]

4. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area near the point of generation.[7]

  • Ensure the storage area has secondary containment to prevent spills.[6]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[6][8]

  • Provide them with a complete list of the chemicals for disposal.[8]

6. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5][9]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[5][9]

  • After triple-rinsing and air-drying, the container can be disposed of in the regular trash after defacing the original label.[5][7]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Assessment cluster_1 Preparation for Disposal cluster_2 Final Disposal cluster_3 Empty Container Disposal A Generate this compound Waste B Assess Waste as Hazardous A->B I Empty Container? A->I C Wear Appropriate PPE B->C Is Hazardous D Collect in Labeled, Compatible Container C->D E Segregate from Incompatible Wastes D->E F Store in Secondary Containment E->F G Contact EHS for Pickup F->G H Disposal at Approved Facility G->H I->B No (Product) J Triple-Rinse Container I->J Yes K Collect Rinsate as Hazardous Waste J->K L Deface Label & Dispose of Container J->L

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
4'-Hydroxyflavanone
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Reactant of Route 2
4'-Hydroxyflavanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。